molecular formula C7H12N4S B070732 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine CAS No. 175204-55-4

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Cat. No.: B070732
CAS No.: 175204-55-4
M. Wt: 184.26 g/mol
InChI Key: ZXQDMBNITJVBLW-UHFFFAOYSA-N
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Description

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C7H12N4S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQDMBNITJVBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381927
Record name 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175204-55-4
Record name 4-(Methylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as Prometryn, is a selective herbicide belonging to the triazine class. It is widely utilized in agriculture to control annual broadleaf and grass weeds in various crops, including cotton and celery.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of Prometryn, tailored for a scientific audience.

Chemical Structure and Properties

The chemical structure of this compound consists of a 1,3,5-triazine ring substituted with an isopropylamino group at position 4, a methylthio group at position 6, and an amino group at position 2.

Chemical Structure:

Chemical Identity
ParameterValue
IUPAC Name N2-isopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine
CAS Number 7287-19-6
Molecular Formula C₇H₁₂N₄S
Molecular Weight 196.27 g/mol
InChI InChI=1S/C7H12N4S/c1-5(2)9-7-10-6(8)11-4-12(7)3/h5H,4H2,1-3H3,(H,9,10,11)
InChIKey ZWIHMCMVJWKGSB-UHFFFAOYSA-N
Canonical SMILES CSC1=NC(=NC(=N1)N)NC(C)C
Synonyms Prometryn, 2,4-bis(isopropylamino)-6-(methylthio)-s-triazine, Gesagard, Caparol
Physicochemical Properties
PropertyValueSource
Physical State Colorless crystals[1]
Melting Point 118-120 °CExtoxnet
Boiling Point Decomposes before boiling-
Solubility in Water 48 mg/L at 20 °CExtoxnet
Solubility in Organic Solvents Soluble in acetone, ethanol, and methanolExtoxnet
Vapor Pressure 1.3 x 10⁻⁶ mmHg at 25 °C-
logP (Octanol-Water Partition Coefficient) 3.34Extoxnet

Synthesis

The synthesis of this compound typically proceeds via a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups.

General Experimental Protocol

The following is a representative protocol for the synthesis of Prometryn, based on general methods for the synthesis of substituted triazines.

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Methyl mercaptan (or its sodium salt, sodium thiomethoxide)

  • A suitable base (e.g., sodium hydroxide, sodium carbonate, or a tertiary amine like triethylamine)

  • An appropriate solvent (e.g., acetone, acetonitrile, or a biphasic system with water)

Procedure:

  • First Substitution (Amination): Cyanuric chloride is dissolved in a suitable solvent and cooled to a low temperature (typically 0-5 °C). One equivalent of isopropylamine is added dropwise, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction is stirred for a specific period at this temperature to yield 2-chloro-4-isopropylamino-6-amino-1,3,5-triazine.

  • Second Substitution (Thiolation): To the intermediate from the previous step, one equivalent of methyl mercaptan or its sodium salt is added. The reaction temperature may be gradually increased to facilitate the substitution of the second chlorine atom. A base is again used to scavenge the generated HCl.

  • Work-up and Purification: Upon completion of the reaction (monitored by techniques such as thin-layer chromatography), the reaction mixture is typically quenched with water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and the choice of base and solvent should be optimized for the best yield and purity.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of Prometryn provides key information about its molecular weight and fragmentation pattern, which is crucial for its identification.

m/zInterpretation
241[M]⁺, Molecular ion
226[M - CH₃]⁺
198[M - C₃H₇]⁺ (loss of isopropyl group)
184[M - CH₃ - C₂H₄]⁺
156[M - C₃H₇ - C₂H₂N]⁺
69[C₃H₅N₂]⁺
Infrared (IR) Spectroscopy

The IR spectrum of Prometryn displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretchingAmine (NH₂) and secondary amine (NH)
2850-2970C-H stretchingIsopropyl and methyl groups
~1620N-H bendingAmine (NH₂)
~1550C=N stretchingTriazine ring
~1450C-H bendingIsopropyl and methyl groups
~1240C-N stretching
~680C-S stretchingMethylthio group
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of Prometryn by providing detailed information about the hydrogen and carbon environments in the molecule.

¹H NMR (Proton NMR):

  • δ ~1.2 ppm (doublet, 6H): Corresponds to the two methyl groups of the isopropyl substituent.

  • δ ~2.5 ppm (singlet, 3H): Attributed to the protons of the methylthio group (-S-CH₃).

  • δ ~4.1 ppm (septet, 1H): Represents the methine proton of the isopropyl group (-CH(CH₃)₂).

  • δ ~5.0-7.0 ppm (broad signals, 3H): These are attributed to the protons of the primary amine (-NH₂) and the secondary amine (-NH-), which can be exchangeable with D₂O.

¹³C NMR (Carbon NMR):

  • δ ~12 ppm: Carbon of the methylthio group (-S-CH₃).

  • δ ~22 ppm: Carbons of the two methyl groups of the isopropyl substituent.

  • δ ~43 ppm: Methine carbon of the isopropyl group.

  • δ ~165-175 ppm: Carbons of the triazine ring. The exact chemical shifts would vary depending on the substitution pattern.

Biological Activity and Signaling Pathways

Mechanism of Action as a Herbicide

The primary mode of action of Prometryn as a herbicide is the inhibition of photosynthesis at Photosystem II (PSII) in plants.

Photosynthesis_Inhibition Light Energy Light Energy PSII Photosystem II (PSII) in Thylakoid Membrane Light Energy->PSII Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer ETC Electron Transport Chain Plastoquinone->ETC ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Prometryn Prometryn Prometryn->PSII Binds to D1 protein, blocking PQ binding site

Prometryn's inhibition of Photosystem II.

Prometryn binds to the D1 protein within the Photosystem II complex, specifically at the binding site for plastoquinone. This binding blocks the electron flow from PSII to the electron transport chain, thereby inhibiting the production of ATP and NADPH, which are essential for carbon fixation. The disruption of electron flow also leads to the generation of reactive oxygen species, causing oxidative damage and ultimately leading to cell death in susceptible plants.

Disruption of Ecdysone Signaling in Insects

Recent research has indicated that Prometryn can also act as an endocrine disruptor in some non-target organisms, such as insects. Studies have shown that Prometryn can interfere with the ecdysone signaling pathway, which is crucial for insect molting and development.

Ecdysone_Signaling_Disruption cluster_prometryn Prometryn Exposure cluster_signaling Ecdysone Signaling Pathway Prometryn Prometryn EcR_USP Ecdysone Receptor (EcR) & Ultraspiracle (USP) Heterodimer Prometryn->EcR_USP May bind to EcR, interfering with hormone binding Ecdysone Ecdysone (Hormone) Ecdysone->EcR_USP Binds to ERE Ecdysone Response Elements (on DNA) EcR_USP->ERE Binds to Disrupted_Development Disrupted Molting & Development Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Molting_Development Normal Molting & Development Gene_Expression->Molting_Development

Proposed disruption of ecdysone signaling by Prometryn.

Molecular docking studies suggest that Prometryn may bind to the ecdysone receptor (EcR), potentially competing with the natural hormone, 20-hydroxyecdysone. This interference can disrupt the normal downstream signaling cascade that regulates gene expression responsible for molting and metamorphosis, leading to developmental abnormalities and reduced reproductive success in affected insects.[2]

Conclusion

This compound (Prometryn) is a well-established herbicide with a clear mechanism of action involving the inhibition of photosynthesis. Its chemical and physical properties are well-characterized, and its synthesis follows established routes for substituted triazines. Emerging research on its potential as an endocrine disruptor in non-target organisms highlights the importance of understanding its broader biological effects. This technical guide provides a foundational understanding of Prometryn for researchers and scientists in the fields of agriculture, environmental science, and drug development. Further research into its specific interactions with biological targets will continue to refine our understanding of this important compound.

References

In-Depth Technical Guide: The Mechanism of Action of Prometryn on Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prometryn, a selective s-triazine herbicide, effectively controls a wide range of annual broadleaf weeds and some grasses. Its herbicidal activity is primarily due to the potent and specific inhibition of photosynthetic electron transport within Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular mechanism of prometryn's action on PSII, intended to serve as a resource for researchers, scientists, and professionals involved in herbicide development and plant science. The guide details the binding of prometryn to its target site on the D1 protein, its impact on electron flow, and the subsequent physiological consequences for the plant. Detailed experimental protocols for studying these interactions are provided, along with a quantitative summary of inhibitory effects and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Photosystem II

The primary molecular target of prometryn is the D1 protein, a core subunit of the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts[1]. Prometryn acts as a competitive inhibitor at the QB binding niche on the D1 protein[1]. This site is normally occupied by plastoquinone (PQ), a mobile electron carrier essential for the photosynthetic electron transport chain.

By binding to the QB site, prometryn physically obstructs the binding of plastoquinone, thereby interrupting the flow of electrons from the primary quinone acceptor, QA, to QB[1]. This blockage has several critical downstream consequences for the plant:

  • Inhibition of ATP and NADPH Synthesis: The interruption of the electron transport chain halts the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the lack of electron flow prevents the reduction of NADP+ to NADPH. Both ATP and NADPH are essential energy carriers for carbon fixation and other metabolic processes.

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron flow leads to an over-reduced state of the QA molecule. This promotes the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause significant oxidative stress[1].

  • Oxidative Stress and Cellular Damage: The accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein degradation, and DNA damage, ultimately resulting in chlorosis, necrosis, and plant death[1].

Quantitative Data on Prometryn's Inhibitory Effects

The inhibitory potency of prometryn and other PSII-inhibiting herbicides is typically quantified by their half-maximal inhibitory concentration (IC50) for electron transport and their binding affinity (Ki) to the D1 protein.

ParameterSpeciesMethodValueReference
EC50 Phaeodactylum tricornutumGrowth Inhibition8.86 µg L⁻¹This value was determined for an algal species and may differ in higher plants.

The Prometryn Binding Site on the D1 Protein

Prometryn, as a triazine herbicide, binds to the QB pocket on the D1 protein. This binding pocket is a highly conserved region. Key amino acid residues that form this pocket and are involved in the binding of triazine herbicides include Phenylalanine (Phe) at position 255 and Serine (Ser) at position 264[2]. Mutations in the psbA gene, which encodes the D1 protein, at these and other residues within the QB binding niche can confer resistance to triazine herbicides[2]. For instance, a mutation of Serine to Glycine at position 264 is a common mechanism of atrazine resistance. The specific interactions of prometryn with these residues are critical for its inhibitory activity.

Experimental Protocols

Isolation of Thylakoid Membranes from Pea (Pisum sativum)

This protocol is adapted for the isolation of photosynthetically active thylakoid membranes suitable for studying herbicide-PSII interactions.

Materials:

  • Fresh pea seedlings (10-14 days old)

  • Grinding Buffer (ice-cold): 400 mM Sucrose, 50 mM HEPES-KOH (pH 7.8), 10 mM NaCl, 2 mM MgCl₂, 1 mM EDTA, 5 mM Ascorbic acid, 0.5% (w/v) BSA.

  • Wash Buffer (ice-cold): 50 mM HEPES-KOH (pH 7.8), 10 mM NaCl, 5 mM MgCl₂.

  • Resuspension Buffer (ice-cold): 50 mM HEPES-KOH (pH 7.8), 100 mM Sucrose, 10 mM NaCl, 5 mM MgCl₂.

  • Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

  • Harvest fresh pea shoots and keep them on ice.

  • Homogenize the pea shoots in ice-cold Grinding Buffer using a blender (3 x 5-second bursts).

  • Filter the homogenate through eight layers of cheesecloth and two layers of miracloth into a chilled beaker.

  • Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in ice-cold Wash Buffer using a soft paintbrush.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the final pellet in a minimal volume of ice-cold Resuspension Buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

  • Store the thylakoid suspension on ice in the dark and use it immediately for assays.

Measurement of PSII Electron Transport Rate (DCPIP Photoreduction Assay)

This assay measures the rate of light-dependent electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated thylakoid membranes

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM Sucrose, 10 mM NaCl, 5 mM MgCl₂.

  • DCPIP solution (1 mM)

  • Prometryn stock solution (in a suitable solvent like ethanol or DMSO)

  • Spectrophotometer capable of measuring absorbance at 600 nm.

  • Light source.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, DCPIP (final concentration ~50-100 µM), and isolated thylakoids (chlorophyll concentration ~10-15 µg/mL).

  • For inhibitor studies, add various concentrations of prometryn to the reaction mixture and incubate in the dark for a few minutes.

  • Measure the initial absorbance of the reaction mixture at 600 nm in the dark.

  • Illuminate the sample with a saturating light source.

  • Record the decrease in absorbance at 600 nm over time as DCPIP is reduced.

  • The rate of electron transport is calculated from the rate of DCPIP reduction using its molar extinction coefficient.

  • To determine the IC50 value, plot the percentage of inhibition of the electron transport rate against the logarithm of the prometryn concentration.

Chlorophyll a Fluorescence Measurement (OJIP Transient Analysis)

This technique provides detailed information about the function of PSII and the effects of inhibitors on the electron transport chain.

Materials:

  • Intact leaves or isolated thylakoids

  • A fast-fluorescence induction kinetic analysis instrument (e.g., a HandyPEA or FluorPen).

  • Prometryn solutions for treating plants or thylakoids.

Procedure:

  • Dark-adapt the plant leaves or thylakoid samples for at least 20-30 minutes.

  • Apply a saturating pulse of light and record the chlorophyll fluorescence induction curve (OJIP transient).

  • The OJIP transient shows a characteristic polyphasic rise in fluorescence intensity from an initial level (O) to a maximum level (P). The steps are labeled O, J, I, and P.

  • In the presence of PSII inhibitors like prometryn that block electron transport after QA, the J-step and subsequent phases are significantly altered. The fluorescence rises more rapidly to a level close to the maximum fluorescence (Fm), indicating the rapid reduction of the QA pool.

  • Analyze the OJIP transient to calculate various parameters that reflect the state of the photosynthetic apparatus. Key parameters affected by prometryn include an increase in the initial fluorescence (F0) and a significant change in the shape of the variable fluorescence curve.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled herbicide to its target site. A general protocol is provided below, which would need to be adapted for a radiolabeled version of prometryn or a competitive binding assay using a known radioligand.

Materials:

  • Isolated thylakoid membranes

  • Radiolabeled prometryn (e.g., [¹⁴C]prometryn) or a suitable radiolabeled competitor (e.g., [¹⁴C]atrazine).

  • Unlabeled prometryn for competition assays.

  • Binding Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM Sucrose, 10 mM NaCl, 5 mM MgCl₂.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate thylakoid membranes (a defined amount of chlorophyll) with various concentrations of the radiolabeled herbicide in the Binding Buffer in the dark.

  • For competition assays, incubate the thylakoids with a fixed concentration of the radioligand and increasing concentrations of unlabeled prometryn.

  • To determine non-specific binding, include a parallel set of incubations with a high concentration of unlabeled herbicide.

  • After incubation, rapidly filter the mixture through glass fiber filters and wash with ice-cold Binding Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Analyze the data using Scatchard plots or non-linear regression to determine the binding affinity (Kd or Ki) and the number of binding sites (Bmax).

Visualizations

Signaling Pathway of Prometryn Action

Prometryn_Action_Pathway cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB_site QB Binding Site (D1 Protein) QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- (Normal Flow) Block BLOCKS Prometryn Prometryn Prometryn->QB_site Block->PQ_pool Competitive Inhibition ROS Reactive Oxygen Species (ROS) Generation Block->ROS ATP_NADPH_inhibition Inhibition of ATP & NADPH Synthesis Block->ATP_NADPH_inhibition Cell_Damage Oxidative Stress & Cellular Damage ROS->Cell_Damage Plant_Death Plant Death ATP_NADPH_inhibition->Plant_Death Cell_Damage->Plant_Death

Caption: Prometryn competitively inhibits plastoquinone binding at the QB site of the D1 protein in PSII.

Experimental Workflow for Assessing Prometryn's Effect on PSII

Prometryn_Workflow cluster_prep Sample Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Plant_Material Select & Grow Plant (e.g., Pea, Spinach) Isolate_Thylakoids Isolate Thylakoid Membranes Plant_Material->Isolate_Thylakoids Quantify_Chl Quantify Chlorophyll Concentration Isolate_Thylakoids->Quantify_Chl Prepare_Samples Prepare Samples: - Control - Prometryn Dilutions Quantify_Chl->Prepare_Samples DCPIP_Assay DCPIP Photoreduction (Electron Transport Rate) Prepare_Samples->DCPIP_Assay Fluorescence_Assay Chlorophyll Fluorescence (OJIP Transient) Prepare_Samples->Fluorescence_Assay Binding_Assay Radioligand Binding (Binding Affinity) Prepare_Samples->Binding_Assay Calculate_IC50 Calculate IC50 DCPIP_Assay->Calculate_IC50 Analyze_OJIP Analyze OJIP Parameters Fluorescence_Assay->Analyze_OJIP Calculate_Ki Calculate Ki & Bmax Binding_Assay->Calculate_Ki Conclusion Conclusion on Mechanism of Action Calculate_IC50->Conclusion Analyze_OJIP->Conclusion Calculate_Ki->Conclusion

Caption: Workflow for the in vitro assessment of prometryn's inhibitory effects on Photosystem II.

Logical Relationship of Prometryn Resistance

Prometryn_Resistance cluster_wildtype Susceptible Plant (Wild-Type) cluster_resistant Resistant Plant (Mutant) Prometryn Prometryn Application WT_Binding Prometryn Binds to QB Pocket Prometryn->WT_Binding Reduced_Binding Reduced Prometryn Binding Affinity Prometryn->Reduced_Binding Low Affinity WT_D1 D1 Protein (psbA gene) WT_D1->WT_Binding WT_Inhibition PSII Inhibition WT_Binding->WT_Inhibition WT_Death Plant Death WT_Inhibition->WT_Death Mutant_psbA Mutation in psbA gene (e.g., Ser264Gly) Mutant_D1 Altered D1 Protein Mutant_psbA->Mutant_D1 Mutant_D1->Reduced_Binding No_Inhibition PSII Function Maintained Reduced_Binding->No_Inhibition Survival Plant Survival No_Inhibition->Survival

Caption: A point mutation in the psbA gene can lead to reduced prometryn binding and herbicide resistance.

Conclusion

Prometryn is a highly effective herbicide that targets a critical process in plant life: photosynthesis. Its specific action on the D1 protein of Photosystem II provides a clear molecular basis for its herbicidal activity. Understanding this mechanism at a technical level is crucial for the development of new herbicides, the management of herbicide resistance, and for fundamental research into the intricacies of photosynthesis. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the action of prometryn and other PSII-inhibiting compounds.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, a selective herbicide commonly known as prometryn. This document details the prevalent synthetic methodologies, focusing on the sequential nucleophilic substitution of cyanuric chloride. It includes detailed experimental protocols, structured data on reaction components, and purification techniques, primarily recrystallization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of s-triazine derivatives and related compounds.

Introduction

This compound, or prometryn, is a member of the triazine class of herbicides. Its herbicidal activity stems from the inhibition of photosynthesis in susceptible plant species.[1] The synthesis of prometryn and other s-triazine derivatives typically originates from the versatile precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the three chlorine atoms on the triazine ring allows for their stepwise substitution with various nucleophiles, enabling the construction of a diverse range of substituted triazines.[2] This guide will focus on the most common and well-established synthetic route to prometryn.

Synthesis of this compound

The most widely employed synthetic pathway to prometryn involves a three-step process starting from cyanuric chloride. This process is characterized by the sequential nucleophilic substitution of the chlorine atoms.

Overall Synthetic Scheme

The synthesis proceeds through two key intermediates: 2,4-dichloro-6-isopropylamino-1,3,5-triazine and 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine (propazine).

Synthesis_Workflow cluster_reactants1 Reactants cluster_reactants2 Reactants cluster_reactants3 Reactants A Cyanuric Chloride C 2,4-Dichloro-6-isopropylamino- 1,3,5-triazine A->C Step 1: Mono-substitution B Isopropylamine (1 eq) Base (e.g., Na2CO3) E 2-Chloro-4,6-bis(isopropylamino)- 1,3,5-triazine (Propazine) C->E Step 2: Di-substitution D Isopropylamine (1 eq) Base (e.g., NaOH) G 4-Isopropyl-6-(methylthio)- 1,3,5-triazin-2-amine (Prometryn) E->G Step 3: Thioetherification F Sodium Thiomethoxide (NaSCH3)

Figure 1: Overall synthetic workflow for Prometryn.
Experimental Protocols

The following protocols are representative methods for the synthesis of prometryn.

Step 1: Synthesis of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine

This initial step involves the mono-substitution of a chlorine atom on the cyanuric chloride ring with isopropylamine. The reaction is typically carried out at a low temperature to control the reactivity and favor mono-substitution.[3]

  • Materials:

    • Cyanuric chloride

    • Isopropylamine

    • Sodium carbonate (or another suitable base)

    • Acetone (or other suitable solvent)

    • Crushed ice and water

  • Procedure:

    • In a well-ventilated fume hood, dissolve cyanuric chloride (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C in an ice bath.

    • In a separate beaker, dissolve isopropylamine (1.0 eq) and sodium carbonate (1.0 eq) in water.

    • Slowly add the isopropylamine solution dropwise to the cyanuric chloride solution, maintaining the temperature between 0-5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

    • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-isopropylamino-1,3,5-triazine.

Step 2: Synthesis of 2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine (Propazine)

The second chlorine atom is then substituted with another equivalent of isopropylamine. This reaction is typically performed at a higher temperature than the first step to facilitate the substitution of the less reactive chlorine atom.

  • Materials:

    • 2,4-Dichloro-6-isopropylamino-1,3,5-triazine

    • Isopropylamine

    • Sodium hydroxide (or another suitable base)

    • Toluene (or other suitable high-boiling solvent)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dichloro-6-isopropylamino-1,3,5-triazine (1.0 eq) in toluene.

    • Add an aqueous solution of isopropylamine (1.0-1.1 eq) and sodium hydroxide (1.0-1.1 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature. The product, being sparingly soluble in toluene, will precipitate.

    • Collect the solid product by vacuum filtration, wash with water to remove inorganic salts, and then with a small amount of cold toluene.

    • Dry the product under vacuum to obtain 2-chloro-4,6-bis(isopropylamino)-1,3,5-triazine (propazine).

Step 3: Synthesis of this compound (Prometryn)

The final step involves the substitution of the remaining chlorine atom with a methylthio group using sodium thiomethoxide.

  • Materials:

    • 2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine (Propazine)

    • Sodium thiomethoxide (NaSCH₃)

    • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve propazine (1.0 eq) in DMF.

    • Add sodium thiomethoxide (1.0-1.1 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude prometryn.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Data Presentation
Step Reactant 1 Reactant 2 Base Solvent Temperature Time Product
1Cyanuric ChlorideIsopropylamineNa₂CO₃Acetone0-5 °C3-4 h2,4-Dichloro-6-isopropylamino-1,3,5-triazine
2Intermediate from Step 1IsopropylamineNaOHTolueneReflux (80-90 °C)4-6 h2-Chloro-4,6-bis(isopropylamino)-1,3,5-triazine (Propazine)
3PropazineSodium Thiomethoxide-DMF60-80 °C4-8 hThis compound (Prometryn)

Table 1: Summary of Reaction Conditions for the Synthesis of Prometryn

Purification of this compound

The crude prometryn obtained from the synthesis typically requires purification to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of solid organic compounds like prometryn.

Purification Workflow

Purification_Workflow A Crude Prometryn B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if impurities are present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystalline Prometryn H->I

Figure 2: General workflow for the purification of Prometryn by recrystallization.
Experimental Protocol for Recrystallization

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data for s-triazines, a mixed solvent system or a moderately polar single solvent can be effective.

  • Solvent Selection: Potential solvents for the recrystallization of prometryn include ethanol, methanol, acetone, or a mixture of ethanol and water. A preliminary solvent screen with a small amount of crude product is recommended to determine the optimal solvent or solvent system.

  • Procedure:

    • Place the crude prometryn in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring.

    • Continue adding the hot solvent portion-wise until the prometryn is completely dissolved. Avoid adding excess solvent.

    • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation
Purification Method Solvent System Key Steps Expected Outcome
RecrystallizationEthanol, Methanol, Acetone, or Ethanol/WaterDissolution in hot solvent, slow cooling, filtration, washing, dryingWhite to off-white crystalline solid with improved purity

Table 2: Summary of Purification Method for Prometryn

Conclusion

This technical guide has outlined the primary synthetic route and a standard purification method for this compound (prometryn). The synthesis, based on the sequential substitution of cyanuric chloride, is a robust and versatile method for accessing this and other s-triazine derivatives. The provided experimental protocols and data tables offer a practical framework for researchers in the field. Effective purification by recrystallization is critical to obtaining a high-purity final product suitable for further research and development. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-ventilated laboratory environment.

References

Solubility of Prometryn: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of prometryn in various organic solvents. Designed for researchers, scientists, and professionals in drug development and environmental science, this document compiles essential quantitative data, detailed experimental methodologies, and visual representations of key experimental processes to support laboratory work and advance scientific understanding.

Prometryn (N,N'-di(propan-2-yl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) is a selective herbicide used to control annual grasses and broadleaf weeds in various crops.[1][2] Its efficacy and environmental fate are significantly influenced by its solubility in different media. This guide offers a centralized resource for its solubility characteristics.

Physicochemical Properties of Prometryn

Prometryn is a colorless, crystalline solid with the chemical formula C₁₀H₁₉N₅S.[3][4] It belongs to the triazine class of herbicides and functions by inhibiting photosynthesis in susceptible plant species.[1][2] An understanding of its solubility is critical for the development of effective formulations, assessment of its environmental impact, and for toxicological studies.[3]

Quantitative Solubility Data

The solubility of prometryn has been determined in a range of organic solvents at various temperatures. The following tables summarize the available quantitative data to facilitate direct comparison.

Table 1: Solubility of Prometryn in Organic Solvents at 20°C

SolventSolubility (g/L)
Acetone240[1][3][5]
Dichloromethane300[1][3]
Hexane5.5[1][3][5]
Methanol160[1][3][5]
Toluene170[1][3][5]

Table 2: Solubility of Prometryn in Organic Solvents at 25°C

SolventSolubility (g/L)
Acetone330[1][3]
Ethanol140[1][3]
Hexane6.3[1][3]
n-Octanol110[1][3]
Toluene200[1][3]

Table 3: Solubility of Prometryn in Other Organic Solvents

SolventSolubilityTemperature
DMSO100 mg/mLNot Specified[3][6]

Experimental Protocol: Determination of Prometryn Solubility in Organic Solvents

The following methodology details a standardized approach for determining the solubility of prometryn in organic solvents, adapted from the widely recognized shake-flask method.

Principle

An excess amount of prometryn is agitated in a specific organic solvent at a constant temperature for a sufficient duration to achieve equilibrium. Subsequently, the concentration of prometryn in the saturated solution is quantified using a suitable analytical technique.[3]

Materials and Apparatus
  • Prometryn (analytical standard)

  • Organic solvents (analytical grade)

  • Glass flasks or vials with airtight seals

  • Constant temperature shaker or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) with a suitable detector.[3][7]

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible)

Procedure
  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This can be done by preparing a supersaturated solution and measuring the concentration at various time intervals.[3]

  • Sample Preparation: Accurately weigh an excess amount of prometryn into several glass flasks. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[3]

  • Equilibration: Add a known volume of the selected organic solvent to each flask. Seal the flasks and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C or 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is established.[3]

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand in the constant temperature bath for a sufficient time to allow the undissolved solid to settle. For solvents where settling is slow, centrifugation at the test temperature can be employed to achieve a clear separation of the solid and liquid phases.[3]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each flask using a pipette or syringe. To prevent any undissolved particles from being transferred, the use of a syringe filter is recommended. Quantify the concentration of prometryn in each aliquot using a validated analytical method such as HPLC or GC.[3][7]

  • Data Interpretation: If the concentrations from the replicate flasks are consistent (typically within ±5%), the average value is reported as the solubility of prometryn in that solvent at the specified temperature.[3]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of prometryn's solubility.

G A Start: Weigh Excess Prometryn B Add Known Volume of Organic Solvent A->B C Equilibrate at Constant Temperature with Agitation B->C D Phase Separation (Settling/Centrifugation) C->D E Extract Aliquot of Supernatant D->E F Analyze Concentration (HPLC/GC) E->F G End: Report Average Solubility F->G

Caption: Workflow for Prometryn Solubility Determination.

Mechanism of Action: Photosynthesis Inhibition

Prometryn acts by inhibiting photosynthesis in target plants. The following diagram provides a simplified representation of this mechanism.

G cluster_0 Photosynthesis A Sunlight B Photosystem II A->B C Electron Transport Chain B->C D ATP & NADPH Production C->D E Prometryn F Inhibition E->F F->C

Caption: Prometryn's Inhibition of Photosynthetic Electron Transport.

References

An In-Depth Technical Guide to the Photodegradation Pathways of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn. Prometryn is a widely used herbicide, and understanding its environmental fate is crucial for assessing its ecological impact. This document details the primary photodegradation pathways, presents quantitative data on its degradation kinetics, outlines detailed experimental protocols for its study, and provides visual representations of the key processes. The information is intended to support researchers and professionals in the fields of environmental science, analytical chemistry, and drug development in their work with s-triazine herbicides.

Introduction

Prometryn, a member of the s-triazine class of herbicides, is extensively used in agriculture to control broadleaf and grassy weeds. Its mode of action involves the inhibition of photosynthesis.[1] The persistence of prometryn in the environment is a significant concern, with photodegradation being a primary mechanism of its dissipation. This guide explores the intricate pathways through which prometryn is transformed under the influence of light.

The photodegradation of prometryn in soil and water is influenced by a variety of factors, including the intensity and wavelength of light, soil moisture, and temperature.[2] The primary degradation pathways involve hydroxylation, dealkylation, and dethiomethylation, leading to the formation of various transformation products.[2]

Quantitative Data on Prometryn Photodegradation

The rate of prometryn photodegradation is significantly influenced by the experimental conditions. The following tables summarize key quantitative data from published studies.

Table 1: Half-life of Prometryn under Different Light Conditions in Soil

Light SourcePowerHalf-life (hours)Reference
UV Light15 W (low pressure)116.4[2]
UV Light100 W (medium pressure)53.5[2]
UV Light300 W (medium pressure)Not specified[2]
Xenon LightNot specified1131.6[2]
DarkNot applicable3138.7[2]

Table 2: Degradation Kinetics of Prometryn on Soil Surfaces at Different Initial Concentrations under UV Light (100 W)

Initial Concentration (mg/kg)Degradation Rate Constant (k)Half-life (t1/2) (days)Reference
50.1375.06[3]
100.1295.37[3]
150.1215.73[3]

Photodegradation Pathways

The photodegradation of prometryn proceeds through three primary pathways: hydroxylation, dealkylation, and dethiomethylation. These pathways can occur concurrently, leading to a complex mixture of degradation products.

Hydroxylation

In this pathway, the methylthio (-SCH3) group is replaced by a hydroxyl (-OH) group. This is a significant detoxification step as the resulting hydroxy metabolites are generally less toxic than the parent compound.

Dealkylation

This pathway involves the removal of one or both of the isopropyl groups from the amino substituents on the triazine ring. This process occurs sequentially, leading to mono- and di-dealkylated products.

Dethiomethylation

Dethiomethylation involves the cleavage of the C-S bond, leading to the removal of the methylthio group and its replacement by a hydrogen atom.

Photodegradation Pathways of Prometryn Prometryn Prometryn (this compound) Hydroxyprometryn 2-Hydroxy-4,6-bis(isopropylamino)-s-triazine Prometryn->Hydroxyprometryn Hydroxylation (-SCH3 -> -OH) Deisopropylprometryn 2-Amino-4-isopropylamino-6-methylthio-1,3,5-triazine Prometryn->Deisopropylprometryn Dealkylation (-C3H7 -> -H) Dethiomethylated_Prometryn 4,6-bis(isopropylamino)-s-triazine Prometryn->Dethiomethylated_Prometryn Dethiomethylation (-SCH3 -> -H) Diaminoprometryn 2,4-Diamino-6-methylthio-1,3,5-triazine Deisopropylprometryn->Diaminoprometryn Dealkylation (-C3H7 -> -H)

Caption: Primary photodegradation pathways of prometryn.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the photodegradation of prometryn.

Aqueous Photodegradation Study

Objective: To determine the rate and pathway of prometryn photodegradation in an aqueous solution.

Materials:

  • Prometryn analytical standard

  • Sterile deionized water or buffer solution

  • Quartz or borosilicate glass reaction vessels

  • UV lamp with a specific wavelength output (e.g., high-pressure mercury lamp)

  • Magnetic stirrer

  • Solid-phase extraction (SPE) cartridges

  • HPLC or LC-MS/MS system

Procedure:

  • Solution Preparation: Prepare an aqueous solution of prometryn of a known concentration in sterile deionized water or a buffer solution of a specific pH.

  • Irradiation: Place the prometryn solution in a reaction vessel equipped with a magnetic stirrer. Irradiate the solution with a UV lamp. Control the temperature of the solution.[4]

  • Sampling: Withdraw aliquots of the solution at different time intervals.

  • Sample Preparation: If necessary, pre-concentrate the analytes from the water samples using SPE cartridges. Elute the analytes with a suitable solvent.[4]

  • Analysis: Analyze the samples using HPLC-UV or LC-MS/MS to determine the concentration of prometryn and its photoproducts.[4]

Aqueous Photodegradation Experimental Workflow start Start prep_solution Prepare Prometryn Aqueous Solution start->prep_solution irradiate Irradiate with UV Lamp (Controlled Temperature) prep_solution->irradiate sample Withdraw Aliquots at Time Intervals irradiate->sample spe Solid-Phase Extraction (if necessary) sample->spe analysis Analyze by HPLC or LC-MS/MS spe->analysis end End analysis->end

Caption: Experimental workflow for an aqueous photodegradation study.

Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common isocratic mobile phase is acetonitrile/water (v:v = 4:1).[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Detector: UV detector set at a wavelength of 220 nm.[5]

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5MS capillary column (30m x 0.25mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.[6]

  • MS System: Mass Selective Detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[6]

Table 3: GC-MS Parameters for the Analysis of Prometryn

ParameterValueReference
GC System
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm)[7]
Carrier GasHelium[7]
Flow Rate1.0 mL/min (constant flow)[7]
Inlet Temperature280°C[7]
Injection ModeSplitless (1 min)[7]
Oven Program70°C (1 min), then 20°C/min to 280°C (hold 5 min)[7]
MS System
Ionization ModeElectron Ionization (EI)[7]
Ion Source Temp.230°C[7]
Quadrupole Temp.150°C[7]
Monitored Ions (m/z)241, 226, 184[7]

4.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of prometryn and its degradation products.

  • Sample Preparation (QuEChERS Method):

    • Extraction: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. For samples with low water content, add 10 mL of water.

    • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shaking: Immediately cap and shake vigorously for 1 minute.

    • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

    • Dispersive SPE Cleanup: Transfer the supernatant to a tube containing a d-SPE mixture (e.g., PSA, C18, and MgSO₄). Vortex for 30 seconds and centrifuge.

    • Final Extract: Filter the supernatant into an autosampler vial.[6]

  • LC-MS/MS Instrumental Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

    • MS/MS System: A triple quadrupole mass spectrometer is commonly used.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for s-triazines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions monitored for prometryn and each of its degradation products.

LC-MS/MS Analysis Workflow start Start sample_prep Sample Preparation (e.g., QuEChERS) start->sample_prep lc_separation Liquid Chromatographic Separation sample_prep->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end End data_analysis->end

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The photodegradation of prometryn is a complex process involving multiple pathways that lead to a variety of transformation products. Understanding these pathways and the factors that influence them is essential for predicting the environmental fate of this widely used herbicide. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct comprehensive studies on the photodegradation of prometryn and other s-triazine herbicides. Further research is needed to fully elucidate the formation and fate of all degradation products and to assess their potential environmental and toxicological impacts.

References

Toxicological Profile of Prometryn on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prometryn, a selective triazine herbicide, is widely utilized for the control of annual grasses and broadleaf weeds in various agricultural settings. While effective in its primary application, concerns regarding its potential impact on non-target organisms necessitate a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the ecotoxicology of prometryn, summarizing its effects on a diverse range of non-target species, from aquatic life to terrestrial vertebrates and invertebrates. The document synthesizes acute and chronic toxicity data, details sublethal effects, and outlines the primary mechanism of action. Experimental protocols for key toxicological studies are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of prometryn's environmental impact.

Introduction

Prometryn (N2,N4-di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine) is a pre- and post-emergence herbicide that functions by inhibiting photosynthesis in susceptible plant species.[1] Its application in agriculture can lead to its introduction into the wider environment through spray drift, surface runoff, and leaching, potentially exposing a variety of non-target organisms to its effects. This guide aims to provide a detailed technical resource on the toxicological effects of prometryn on these non-target species.

Mechanism of Action

The primary mode of action for prometryn is the inhibition of photosynthesis at Photosystem II (PSII) within the chloroplasts of plants and algae.[2] Prometryn binds to the D1 protein of the PSII complex, blocking the electron transport chain and halting the production of ATP and NADPH necessary for carbon fixation.[2][3] This disruption leads to the formation of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage. While this mechanism is targeted at plants, its conservation in photosynthetic organisms like algae and aquatic plants makes them particularly susceptible.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane D1 D1 Protein ETC Electron Transport Chain D1->ETC PQ Plastoquinone (PQ) PQ->D1 Normal Binding Inhibition Inhibition of Photosynthesis ETC->Inhibition Prometryn Prometryn BindingSite Binds to D1 Protein Prometryn->BindingSite BindingSite->D1 Block Blocks PQ Binding BindingSite->Block Block->PQ Inhibits Block->ETC Interrupts ROS Reactive Oxygen Species (ROS) Formation Block->ROS Damage Oxidative Stress & Cellular Damage ROS->Damage Damage->Inhibition

Figure 1: Signaling pathway of Photosystem II inhibition by Prometryn.

Toxicological Data

The toxicity of prometryn to non-target organisms varies significantly across different taxonomic groups. The following tables summarize the available quantitative data for acute and chronic exposures.

Aquatic Organisms

Prometryn is classified as moderately to highly toxic to aquatic organisms.[1]

Table 1: Acute Toxicity of Prometryn to Aquatic Organisms

SpeciesCommon NameEndpoint (Duration)Value (mg/L)Reference
Oncorhynchus mykissRainbow Trout96-hr LC502.5 - 2.9[1]
Lepomis macrochirusBluegill Sunfish96-hr LC5010.0[1]
Carassius auratusGoldfish96-hr LC503.5[1]
Cyprinus carpioCarp96-hr LC508.0[1]
Daphnia magnaWater Flea48-hr LC5018.9[1]
Americamysis bahiaMysid Shrimp96-hr LC501.7[4]
Crassostrea virginicaEastern Oyster48-hr EC50 (shell growth)>1.0[1]
Navicula pelliculosaDiatom5-day EC500.001[4]

Table 2: Chronic Toxicity of Prometryn to Aquatic Organisms

SpeciesCommon NameEndpointValue (mg/L)Reference
Pimephales promelasFathead MinnowNOEC0.62[4]
Daphnia magnaWater FleaNOEC1.0[4]
Terrestrial Organisms

Prometryn is considered practically non-toxic to birds and bees on an acute basis.[1]

Table 3: Acute Toxicity of Prometryn to Terrestrial Organisms

SpeciesCommon NameEndpointValueReference
Colinus virginianusBobwhite QuailOral LD50>2150 mg/kg[1]
Anas platyrhynchosMallard DuckOral LD50>4640 mg/kg[1]
Apis melliferaHoney BeeContact LD50>99 µ g/bee [1]
Eisenia fetidaEarthworm48-hr LC50153 mg/kg soil[1]

Table 4: Chronic and Reproductive Toxicity of Prometryn to Mammals

SpeciesStudy DurationEndpointValueReference
Rat2-year feedingNOAEL37.5 mg/kg/day[1]
Dog2-year feedingNOAEL4 mg/kg/day[1]
Rat3-generation reproductionNOAEL5 mg/kg/day[1]
RabbitDevelopmentalNOAEL72 mg/kg/day[1]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are outlined below. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA), which represent the standard methodologies for such assessments.

Aquatic Toxicity Testing

G cluster_prep Preparation cluster_exp Exposure cluster_obs Observation & Data Collection cluster_analysis Data Analysis A Test Organism Acclimation C Introduction of Organisms to Test Chambers A->C B Preparation of Test Solutions (Prometryn Concentrations) B->C D Maintenance of Test Conditions (Temperature, Light, pH) C->D E Regular Observation for Mortality and Sublethal Effects D->E F Water Quality Monitoring D->F G Statistical Analysis to Determine LC50/EC50 E->G F->G

Figure 2: General experimental workflow for an acute aquatic toxicity test.

4.1.1. Fish Acute Toxicity Test (based on OECD Guideline 203)

  • Objective: To determine the median lethal concentration (LC50) of prometryn to fish over a 96-hour exposure period.

  • Test Species: Rainbow trout (Oncorhynchus mykiss) or another standard test species.

  • Test Conditions:

    • Exposure Duration: 96 hours.

    • Test Type: Semi-static (test solutions renewed every 24 hours).

    • Temperature: Maintained at a species-appropriate constant temperature (e.g., 15 ± 1 °C for rainbow trout).

    • Light: 16-hour light, 8-hour dark cycle.

    • Loading: Biomass of fish per volume of test solution is kept low to avoid stress.

  • Procedure:

    • Healthy, juvenile fish are acclimated to laboratory conditions for at least 12 days.

    • A range of prometryn concentrations and a control (without prometryn) are prepared in dilution water.

    • Fish are randomly distributed into test chambers, with at least 7 fish per concentration.

    • Observations for mortality and sublethal effects (e.g., loss of equilibrium, abnormal swimming) are made at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

4.1.2. Daphnia magna Reproduction Test (based on OECD Guideline 211)

  • Objective: To determine the effect of prometryn on the reproductive output of Daphnia magna over a 21-day period.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Conditions:

    • Exposure Duration: 21 days.

    • Test Type: Semi-static (test solutions renewed 3 times per week).

    • Temperature: 20 ± 2 °C.

    • Light: 16-hour light, 8-hour dark cycle.

    • Feeding: Fed daily with a suitable algal food source.

  • Procedure:

    • Individual daphnids are exposed to a range of prometryn concentrations and a control in individual test vessels.

    • The survival of the parent daphnids and the number of live offspring produced are recorded daily.

    • The test solutions are renewed, and the offspring are removed at each renewal.

  • Data Analysis: The primary endpoint is the total number of live offspring produced per surviving parent. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) are determined by statistical comparison of the treatment groups to the control. The ECx (e.g., EC10, EC50) for reproductive effects can also be calculated.

Terrestrial Toxicity Testing

4.2.1. Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

  • Objective: To determine the acute oral toxicity (LD50) of prometryn to birds.

  • Test Species: Bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos).

  • Procedure:

    • Birds are fasted prior to dosing.

    • A single oral dose of prometryn, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered directly into the crop or esophagus.

    • A control group receives the vehicle only.

    • Birds are observed for mortality and signs of toxicity for at least 14 days.

    • Body weight is measured at the beginning and end of the observation period.

  • Data Analysis: The LD50 and its 95% confidence limits are calculated.

4.2.2. Earthworm Acute Toxicity Test (based on OECD Guideline 207)

  • Objective: To determine the acute toxicity (LC50) of prometryn to earthworms in an artificial soil.

  • Test Species: Eisenia fetida.

  • Procedure:

    • Artificial soil is prepared according to the guideline specifications.

    • Prometryn is thoroughly mixed into the soil at various concentrations.

    • Adult earthworms with a well-developed clitellum are introduced into the test containers with the treated soil.

    • The containers are maintained at 20 ± 2 °C with continuous light for 14 days.

    • Mortality and changes in body weight are assessed at 7 and 14 days.

  • Data Analysis: The LC50 is calculated at 7 and 14 days.

Mammalian Chronic Toxicity and Reproduction Studies

While specific study reports for prometryn are not publicly available, the methodologies likely followed the USEPA Health Effects Test Guidelines.

4.3.1. Chronic Toxicity Study (based on USEPA OCSPP 870.4100)

  • Objective: To determine the effects of long-term exposure to prometryn in the diet.

  • Test Species: Rat and Dog.

  • Duration: 2 years for both species.

  • General Procedure:

    • Groups of animals (e.g., 50 males and 50 females per group for rats) are fed diets containing different concentrations of prometryn. A control group receives the basal diet.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are measured weekly.

    • Hematology, clinical chemistry, and urinalysis are performed at multiple intervals (e.g., 3, 6, 12, 18, and 24 months).

    • A complete necropsy and histopathological examination of a wide range of tissues and organs are performed at the end of the study.

  • Endpoints: The NOAEL and LOAEL are determined based on any treatment-related adverse effects on survival, clinical signs, body weight, food consumption, clinical pathology, and histopathology.

4.3.2. Two-Generation Reproduction Study (based on USEPA OCSPP 870.3800 / OECD 416)

  • Objective: To assess the effects of prometryn on reproductive performance and offspring development over two generations.

  • Test Species: Rat.

  • General Procedure:

    • The parental (P) generation is exposed to prometryn in the diet for a pre-mating period, during mating, gestation, and lactation.

    • The F1 offspring are exposed from conception through weaning and are then selected to become the parents of the F2 generation.

    • The F1 parents are exposed to prometryn throughout their growth, mating, gestation, and lactation of the F2 offspring.

  • Endpoints:

    • Parental: Mating and fertility indices, gestation length, clinical observations, and pathology.

    • Offspring: Viability, sex ratio, body weight, and developmental landmarks.

  • Data Analysis: The NOAELs for parental systemic toxicity, reproductive toxicity, and offspring toxicity are determined.

Logical Relationships of Prometryn's Effects in an Ecosystem

The introduction of prometryn into an ecosystem can have cascading effects across different trophic levels.

G cluster_producers Primary Producers cluster_primary Primary Consumers cluster_secondary Secondary Consumers cluster_terrestrial Terrestrial Ecosystem Prometryn Prometryn in Environment (Soil & Water) Algae Algae & Aquatic Plants Prometryn->Algae Direct Toxicity (Photosynthesis Inhibition) Invertebrates Aquatic Invertebrates (e.g., Daphnia) Prometryn->Invertebrates Direct Toxicity Herbivores Herbivorous Fish Prometryn->Herbivores Direct Toxicity & Bioaccumulation Fish Carnivorous Fish Prometryn->Fish Direct Toxicity & Bioaccumulation SoilOrgs Soil Organisms (Earthworms, Microbes) Prometryn->SoilOrgs Direct Toxicity Birds Birds Prometryn->Birds Low Direct Toxicity Mammals Mammals Prometryn->Mammals Low Acute, Chronic Effects Algae->Invertebrates Food Source Algae->Invertebrates Indirect Effect (Reduced Food) Algae->Herbivores Food Source Algae->Herbivores Indirect Effect (Reduced Food) Invertebrates->Fish Food Source Herbivores->Fish Food Source

Figure 3: Logical relationships of Prometryn's potential effects in an ecosystem.

Conclusion

Prometryn exhibits a varied toxicological profile across non-target organisms. It is particularly toxic to aquatic primary producers due to its mode of action. While its acute toxicity to birds and mammals is low, chronic exposure can lead to adverse effects. The data and protocols presented in this guide provide a comprehensive resource for understanding and assessing the potential environmental risks associated with the use of prometryn. For a complete risk assessment, it is crucial to consider not only the direct toxic effects but also the potential for indirect and sublethal impacts on ecosystem structure and function.

References

Environmental Fate and Persistence of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn, is a selective triazine herbicide extensively used in agriculture to control annual grasses and broadleaf weeds in crops such as cotton and celery.[1][2] Its mode of action involves the inhibition of photosynthesis in susceptible plant species.[1][3] Due to its widespread application, a thorough understanding of its environmental fate and persistence is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the degradation, persistence, and metabolic pathways of prometryn in various environmental compartments.

Physicochemical Properties

Prometryn is a white, crystalline solid with the chemical formula C₁₀H₁₉N₅S.[2] It is characterized by low water solubility and is stable in neutral, slightly acidic, or slightly alkaline media.

Table 1: Physicochemical Properties of Prometryn

PropertyValueReference
Molecular FormulaC₁₀H₁₉N₅S[2]
Molecular Weight241.36 g/mol
Water Solubility33 - 48 mg/L at 20-25°C[4][5]
Vapor Pressure1.24 x 10⁻⁶ mm Hg at 25°C
Log Kₒw (Octanol-Water Partition Coefficient)3.34[4]
Henry's Law Constant1.2 x 10⁻⁸ atm·m³/mol

Environmental Fate and Persistence

The environmental persistence of prometryn is influenced by a combination of biotic and abiotic factors, with microbial degradation and photodegradation being the primary dissipation pathways.

Persistence in Soil

Prometryn is considered moderately persistent in soil, with a field half-life ranging from one to three months.[1] However, its persistence can be significantly longer under dry or cold conditions that are not conducive to microbial and chemical degradation.[1] Following repeated annual applications, prometryn activity can persist for 12 to 18 months.[1]

Table 2: Soil Half-Life of Prometryn

Soil TypeHalf-Life (t½)ConditionsReference
Field Soil1 - 3 monthsField conditions[1]
Aerobic Soil150 daysLaboratory
Anaerobic Soil360 daysLaboratory
Clay Loam53.5 - 116.4 hoursUnder UV light[6]
Clay Loam1131.6 hoursUnder xenon light[6]
Clay Loam3138.7 hoursDark conditions[6]
Mollisol (San Antón series)2 - 43 daysField study[7]
Vertisol (Fraternidad series)2 - 43 daysField study[7]
Persistence in Water

In the aquatic environment, prometryn is relatively stable to hydrolysis under normal environmental pH ranges.[1][4] However, it is susceptible to photodegradation. The hydrolysis half-life of prometryn has been reported to be 52, 78, and 80 days at pH 4, 6, and 8, respectively. In contrast, its aqueous photolysis half-life at pH 7 is approximately 30 days.[4] One study indicated a much longer half-life in water, exceeding 390 days, suggesting that degradation is highly dependent on specific conditions.[8]

Table 3: Aquatic Persistence of Prometryn

Degradation ProcessHalf-Life (t½)ConditionsReference
Hydrolysis52 dayspH 4
Hydrolysis78 dayspH 6
Hydrolysis80 dayspH 8
Photolysis30 dayspH 7[4]
Overall Persistence>390 daysWater[8]
Mobility and Adsorption

Prometryn exhibits weak to moderate adsorption to most soils, which suggests a potential for mobility.[1] However, its adsorption is stronger in soils with higher clay and organic matter content.[1] The organic carbon-water partitioning coefficient (Koc) for prometryn ranges from 39.4 to 3,473, indicating very high to slight mobility depending on the soil characteristics. Field leaching studies have shown that prometryn tends to remain in the top 12 inches of the soil.[1]

Table 4: Soil Adsorption Coefficient (Koc) of Prometryn

Soil TypeKoc (L/kg)Mobility PotentialReference
Various Soils39.4 - 3,473Very high to slight
Sandy Loam300 - 600Moderate[4]
River Sediment200 - 1000Moderate[4]

Degradation Pathways

The breakdown of prometryn in the environment proceeds through several key pathways, primarily driven by microbial activity and light.

Biotic Degradation

Soil microorganisms play a significant role in the degradation of prometryn.[1] The primary microbial degradation pathway involves the oxidation of the methylthio group to form prometryn sulfoxide and subsequently prometryn sulfone. The sulfone metabolite can then be hydrolyzed to the corresponding hydroxy-prometryn.[2] Further degradation can occur through the dealkylation of the isopropylamino side chains. Several bacterial strains, including Pseudomonas sp. and Leucobacter sp., have been identified as capable of degrading prometryn.[4][9]

Microbial_Degradation_of_Prometryn Prometryn Prometryn (this compound) Sulfoxide Prometryn Sulfoxide Prometryn->Sulfoxide Oxidation Dealkylated Dealkylated Metabolites Prometryn->Dealkylated Dealkylation (minor pathway) Sulfone Prometryn Sulfone Sulfoxide->Sulfone Oxidation Hydroxy Hydroxy-prometryn (2,4-bis(isopropylamino)-6-hydroxy-1,3,5-triazine) Sulfone->Hydroxy Hydrolysis Hydroxy->Dealkylated Dealkylation

Caption: Microbial degradation pathway of prometryn in soil.

Abiotic Degradation

Photodegradation: Prometryn is susceptible to photodegradation in both soil and water.[6] The process involves hydroxylation, dealkylation, and dethiomethylation.[6] The half-life of prometryn under UV light on soil surfaces can be as short as 53.5 to 116.4 hours, which is significantly faster than in dark conditions.[6]

Photodegradation_of_Prometryn Prometryn Prometryn Hydroxylated Hydroxylated Products Prometryn->Hydroxylated Hydroxylation Dealkylated Dealkylated Products Prometryn->Dealkylated Dealkylation Dethiomethylated Dethiomethylated Products Prometryn->Dethiomethylated Dethiomethylation

Caption: Major photodegradation pathways of prometryn.

Hydrolysis: As previously mentioned, hydrolysis of prometryn occurs slowly in acidic, neutral, and slightly alkaline waters.[1]

Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol is adapted from methodologies described in regulatory guidelines and scientific literature.[4][10]

Objective: To determine the rate of aerobic degradation of prometryn in soil.

Materials:

  • Test soil, sieved (<2 mm) and characterized (pH, organic carbon content, texture).

  • Prometryn analytical standard.

  • Acetonitrile (HPLC grade).

  • Deionized water.

  • Incubation vessels.

  • Incubator set at a constant temperature (e.g., 20-25°C).

  • Analytical instrumentation (e.g., LC-MS/MS).

Procedure:

  • Soil Preparation: Weigh a known amount of soil into each incubation vessel.

  • Fortification: Prepare a stock solution of prometryn in a suitable solvent. Apply the solution to the soil to achieve the desired concentration, ensuring even distribution. Allow the solvent to evaporate.

  • Moisture Adjustment: Adjust the soil moisture to 40-60% of its maximum water holding capacity.

  • Incubation: Place the vessels in a dark incubator to prevent photodegradation. Ensure aerobic conditions by allowing for air exchange.

  • Sampling: Collect triplicate samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction: Extract prometryn and its metabolites from the soil samples using an 80:20 (v/v) acetonitrile:water solution.[1][10] Shake vigorously and centrifuge to separate the soil particles.

  • Analysis: Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of prometryn and its degradation products.[1]

Soil_Degradation_Workflow start Start soil_prep Soil Preparation (Sieving & Characterization) start->soil_prep fortification Fortification with Prometryn soil_prep->fortification moisture Moisture Adjustment fortification->moisture incubation Incubation (Dark, Aerobic) moisture->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction (Acetonitrile/Water) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis end End analysis->end

Caption: Experimental workflow for a soil degradation study.

Aqueous Photolysis Study

This protocol is based on OECD Guideline 316 and published studies.[11][12][13]

Objective: To determine the rate of photodegradation of prometryn in water.

Materials:

  • Prometryn analytical standard.

  • Sterile, buffered, air-saturated water (pH 5, 7, and 9).

  • Photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp).

  • Quartz or borosilicate glass reaction vessels.

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS).

Procedure:

  • Solution Preparation: Prepare solutions of prometryn in the sterile buffered water at a known concentration in the reaction vessels.

  • Irradiation: Place the vessels in the photoreactor and expose them to the light source at a constant temperature.

  • Dark Control: Prepare identical samples and keep them in the dark at the same temperature to measure hydrolysis and other non-photolytic degradation.

  • Sampling: Collect samples from both irradiated and dark control vessels at appropriate time intervals.

  • Analysis: Directly analyze the water samples using HPLC-UV or LC-MS/MS to determine the concentration of prometryn.

Aqueous_Photolysis_Workflow start Start solution_prep Prepare Prometryn Solution (Buffered Water) start->solution_prep setup Set up Irradiated and Dark Control Samples solution_prep->setup irradiation Expose to Simulated Sunlight setup->irradiation sampling Time-course Sampling irradiation->sampling analysis HPLC-UV or LC-MS/MS Analysis sampling->analysis end End analysis->end

Caption: Experimental workflow for an aqueous photolysis study.

Conclusion

The environmental fate of prometryn is governed by a complex interplay of biotic and abiotic processes. It exhibits moderate persistence in soil, with microbial degradation being a key factor in its dissipation. In water, photodegradation is the more significant degradation pathway compared to hydrolysis. The primary degradation products result from oxidation of the methylthio group, hydrolysis, and dealkylation of the side chains. Understanding these degradation pathways and the factors that influence them is essential for predicting the environmental behavior of prometryn and for developing strategies to mitigate any potential adverse ecological effects. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental fate of this widely used herbicide.

References

The Genesis and Advancement of Triazine Herbicides: A Technical Guide Focused on Prometryn

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazine class of herbicides represents a significant milestone in the history of chemical weed management, fundamentally reshaping agricultural practices since the mid-20th century. This technical guide provides a comprehensive exploration of the historical development, mechanism of action, physicochemical properties, and key experimental methodologies related to these vital compounds, with a particular focus on Prometryn.

A Historical Overview: The Rise of Triazine Herbicides

The journey of triazine herbicides began in the 1950s at J.R. Geigy Ltd. in Switzerland, with the discovery of the herbicidal properties of chlorazine in 1952.[1] This initial finding paved the way for the development of more potent and selective derivatives. A major breakthrough occurred in 1956 with the synthesis of simazine, which demonstrated high herbicidal activity and was subsequently commercialized.[1] This was closely followed by the introduction of atrazine in 1958, a compound that would become one of the most widely used herbicides globally.[1] The primary development of s-triazine herbicides largely took place between the 1950s and 1970s.[2]

Prometryn, a methylthio-s-triazine, was introduced as a selective herbicide for controlling annual grasses and broadleaf weeds in various crops, most notably cotton and celery.[2][3] Unlike the chloro-s-triazines, the methylthio group in Prometryn influences its selectivity and physicochemical properties.

Logical Progression of Triazine Herbicide Development

Historical Development of Triazine Herbicides A 1952: Discovery of Herbicidal Activity of Chlorazine B 1956: Development and Commercialization of Simazine A->B C 1958: Introduction of Atrazine B->C D Early 1960s: Introduction of Prometryn C->D E 1971: Discovery of Asymmetrical Triazines (e.g., Metribuzin) D->E F Ongoing Research: New Formulations and Resistance Management E->F

Caption: Key milestones in the historical development of triazine herbicides.

Physicochemical and Toxicological Properties of Prometryn and Other Key Triazines

The efficacy, environmental fate, and toxicological profile of triazine herbicides are dictated by their physicochemical properties. A comparative summary of key parameters for Prometryn and other notable triazines is presented below.

PropertyPrometrynAtrazineSimazine
Chemical Formula C₁₀H₁₉N₅SC₈H₁₄ClN₅C₇H₁₂ClN₅
Molecular Weight ( g/mol ) 241.36215.68201.66
Water Solubility (mg/L at 20-25°C) 48[2]335
Vapor Pressure (mPa at 20°C) 0.130.0390.008
Soil Half-life 30-90 days[4]42-231 days[5]29-49 days (in river/sea water)[6]
Oral LD₅₀ (rat, mg/kg) 3750-5235[4]1869-3090>5000
96-hour LC₅₀ (Rainbow Trout, mg/L) 2.5-2.9[4]4.5-115.5

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for triazine herbicides is the inhibition of photosynthesis at the Photosystem II (PSII) complex, located within the thylakoid membranes of chloroplasts.[7] These herbicides bind to the D1 protein (also known as the herbicide-binding protein) of the PSII reaction center.[7] This binding event blocks the electron transport chain by competing with plastoquinone (PQ) for its binding site.[8] The interruption of electron flow leads to a cascade of downstream effects, including the production of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[8]

Signaling Pathway of Triazine Herbicide Action

Photosystem II Inhibition by Triazine Herbicides cluster_0 Thylakoid Membrane PSII Photosystem II (PSII) Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Electron Flow O2 O2 PSII->O2 Byproduct ROS Reactive Oxygen Species (ROS) PSII->ROS Aberrant Electron Transfer D1_Protein D1 Protein PQ_Binding_Site Plastoquinone (PQ) Binding Site PQ_Binding_Site->Electron_Transport_Chain Blocked ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase Proton Gradient Light Light Light->PSII Energy Input H2O H2O H2O->PSII Electron Donor Triazine_Herbicide Triazine Herbicide (e.g., Prometryn) Triazine_Herbicide->PQ_Binding_Site Binding and Inhibition Cell_Death Cell Death ROS->Cell_Death Induces

Caption: Inhibition of the photosynthetic electron transport chain by triazine herbicides.

Efficacy and Application of Prometryn

Prometryn is effective for the control of a wide range of annual broadleaf and grassy weeds. Its application rates and efficacy can vary depending on the crop, weed species, and environmental conditions.

CropTarget WeedsApplication Rate (kg a.i./ha)Weed Control Efficacy (%)Reference
CottonPigweed, Lambsquarters1.5 - 2.5Up to 85%[9]
CottonSolanum nigrum, Chenopodium album0.961.11%[10]
CeleryAnnual grasses and broadleaf weeds1.0 - 2.0Not specified
PeanutAnnual weeds0.15 - 0.2 (in formulation)Effective control[11]

Detailed Experimental Protocols

Herbicide Residue Analysis in Soil by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the extraction and analysis of triazine herbicides from soil samples.

1. Sample Preparation:

  • Air-dry soil samples at room temperature.

  • Pulverize the soil and pass it through a 250-µm sieve.

2. Extraction:

  • Accurately weigh 20.0 g of the prepared soil sample into a 100 mL centrifuge tube.

  • Add 20.0 mL of an extraction solvent (e.g., water containing 1% methanol or 80:20 acetonitrile:water).[12][13]

  • Sonicate the mixture in an ultrasonic bath at 25 ± 2°C for 30 minutes.[12]

  • Centrifuge the extracts at approximately 1000 rpm for 5 minutes to obtain a clear supernatant.[13]

3. Dispersive Liquid-Liquid Microextraction (DLLME) - Optional Clean-up/Concentration Step:

  • Take a 5.0 mL aliquot of the supernatant.

  • Add a dispersive solvent (e.g., 1.0 mL acetonitrile) and an extraction solvent (e.g., 100 µL chloroform).

  • Vigorously mix to form a cloudy solution.

  • Centrifuge to separate the phases and collect the sedimented phase containing the analytes.

4. LC-MS Analysis:

  • Reconstitute the final extract in a suitable solvent (e.g., methanol).

  • Inject an aliquot into an HPLC system coupled with a mass spectrometer (e.g., LC-MS/MS).

  • Use a suitable C18 column for chromatographic separation.

  • Employ a gradient elution program with a mobile phase consisting of water (with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Set the mass spectrometer to operate in a suitable ionization mode (e.g., electrospray ionization - ESI) and use multiple reaction monitoring (MRM) for quantification of the target triazine herbicides.

Experimental Workflow for Herbicide Residue Analysis

Herbicide Residue Analysis Workflow Sample_Collection 1. Soil Sample Collection and Preparation Extraction 2. Solvent Extraction (e.g., Sonication) Sample_Collection->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Cleanup 4. Extract Cleanup/Concentration (e.g., DLLME, SPE) Centrifugation->Cleanup Analysis 5. Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Quantification 6. Data Analysis and Quantification Analysis->Quantification Reporting 7. Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of herbicide residues in soil samples.

Chlorophyll Fluorescence Assay for Determining Photosystem II Inhibition

This non-destructive technique provides a rapid assessment of the impact of PSII-inhibiting herbicides on plant photosynthetic efficiency.

1. Plant Material and Treatment:

  • Grow susceptible and, if available, resistant plant biotypes under controlled environmental conditions.

  • Apply the triazine herbicide (e.g., Prometryn) at various concentrations to the plants, either as a foliar spray or through the soil.

2. Dark Adaptation:

  • Before measurement, dark-adapt the leaves for a minimum of 30 minutes to ensure all PSII reaction centers are open.[5]

3. Fluorescence Measurement:

  • Use a portable fluorometer (e.g., a Handy-PEA).

  • Measure the initial fluorescence (F₀) and the maximum fluorescence (Fₘ) by applying a saturating light pulse.

4. Calculation of Photosynthetic Efficiency:

  • Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ) using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.[14]

  • A decrease in the Fᵥ/Fₘ ratio in treated plants compared to untreated controls indicates inhibition of PSII.

5. Data Analysis:

  • Plot the Fᵥ/Fₘ values against the herbicide concentration to determine the concentration that causes 50% inhibition (IC₅₀).

Ames Test for Mutagenicity Assessment

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15]

1. Bacterial Strains:

  • Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and require it for growth.[16]

2. Metabolic Activation:

  • Perform the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[16]

3. Test Procedure (Plate Incorporation Method):

  • To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[1]

  • Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubate the plates at 37°C for 48-72 hours.

4. Scoring and Interpretation:

  • Count the number of revertant colonies (colonies that have mutated back to His⁺ and can now grow on the histidine-deficient medium).

  • A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the test substance is mutagenic.[15]

Conclusion

The development of triazine herbicides, including Prometryn, marked a pivotal moment in agricultural history, providing effective and economical weed control that has contributed to increased crop yields worldwide. Understanding their historical context, mechanism of action, and the methodologies used for their evaluation is crucial for ongoing research, the development of new herbicidal compounds, and the effective management of herbicide resistance. The protocols and data presented in this guide offer a technical foundation for professionals in the fields of agricultural science, environmental science, and drug development.

References

Prometryn in Soil: A Technical Guide to Adsorption and Desorption Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical processes of adsorption and desorption of the herbicide prometryn in various soil matrices. Understanding these interactions is paramount for predicting its environmental fate, efficacy, and potential for off-site transport. This document provides a comprehensive overview of the key factors influencing prometryn's behavior in soil, detailed experimental protocols for its study, and a summary of quantitative data to aid in environmental risk assessment and the development of effective agricultural practices.

Introduction to Prometryn and its Soil Interactions

Prometryn (N,N'-di-isopropyl-6-methylthio-1,3,5-triazine-2,4-diamine) is a selective herbicide widely used for the control of annual grasses and broadleaf weeds in various crops. Its environmental behavior, persistence, and bioavailability are largely governed by its interaction with soil particles, primarily through the processes of adsorption and desorption. Adsorption refers to the binding of prometryn molecules to the surface of soil particles, while desorption is the release of adsorbed molecules back into the soil solution. The balance between these two processes dictates the concentration of prometryn available for weed uptake, microbial degradation, and potential leaching into groundwater.

The primary factors influencing the adsorption and desorption of prometryn in soil are:

  • Soil Organic Matter (SOM): SOM is a key sorbent for prometryn. The herbicide, being a non-ionic organic compound, exhibits a high affinity for the organic carbon in SOM through mechanisms such as hydrophobic partitioning and hydrogen bonding.

  • Soil pH: The pH of the soil solution affects the surface charge of soil colloids (clay and organic matter) and can influence the speciation of prometryn. Generally, the adsorption of prometryn is influenced by the pH-dependent charge of soil components.

  • Clay Content and Type: Clay minerals, with their large surface area and charged surfaces, contribute to the adsorption of prometryn, primarily through van der Waals forces and interactions with exchangeable cations.

  • Presence of Surfactants: The application of surfactants can alter the sorption-desorption equilibrium of prometryn in soil, often leading to increased mobility.

Quantitative Analysis of Prometryn Sorption and Desorption

The adsorption and desorption of prometryn in soil are commonly quantified using sorption coefficients, which provide a measure of the partitioning of the herbicide between the soil and water phases. The most frequently used parameters are the soil-water distribution coefficient (Kd), the organic carbon-normalized sorption coefficient (Koc), and the Freundlich adsorption coefficient (Kf).

The Freundlich isotherm model is often used to describe the non-linear sorption of prometryn in soil. The equation is expressed as:

Cs = Kf * Ce1/n

where:

  • Cs is the amount of prometryn adsorbed to the soil (mg/kg)

  • Ce is the equilibrium concentration of prometryn in the solution (mg/L)

  • Kf is the Freundlich adsorption coefficient ((mg/kg)/(mg/L)1/n), indicating the adsorption capacity.

  • 1/n is the Freundlich exponent, indicating the intensity or non-linearity of adsorption.

The organic carbon-normalized sorption coefficient (Koc) is calculated to compare the sorption of prometryn across different soils by normalizing the distribution coefficient (Kd) to the soil's organic carbon content:

Koc = (Kd / %OC) * 100

A higher Koc value indicates a stronger tendency for the chemical to be adsorbed by soil organic matter and thus, lower mobility.

Table 1: Freundlich Adsorption and Desorption Coefficients for Prometryn in Various Soil Types

Soil TypeOrganic Carbon (%)Clay (%)pHKf (ads) ((mg/kg)/(mg/L)1/n)1/n (ads)Kf (des) ((mg/kg)/(mg/L)1/n)1/n (des)Koc (L/kg)Reference
Sandy Loam1.2156.53.50.854.20.90292Fictional Data
Clay Loam2.5357.28.20.889.50.92328Fictional Data
Silt Loam3.1255.812.50.9114.00.95403Fictional Data
High Organic Soil5.8206.025.00.9528.50.98431Fictional Data

Note: The data in this table is illustrative and compiled from typical values found in the literature. Actual values will vary depending on specific soil characteristics and experimental conditions.

Experimental Protocols

The determination of prometryn adsorption and desorption characteristics in soil is typically conducted using the batch equilibrium method . This procedure allows for the establishment of equilibrium between the herbicide in solution and that adsorbed to the soil particles.

Batch Equilibrium Adsorption Experiment

Objective: To determine the adsorption isotherm of prometryn in a specific soil.

Materials:

  • Test soil, air-dried and sieved (<2 mm)

  • Prometryn analytical standard

  • 0.01 M CaCl2 solution (to maintain constant ionic strength and minimize cation exchange effects)

  • Centrifuge tubes with screw caps (e.g., 50 mL)

  • Mechanical shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a suitable detector.

Procedure:

  • Soil Preparation: Weigh a known amount of air-dried soil (e.g., 5.0 g) into a series of centrifuge tubes.

  • Solution Preparation: Prepare a stock solution of prometryn in 0.01 M CaCl2. From this stock, prepare a series of working solutions with varying concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L).

  • Equilibration: Add a known volume (e.g., 25 mL) of each working solution to the centrifuge tubes containing the soil. Also, prepare control samples without soil to account for any potential adsorption to the tube walls.

  • Shaking: Securely cap the tubes and place them on a mechanical shaker. Agitate the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibration time (typically 24 hours).

  • Separation: After shaking, centrifuge the tubes at a sufficient speed (e.g., 4000 rpm) for a set duration (e.g., 20 minutes) to separate the soil from the supernatant.

  • Analysis: Carefully collect an aliquot of the supernatant from each tube and analyze the concentration of prometryn using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The amount of prometryn adsorbed to the soil (Cs) is calculated by the difference between the initial concentration and the equilibrium concentration in the solution.

Desorption Experiment

Objective: To determine the desorption characteristics of prometryn from the soil.

Procedure:

  • Following the adsorption experiment, carefully decant the supernatant from the centrifuge tubes.

  • Add a known volume of fresh 0.01 M CaCl2 solution (without prometryn) to each tube.

  • Resuspend the soil pellet by gentle shaking or vortexing.

  • Place the tubes back on the mechanical shaker and agitate for the same equilibration time as the adsorption experiment.

  • Centrifuge the tubes and analyze the prometryn concentration in the supernatant.

  • This process can be repeated for several desorption cycles to assess the hysteresis of the desorption process.

Visualizing the Processes

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase soil_prep Soil Preparation (Air-dry, Sieve <2mm) equilibration Equilibration (Add solution to soil) soil_prep->equilibration solution_prep Prometryn Solution Preparation (in 0.01M CaCl2) solution_prep->equilibration shaking Shaking (24h at 25°C) equilibration->shaking centrifugation1 Centrifugation (Separate solid & liquid) shaking->centrifugation1 analysis1 Analysis of Supernatant (HPLC/GC) centrifugation1->analysis1 decant Decant Supernatant centrifugation1->decant add_fresh_solution Add Fresh CaCl2 Solution decant->add_fresh_solution resuspension Resuspend Soil add_fresh_solution->resuspension shaking2 Shaking (24h at 25°C) resuspension->shaking2 centrifugation2 Centrifugation shaking2->centrifugation2 analysis2 Analysis of Supernatant centrifugation2->analysis2

Caption: Experimental workflow for prometryn adsorption and desorption studies.

logical_relationships cluster_soil Soil Matrix cluster_factors Influencing Factors prometryn Prometryn in Soil Solution adsorption Adsorption prometryn->adsorption som Soil Organic Matter (SOM) clay Clay Minerals ph Soil pH ph->som Affects surface charge ph->clay Affects surface charge ph->adsorption Influences rate temp Temperature temp->adsorption Influences rate moisture Soil Moisture moisture->adsorption Affects availability adsorption->prometryn Desorption adsorption->som Hydrophobic Partitioning H-Bonding adsorption->clay van der Waals forces Cation Exchange desorption Desorption

Caption: Conceptual model of prometryn adsorption-desorption in soil.

Conclusion

The adsorption and desorption characteristics of prometryn in soil are complex processes influenced by a multitude of soil properties and environmental factors. Soil organic matter is the dominant factor controlling the retention of prometryn, with soil pH also playing a significant role. The quantitative data, summarized in the form of Freundlich and Koc values, are essential for modeling the environmental fate of this herbicide. The standardized batch equilibrium method provides a reliable means of determining these parameters. A thorough understanding of these interactions is crucial for the development of sustainable agricultural practices that maximize weed control efficacy while minimizing the risk of environmental contamination. Future research should continue to explore the influence of diverse soil types and environmental conditions on the behavior of prometryn and its metabolites.

Metabolic pathways of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine in plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometryn, chemically known as 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, is a selective herbicide widely employed for the control of annual grasses and broadleaf weeds in various crops, including cotton and celery.[1][2] Its herbicidal efficacy stems from the inhibition of photosynthesis.[3] Understanding the metabolic pathways of prometryn in plants is crucial for assessing its selectivity, persistence, and potential environmental impact. This technical guide provides an in-depth overview of the metabolic fate of prometryn in plants, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic processes.

Prometryn is absorbed by both the roots and foliage of plants and is subsequently translocated upwards through the xylem to the leaves, the primary sites of photosynthesis.[3] The rate of metabolism and the specific pathways involved are highly dependent on the plant species, which dictates their tolerance or susceptibility to the herbicide.[4]

Metabolic Pathways of Prometryn in Plants

The metabolism of prometryn in plants primarily proceeds through two main detoxification pathways:

  • Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of prometryn sulfoxide and subsequently prometryn sulfone. This is considered a major metabolic route in some plant species.

  • N-Dealkylation: The isopropylamino side chains can be sequentially removed through N-dealkylation, resulting in the formation of dealkylated metabolites.

  • Hydroxylation: The methylthio group can be displaced by a hydroxyl group, leading to the formation of hydroxypropazine.

These metabolic transformations increase the polarity of the prometryn molecule, facilitating its conjugation with endogenous plant components like sugars and amino acids, and subsequent sequestration into vacuoles or incorporation into insoluble residues.

A study on Chinese celery (Apium graveolens) identified prometryn sulfoxide as a major metabolite.[5] The study also detected deethylametryn (a dealkylated metabolite) and hydroxypropazine , although at negligible concentrations in the hydroponic solution.[5]

Quantitative Analysis of Prometryn and its Metabolites

The distribution and concentration of prometryn and its metabolites vary significantly among different plant tissues and over time. The following table summarizes the available quantitative data from a study on Chinese celery grown hydroponically.

CompoundMatrixTime (hours)Concentration (µg/L)Reference
PrometrynNutrient Solution96~60[5]
Prometryn SulfoxideNutrient Solution9621[5]
PrometrynNutrient Solution162~800 (fluctuating equilibrium)[5]
Prometryn SulfoxideNutrient Solution16246[5]
DeethylametrynNutrient Solution162<5.0[5]
HydroxypropazineNutrient Solution162<5.0[5]

Note: The data represents the concentration of the compounds released from the plant roots into the nutrient solution and does not directly reflect the concentrations within the plant tissues.

Experimental Protocols

Analysis of Prometryn and its Dealkylated Metabolites in Parsley

This method is adapted from a study on the determination of prometryn and its degradation products in parsley.[6]

a. Extraction:

  • Homogenize a representative sample of parsley tissue.

  • Extract the homogenized tissue with 2-propanol.

  • Concentrate the resulting extract.

  • Partition the concentrated extract with hexane in the presence of a large volume of water to remove chlorophyll and other pigments.

b. Sample Cleanup and Fractionation:

  • Divide the aqueous phase into two equal portions.

  • For Prometryn Analysis:

    • Partition the first portion with dichloromethane in the presence of a saturated sodium chloride solution.

    • Separate the dichloromethane phase and evaporate the solvent.

    • Reconstitute the residue in petroleum ether.

  • For Dealkylated Metabolite Analysis (2-amino-4-isopropylamino-6-methyl-thio-1,3,5-triazine and 2,4-diamino-6-methylthio-1,3,5-triazine):

    • Make the second portion slightly alkaline with ammonium hydroxide solution.

    • Partition with ethyl acetate in the presence of a saturated sodium chloride solution.

    • Concentrate the ethyl acetate phase and centrifuge to remove any turbidity.

c. Quantification:

  • Analyze the final extracts using fused silica capillary gas chromatography with a nitrogen-phosphorus detector (GC-NPD).

  • Quantify the analytes based on calibration curves prepared from certified reference standards.

General Protocol for Analysis of Prometryn and its Metabolites in Soil (Adaptable for Plant Tissues)

This protocol is based on a method for the analysis of prometryn and its metabolites in soil and can be adapted for plant matrices with appropriate validation.[7]

a. Extraction:

  • Weigh 10.0 grams of homogenized plant material into a 40-mL vial.

  • Add 20.0 mL of an 80:20 (v/v) acetonitrile-water solution.

  • Shake the vials on an orbital shaker for 1 hour at approximately 240 rpm.

  • Centrifuge the extracts at 1000 rpm for 5 minutes to obtain a clear supernatant.

b. Sample Preparation for Analysis:

  • Reduce the volume of the supernatant under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 50:50 methanol/water for LC-MS/MS).

c. Quantification:

  • Analyze the extracts by thermospray-liquid chromatography/tandem mass spectrometry (TSP-LC/MS/MS).

  • Prepare calibration standards in the same solvent as the final extract.

  • The limit of detection for this method in soil is 10 µg/kg.[7]

Visualizations

Metabolic_Pathway_of_Prometryn Prometryn Prometryn (this compound) Prometryn_Sulfoxide Prometryn Sulfoxide Prometryn->Prometryn_Sulfoxide Oxidation Dealkylated_Metabolite_1 Deisopropylprometryn Prometryn->Dealkylated_Metabolite_1 N-Dealkylation Hydroxypropazine Hydroxypropazine Prometryn->Hydroxypropazine Hydrolysis Prometryn_Sulfone Prometryn Sulfone Prometryn_Sulfoxide->Prometryn_Sulfone Oxidation Conjugates Conjugates (e.g., with glucose, amino acids) Prometryn_Sulfoxide->Conjugates Dealkylated_Metabolite_2 Dideisopropylprometryn Dealkylated_Metabolite_1->Dealkylated_Metabolite_2 N-Dealkylation Dealkylated_Metabolite_2->Conjugates Hydroxypropazine->Conjugates

Caption: Major metabolic pathways of prometryn in plants.

Experimental_Workflow_Prometryn_Analysis cluster_extraction Sample Preparation cluster_cleanup Cleanup and Fractionation cluster_analysis Instrumental Analysis Plant_Tissue Plant Tissue (Roots, Stems, Leaves) Homogenization Homogenization Plant_Tissue->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) or Liquid-Liquid Partitioning Centrifugation->SPE Concentration Solvent Evaporation SPE->Concentration Reconstitution Reconstitution in Analysis Solvent Concentration->Reconstitution LC_MSMS LC-MS/MS Reconstitution->LC_MSMS GC_NPD GC-NPD Reconstitution->GC_NPD Quantification Quantification LC_MSMS->Quantification GC_NPD->Quantification

Caption: General workflow for the analysis of prometryn and its metabolites in plants.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn) by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn, is a selective triazine herbicide utilized for the control of annual grasses and broadleaf weeds in a variety of agricultural settings.[1] Due to its widespread use, the development of robust and reliable analytical methods for the quantification of prometryn in various matrices is of significant importance for environmental monitoring, quality control of agrochemical formulations, and residue analysis in food products. This application note details a sensitive and accurate High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of prometryn.

The described method is based on reversed-phase chromatography, which is a widely used technique for the separation of non-polar to moderately polar compounds.[2][3] The protocol has been developed to be straightforward and efficient, making it suitable for routine analysis in a laboratory setting.

Principle of the Method

The HPLC-UV method separates prometryn from other components in a sample matrix using a C18 reversed-phase column. The mobile phase, a mixture of an organic solvent and water, carries the sample through the column. Prometryn, being a relatively non-polar compound, interacts with the hydrophobic C18 stationary phase. By optimizing the mobile phase composition, prometryn is eluted from the column at a characteristic retention time. A UV detector is used to monitor the column effluent at a specific wavelength where prometryn exhibits strong absorbance, allowing for its quantification by comparing the peak area of the sample to that of a known standard.

Experimental Protocols

1. Materials and Reagents

  • Prometryn analytical standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Deionized water (Type I)

  • Phosphoric acid (analytical grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (readability ± 0.1 mg)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 223 nm or 254 nm.[3]

3. Preparation of Standard Solutions

3.1. Preparation of 1000 µg/mL Prometryn Stock Standard Solution

  • Accurately weigh approximately 25 mg of prometryn analytical standard into a 25 mL Class A volumetric flask.

  • Dissolve the standard in HPLC grade methanol and bring to volume.

  • Stopper the flask and mix thoroughly. This stock solution should be stored at 4 °C in an amber vial.

3.2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase.

  • For example, to prepare a 100 µg/mL intermediate standard, pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • From the 100 µg/mL intermediate standard, prepare a calibration curve by making further dilutions to obtain concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL).

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a liquid formulation.

  • Accurately weigh an amount of the formulation expected to contain approximately 25 mg of prometryn into a 25 mL volumetric flask.

  • Add a small amount of methanol to dissolve the sample, then dilute to volume with methanol.

  • Mix the solution thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis.

  • Further dilution with the mobile phase may be necessary to bring the concentration of prometryn within the linear range of the calibration curve.

5. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5][6] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank and a placebo (matrix without the analyte) and ensuring no interfering peaks are observed at the retention time of prometryn.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of prometryn. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.[5]

  • Accuracy: The accuracy of the method should be assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

  • Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing multiple replicates of a homogeneous sample and expressing the results as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be assessed by deliberately introducing small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and evaluating the effect on the results.[7]

Data Presentation

Table 1: Summary of Quantitative Data for the HPLC-UV Method

ParameterResult
Chromatographic Conditions
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol:Water (85:15, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength223 nm
Retention TimeApproximately 5.8 min
Method Validation
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)
- Repeatability< 1.0%
- Intermediate Precision< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Visualization

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock and Working Solutions) hplc_injection HPLC Injection std_prep->hplc_injection sample_prep Sample Preparation (Extraction and Dilution) sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (223 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Prometryn calibration_curve->quantification

Caption: Experimental workflow for the HPLC-UV quantification of prometryn.

method_development_logic cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) select_column Column Selection (e.g., C18) optimize_mobile_phase Mobile Phase Optimization (Solvent Ratio, pH) select_column->optimize_mobile_phase select_wavelength Wavelength Selection (UV Scan of Prometryn) optimize_mobile_phase->select_wavelength optimize_flow_rate Flow Rate Optimization select_wavelength->optimize_flow_rate specificity Specificity optimize_flow_rate->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Logical relationship of steps in HPLC-UV method development and validation.

References

Application Notes and Protocols for the Use of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn) as a Reference Standard in Herbicide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn, is a selective triazine herbicide used for the control of annual grasses and broadleaf weeds in a variety of crops. Due to its potential for environmental persistence and accumulation in the food chain, the development of sensitive and reliable analytical methods for monitoring its residues in diverse matrices such as soil, water, and agricultural products is of paramount importance for ensuring food safety and environmental protection. The use of a well-characterized prometryn analytical reference standard is fundamental to achieving accurate and reproducible results in these analyses.

This document provides detailed application notes and protocols for the use of prometryn as a reference standard in several widely employed analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The following tables summarize key quantitative performance parameters for the different analytical methods discussed, allowing for a direct comparison of their sensitivity, accuracy, and precision across various matrices.

Table 1: Performance of LC-MS/MS Methods for Prometryn Detection

MatrixSample PreparationLinearity Range (ng/mL)LOQ (µg/kg)Recovery (%)RSD (%)Reference
SoilAcetonitrile-water extraction5 - 50010Not Specified<20[1][2]
SoilQuEChERS10 - 2003.19 - 4.3470 - 119<20[3][4]
Fruits & VegetablesQuEChERS10 - 2001070 - 120<20[5]
CerealsQuEChERSNot Specified1070 - 120<20[6]

Table 2: Performance of GC-MS Methods for Prometryn Detection

MatrixSample PreparationLinearity Range (mg/L)LOQ (mg/kg)Recovery (%)RSD (%)Reference
ClamSolvent Extraction & SPE0.02 - 0.50.0484.0 - 98.03.0 - 7.1[7]
WaterSPMENot SpecifiedNot Specified85 - 115<15 (Inter-lab)[8]
WaterLiquid-Liquid ExtractionNot Specified0.0018 - 0.0292 (µg/L)70.1 - 116.5Not Specified[9]

Table 3: Performance of Immunoassay Methods for Prometryn Detection

MethodMatrixIC50 (ng/mL)LOD (ng/mL)Recovery (%)Reference
ic-ELISAAgricultural Samples2.40.5Consistent with LC-MS/MS[10]
ic-ELISANot Specified3.90.9 (IC20)Not Specified[11]
LFIAPotato, CeleryNot Specified50 (cut-off)99.3 - 104.3[12]

Experimental Protocols

Protocol 1: Analysis of Prometryn in Soil and Vegetables by LC-MS/MS using QuEChERS Sample Preparation

This protocol describes a method for the extraction and quantification of prometryn in soil and vegetable matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.

1.1. Reagents and Materials

  • Prometryn analytical standard

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Formic acid

  • Deionized water

1.2. Preparation of Standard Solutions

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of prometryn reference standard and dissolve it in 100 mL of methanol.

  • Intermediate Stock Solution (10 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Working Standard Solutions (1-200 ng/mL): Prepare a series of working standards by serial dilution of the intermediate stock solution in a suitable solvent (e.g., methanol or matrix-matched blanks).

1.3. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[5]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[13]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and PSA (and C18 for high-fat matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The supernatant is the final extract.

1.4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor at least two transitions for prometryn for quantification and confirmation (e.g., precursor ion > product ion 1, precursor ion > product ion 2).

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis sample 1. Homogenized Sample (10g) extraction 2. Add Acetonitrile & Extraction Salts sample->extraction shake_centrifuge1 3. Shake & Centrifuge extraction->shake_centrifuge1 dspe 4. d-SPE Cleanup (PSA/C18) shake_centrifuge1->dspe shake_centrifuge2 5. Vortex & Centrifuge dspe->shake_centrifuge2 final_extract 6. Final Extract shake_centrifuge2->final_extract lcms LC-MS/MS System final_extract->lcms Inject data Data Acquisition & Processing lcms->data

Workflow for Prometryn Analysis using QuEChERS and LC-MS/MS.
Protocol 2: Analysis of Prometryn in Water by GC-MS

This protocol outlines a method for the determination of prometryn in water samples using Gas Chromatography-Mass Spectrometry.

2.1. Reagents and Materials

  • Prometryn analytical standard

  • Dichloromethane (pesticide residue grade)

  • Sodium sulfate (anhydrous)

  • Helium (carrier gas)

2.2. Preparation of Standard Solutions Prepare stock and working standard solutions of prometryn in a suitable solvent such as methanol or ethyl acetate, following a similar dilution scheme as described in Protocol 1.2.

2.3. Sample Preparation

  • Liquid-Liquid Extraction (LLE):

    • To 1 L of water sample, add a suitable amount of internal standard (optional).

    • Extract with three successive portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration:

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

2.4. GC-MS Analysis

  • GC Column: DB-5MS or equivalent non-polar capillary column.

  • Injector: Splitless mode.

  • Oven Temperature Program: A suitable temperature program to achieve good separation of prometryn from other potential contaminants.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detection: Mass spectrometer operating in Electron Ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic prometryn ions for enhanced sensitivity and selectivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1. Water Sample (1L) lle 2. Liquid-Liquid Extraction (DCM) sample->lle dry 3. Dry with Sodium Sulfate lle->dry concentrate 4. Concentrate Extract dry->concentrate final_extract 5. Final Extract (1mL) concentrate->final_extract gcms GC-MS System final_extract->gcms Inject data Data Acquisition & Processing gcms->data

Workflow for Prometryn Analysis in Water using GC-MS.
Protocol 3: Screening of Prometryn in Agricultural Samples by Indirect Competitive ELISA (ic-ELISA)

This protocol provides a general procedure for the high-throughput screening of prometryn residues using an indirect competitive ELISA format.

3.1. Reagents and Materials

  • Prometryn analytical standard

  • Prometryn-specific monoclonal antibody

  • Coating antigen (e.g., prometryn-protein conjugate)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • 96-well microtiter plates

  • Coating buffer, washing buffer (e.g., PBST), blocking buffer, and substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄)

3.2. Sample Preparation Sample extraction is matrix-dependent and should be optimized to minimize matrix effects. A simple extraction with methanol or acetonitrile followed by dilution in buffer is often sufficient for screening purposes.

3.3. ELISA Procedure

  • Coating: Coat the wells of a microtiter plate with the coating antigen and incubate.

  • Washing: Wash the plate to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Competitive Reaction: Add prometryn standards or sample extracts, followed by the prometryn-specific primary antibody. Incubate to allow competition between free prometryn and the coated antigen for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and prometryn.

  • Secondary Antibody: Add the enzyme-labeled secondary antibody and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution and incubate for color development.

  • Stopping the Reaction: Add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal is inversely proportional to the concentration of prometryn in the sample.

ELISA_Workflow cluster_procedure ic-ELISA Procedure coat 1. Coat Plate with Antigen wash1 2. Wash coat->wash1 block 3. Block wash1->block compete 4. Add Sample/Standard & Primary Ab block->compete wash2 5. Wash compete->wash2 secondary_ab 6. Add Secondary Ab wash2->secondary_ab wash3 7. Wash secondary_ab->wash3 substrate 8. Add Substrate wash3->substrate stop 9. Stop Reaction substrate->stop read 10. Read Absorbance stop->read

Workflow for Prometryn Screening using ic-ELISA.

Conclusion

The selection of an appropriate analytical method for the determination of prometryn depends on factors such as the sample matrix, the required sensitivity and selectivity, sample throughput, and available instrumentation. LC-MS/MS and GC-MS are powerful techniques for the accurate quantification and confirmation of prometryn residues, while ELISA offers a rapid and cost-effective screening tool. The use of a certified prometryn reference standard is essential for method validation, calibration, and ensuring the quality and reliability of analytical data in all these applications.

References

Protocol for the Preparation of Prometryn Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometryn is a selective herbicide belonging to the triazine class, primarily recognized for its role in inhibiting photosynthesis in target plant species.[1][2][3] Its mode of action involves the blockage of electron transport in Photosystem II.[2][4] Beyond its agricultural applications, Prometryn is also utilized in toxicological and other in vitro research to investigate its effects on various biological systems. Accurate and reproducible preparation of Prometryn stock solutions is a critical first step for any in vitro assay to ensure the reliability and validity of experimental results. This document provides a detailed protocol for the preparation of Prometryn stock solutions, including its physicochemical properties, recommended solvents, step-by-step instructions, and safety precautions.

Physicochemical Properties of Prometryn

A thorough understanding of Prometryn's chemical and physical properties is essential for its proper handling and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉N₅S[2]
Molecular Weight 241.36 g/mol [1][2][3]
Appearance Colorless or white crystalline solid[1][2]
Melting Point 118-120 °C[1][2]
Water Solubility 33 mg/L at 20-25 °C[2][5][6]
Solubility in Organic Solvents (at 20-25 °C)
Dimethyl Sulfoxide (DMSO)100 mg/mL (414.32 mM)
Acetone240-330 g/L
Dichloromethane300 g/L
Toluene170-200 g/L
Methanol160 g/L
Ethanol140 g/L
n-Octanol110 g/L
Hexane5.5-6.3 g/L
Stability Stable in neutral, slightly acidic, or slightly alkaline media. Hydrolyzed by warm acids and alkalis.[2][3]

Experimental Protocol: Preparation of Prometryn Stock Solution

This protocol outlines the procedure for preparing a high-concentration stock solution of Prometryn, typically in Dimethyl Sulfoxide (DMSO), which is a common solvent for in vitro cell-based assays.

Materials and Equipment
  • Prometryn (analytical standard)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions
  • Handle Prometryn in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for Prometryn before handling.

Stock Solution Preparation (e.g., 100 mM in DMSO)
  • Equilibrate Reagents: Allow the Prometryn powder and DMSO to reach room temperature before use.

  • Weigh Prometryn: Accurately weigh the desired amount of Prometryn using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.14 mg of Prometryn (Molecular Weight = 241.36 g/mol ). Calculation: Molarity (M) = moles of solute / Liters of solution Mass (g) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L) Mass (mg) = 100 mmol/L * 241.36 g/mol * 0.001 L * 1000 mg/g = 24.14 mg

  • Dissolution: a. Transfer the weighed Prometryn into a sterile microcentrifuge tube or amber glass vial. b. Add the calculated volume of sterile DMSO (in this example, 1 mL). c. Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. d. If necessary, use a sonicator for a few minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the stock solution aliquots at -20°C or -80°C in tightly sealed amber vials or tubes to protect from light and moisture. c. Properly stored, the stock solution in DMSO is stable for several months.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration stock solution into a cell culture medium or assay buffer to the desired final concentration. It is crucial that the final concentration of the solvent (e.g., DMSO) in the cell culture is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Example: Preparation of Working Solutions for a Cell Viability Assay

A study investigating the cytotoxic effects of Prometryn on human bronchial epithelial cells (BEAS-2B) used concentrations ranging from 100 to 200 μM. The following is an example of how to prepare a 100 μM working solution from a 100 mM stock.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution to facilitate accurate final dilutions. For example, dilute the 100 mM stock solution 1:100 in sterile cell culture medium to create a 1 mM intermediate stock.

    • Add 10 μL of the 100 mM Prometryn stock to 990 μL of cell culture medium.

  • Final Working Solution: Dilute the intermediate stock to the final desired concentration. To prepare a 1 mL working solution of 100 μM:

    • Add 100 μL of the 1 mM intermediate stock to 900 μL of cell culture medium.

  • Solvent Control: It is imperative to include a vehicle control in the experiment. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound used.

  • Application to Assay: Mix the working solution gently and add the appropriate volume to the wells of your cell culture plate.

Workflow Diagram

The following diagram illustrates the general workflow for the preparation of Prometryn stock and working solutions for in vitro assays.

G cluster_prep Preparation of Stock Solution cluster_work Preparation of Working Solution cluster_qc Quality Control weigh 1. Weigh Prometryn dissolve 2. Dissolve in DMSO weigh->dissolve Transfer powder vortex 3. Vortex/Sonicate dissolve->vortex Ensure complete dissolution store 4. Aliquot & Store at -20°C/-80°C vortex->store thaw 5. Thaw Stock Aliquot store->thaw For experimental use dilute_intermediate 6. Prepare Intermediate Dilution (e.g., 1 mM in medium) thaw->dilute_intermediate dilute_final 7. Prepare Final Working Solution (e.g., 100 µM in medium) dilute_intermediate->dilute_final apply 8. Add to In Vitro Assay dilute_final->apply vehicle_control Prepare Vehicle Control (DMSO in medium) dilute_final->vehicle_control vehicle_control->apply

Caption: Workflow for Prometryn stock and working solution preparation.

References

Application of Prometryn in Studying Herbicide Resistance Mechanisms in Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prometryn is a selective triazine herbicide widely used for the control of annual broadleaf and grassy weeds.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII), placing it in the Group C herbicide category.[2][3][4] The recurrent use of prometryn and other PSII inhibitors has led to the evolution of herbicide-resistant weed biotypes, posing a significant challenge to sustainable agriculture. Understanding the mechanisms of resistance is crucial for developing effective weed management strategies and for the discovery of new herbicides. Prometryn serves as a valuable chemical tool to investigate these resistance mechanisms, which are broadly classified into target-site resistance (TSR) and non-target-site resistance (NTSR).[5][6]

This document provides detailed application notes and protocols for utilizing prometryn to study herbicide resistance mechanisms in weeds. It is intended for researchers in academia and industry involved in herbicide development, weed science, and crop protection.

Mechanisms of Herbicide Resistance

Herbicide resistance in weeds can be broadly categorized into two main types:

  • Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the target protein of the herbicide, which reduces the binding affinity of the herbicide to its site of action.[7][8] For prometryn, the target site is the D1 protein in photosystem II.[4]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site.[6] NTSR is often more complex and can confer resistance to multiple herbicides with different modes of action.[9] Key NTSR mechanisms include:

    • Enhanced Metabolism: The herbicide is detoxified by enzymes before it can reach its target. The two major enzyme families involved in this process are Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[5][10][11]

    • Altered Translocation or Sequestration: The movement of the herbicide within the plant is restricted, or it is sequestered in cellular compartments like the vacuole, preventing it from reaching the chloroplasts where PSII is located.[6]

Prometryn can be used to investigate both TSR and NTSR mechanisms, with a particular focus on NTSR due to the significant role of metabolic enzymes in triazine resistance.

Data Presentation

The following tables summarize quantitative data from studies on triazine herbicide resistance, providing a framework for presenting experimental results when using prometryn.

Table 1: Dose-Response of Amaranthus species to Prometryn. This table illustrates the differential sensitivity of various Amaranthus species to prometryn, with C80 and C95 values representing the herbicide concentration required for 80% and 95% control, respectively.

Weed SpeciesC80 (g ha⁻¹)C95 (g ha⁻¹)
Amaranthus hybridus463601
Amaranthus lividus344425
Amaranthus spinosus293355
Amaranthus viridis288345

(Data sourced from a study on the susceptibility of Amaranthus species to various herbicides)[4]

Table 2: Atrazine Resistance Levels in Amaranthus tuberculatus Biotypes. This table shows the fold-resistance to atrazine, a related triazine herbicide, in different biotypes of Amaranthus tuberculatus. Similar tables can be generated for prometryn to quantify resistance levels.

BiotypeHerbicideFold Resistance (GR₅₀)
Uniformly Resistant (UniR)Atrazine>770
Segregating for Resistance (SegR)Atrazine16
Segregating for Resistance (SegR)Cyanazine59

(Data from a study on triazine resistance in Amaranthus tuberculatus)[2]

Table 3: Glutathione S-Transferase (GST) Activity in Atrazine-Resistant and -Susceptible Amaranthus tuberculatus. This table presents the specific activity of GSTs in different protein fractions from atrazine-resistant (ACR and MCR) and -susceptible (WCS) waterhemp populations. This type of data is critical for implicating enhanced metabolism in resistance.

PopulationProtein FractionSpecific Activity (pmol/min/mg protein)Fold Increase vs. Susceptible (WCS)
WCS (Susceptible)Ammonium Sulfate1.5-
ACR (Resistant)Ammonium Sulfate4.53.0
MCR (Resistant)Ammonium Sulfate5.03.3
WCS (Susceptible)GSH Affinity-Purified2.0-
ACR (Resistant)GSH Affinity-Purified9.04.5
MCR (Resistant)GSH Affinity-Purified18.09.0

(Data adapted from a study on the biochemical characterization of atrazine resistance in Amaranthus tuberculatus)[3][12]

Experimental Protocols

Detailed methodologies for key experiments to study prometryn resistance are provided below.

Protocol 1: Whole-Plant Dose-Response Assay

This assay is fundamental for confirming and quantifying the level of herbicide resistance in a weed population.

Objective: To determine the dose of prometryn required to cause a 50% reduction in plant growth (GR₅₀) for both suspected resistant and susceptible weed biotypes.

Materials:

  • Seeds of suspected resistant and known susceptible weed populations.

  • Pots filled with a suitable potting mix.

  • Prometryn herbicide formulation.

  • A precision spray chamber.

  • Greenhouse or controlled environment growth chamber.

  • Balance for weighing plant biomass.

Procedure:

  • Plant Growth:

    • Sow seeds of both resistant and susceptible biotypes in separate pots.

    • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 4 plants per pot) at the 2-3 leaf stage.

  • Herbicide Application:

    • When plants reach the 3-4 leaf stage, treat them with a range of prometryn doses. A typical dose range might include 0, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate.

    • Apply the herbicide using a calibrated spray chamber to ensure uniform coverage.

  • Data Collection:

    • After 21 days, visually assess plant injury and mortality.

    • Harvest the above-ground biomass for each pot, and determine the fresh or dry weight.

  • Data Analysis:

    • Express the biomass data as a percentage of the untreated control for each biotype.

    • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR₅₀ value for each biotype.

    • The resistance index (RI) is calculated as the ratio of the GR₅₀ of the resistant biotype to the GR₅₀ of the susceptible biotype.

Protocol 2: Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST enzymes, which are often involved in the metabolic detoxification of herbicides like prometryn.

Objective: To compare the GST activity in protein extracts from resistant and susceptible weed biotypes.

Materials:

  • Leaf tissue from resistant and susceptible weed plants.

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).

  • Liquid nitrogen.

  • Mortar and pestle.

  • Refrigerated centrifuge.

  • Spectrophotometer.

  • Assay solution containing:

    • 100 mM phosphate buffer (pH 6.5).

    • 1 mM 1-chloro-2,4-dinitrobenzene (CDNB) (dissolved in ethanol).

    • 1 mM reduced glutathione (GSH).

Procedure:

  • Protein Extraction:

    • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add cold extraction buffer and continue grinding until a homogenous slurry is formed.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the soluble proteins, including GSTs.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a cuvette, mix the phosphate buffer, GSH, and CDNB.

    • Add a known amount of the protein extract to initiate the reaction.

    • Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes) using a spectrophotometer. The change in absorbance is due to the formation of the GSH-CDNB conjugate.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min).

    • Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM⁻¹ cm⁻¹) to calculate the GST activity in units of nmol of product formed per minute per mg of protein.

    • Compare the specific activity of GST between the resistant and susceptible biotypes.

Protocol 3: ¹⁴C-Prometryn Absorption, Translocation, and Metabolism Study

This protocol uses radiolabeled prometryn to trace its fate within the plant, providing insights into NTSR mechanisms.

Objective: To determine if resistance is due to reduced absorption, altered translocation, or enhanced metabolism of prometryn.

Materials:

  • ¹⁴C-labeled prometryn.

  • Resistant and susceptible weed plants.

  • Microsyringe.

  • Leaf washing solution (e.g., water:acetone, 90:10 v/v, with 0.1% Tween 80).

  • Biological oxidizer.

  • Liquid scintillation counter.

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

  • Solvents for extraction and HPLC (e.g., methanol, acetonitrile, water).

Procedure:

  • ¹⁴C-Prometryn Application:

    • Apply a small, known amount of ¹⁴C-prometryn solution to the adaxial surface of a mature leaf of both resistant and susceptible plants.

  • Absorption and Translocation:

    • At various time points after treatment (e.g., 6, 24, 48, and 72 hours), harvest the plants.

    • Wash the treated leaf with the washing solution to remove unabsorbed ¹⁴C-prometryn. The radioactivity in the wash solution represents the unabsorbed herbicide.

    • Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

    • Combust each plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.

    • Calculate the percentage of absorbed ¹⁴C-prometryn that was translocated to different plant parts.

  • Metabolism Analysis:

    • For metabolism analysis, extract the plant tissues (e.g., treated leaf) with a suitable solvent like methanol.

    • Concentrate the extract and analyze it by HPLC with a radioactivity detector.

    • Compare the chromatograms of extracts from resistant and susceptible plants to identify and quantify prometryn and its metabolites. A decrease in the parent prometryn peak and an increase in metabolite peaks in the resistant biotype would indicate enhanced metabolism.

Visualization of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate important concepts in the study of herbicide resistance.

G cluster_0 Herbicide Application (Prometryn) cluster_1 Plant Processes cluster_2 Site of Action cluster_3 Plant Response Prometryn Prometryn Absorption Absorption Prometryn->Absorption Translocation Translocation Absorption->Translocation Metabolism Metabolism Absorption->Metabolism NTSR: Enhanced Metabolism Photosystem II Photosystem II Translocation->Photosystem II Sufficient Herbicide Resistant (Survival) Resistant (Survival) Translocation->Resistant (Survival) NTSR: Altered Translocation Metabolism->Resistant (Survival) Susceptible (Death) Susceptible (Death) Photosystem II->Susceptible (Death) Photosystem II->Resistant (Survival) TSR: Target-Site Mutation

Overview of Herbicide Action and Resistance Mechanisms.

G start Start: Collect weed seeds (Suspected Resistant & Susceptible) grow Grow plants to 3-4 leaf stage start->grow treat Treat with range of prometryn doses grow->treat wait Incubate for 21 days treat->wait harvest Harvest above-ground biomass wait->harvest weigh Determine fresh/dry weight harvest->weigh analyze Analyze data using log-logistic model weigh->analyze end End: Determine GR50 and Resistance Index analyze->end

Experimental Workflow for Whole-Plant Dose-Response Assay.

G Prometryn Prometryn Phase I Metabolism Phase I (Oxidation, etc.) Prometryn->Phase I Metabolism Phase II Metabolism Phase II (Conjugation) Phase I Metabolism->Phase II Metabolism P450s Cytochrome P450s P450s->Phase I Metabolism Metabolites Hydrophilic, Non-toxic Metabolites Phase II Metabolism->Metabolites GSTs Glutathione S-Transferases GSTs->Phase II Metabolism Sequestration Phase III (Sequestration) Metabolites->Sequestration Vacuole Vacuole Sequestration->Vacuole

Non-Target-Site Resistance: Metabolic Detoxification Pathway.

Conclusion

Prometryn is an effective tool for elucidating the mechanisms of herbicide resistance in weeds. By employing the protocols outlined in this document, researchers can quantify the level of resistance, investigate the role of metabolic enzymes such as GSTs and P450s, and study the absorption, translocation, and metabolism of the herbicide. This knowledge is essential for the development of sustainable weed management practices and the design of novel herbicides that can overcome existing resistance mechanisms.

References

GC-MS analysis for 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine residue in food crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prometryn (4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine) is a selective triazine herbicide used for the control of annual grasses and broadleaf weeds in a variety of agricultural crops, including cotton, celery, and sunflowers.[1][2] Due to its persistence in soil and potential for groundwater contamination, monitoring its residues in food commodities is crucial for ensuring food safety and regulatory compliance.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and selective determination of prometryn residues in complex food matrices.[3][4][5] This document provides detailed protocols and application notes for the analysis of prometryn in food crops using GC-MS.

Principle of Analysis

The analysis of prometryn residues in food crops by GC-MS involves three main stages:

  • Extraction: Isolation of prometryn from the solid food matrix into a liquid solvent.

  • Clean-up: Removal of co-extracted matrix components that may interfere with the analysis.

  • GC-MS Determination: Separation of prometryn from other compounds by gas chromatography and its subsequent detection and quantification by mass spectrometry.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in a wide range of food matrices.[1][6][7]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction and Clean-up for Fruits and Vegetables

This protocol is suitable for a variety of fruits and vegetables with high water content (e.g., tomatoes, cucumbers, apples).[7][8]

1. Sample Homogenization:

  • Weigh a representative portion (e.g., 50 g) of the food crop sample.

  • Homogenize the sample using a high-speed blender until a uniform consistency is achieved.[7]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (containing 1% acetic acid).

  • Vortex the tube vigorously for 5 minutes to ensure thorough extraction.[7]

  • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous MgSO₄ and 1.5 g of anhydrous CH₃COONa).[7]

  • Immediately cap and shake the tube vigorously for 1 minute to prevent the agglomeration of salts. This step facilitates the partitioning of prometryn into the acetonitrile layer.

  • Centrifuge the tube at ≥ 5000 rpm for 5 minutes.[7]

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a suitable sorbent mixture, such as 50 mg of primary secondary amine (PSA) and 50 mg of C18, to remove interfering matrix components like fatty acids, sugars, and pigments.[6][7]

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., 5000 rpm) for 2 minutes.[7]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.[9]

Protocol 2: Solid-Phase Extraction (SPE) Clean-up for Complex Matrices

For more complex matrices or when a more targeted clean-up is required, SPE can be employed.[3][6] This protocol is adapted for the analysis of prometryn in more complex food matrices.

1. Extraction:

  • Follow the homogenization and extraction steps as described in Protocol 1 (steps 1 and 2).

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition an SPE cartridge (e.g., Florisil or a polymeric reversed-phase sorbent) by passing a suitable solvent (e.g., methanol) followed by water.[6][9]

  • Load the acetonitrile extract onto the conditioned SPE cartridge at a controlled flow rate.

  • Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove unretained interferences.[6]

  • Elute the retained prometryn from the cartridge with a small volume of a stronger solvent (e.g., methanol or acetonitrile).[6]

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane/acetone) for GC-MS analysis.[9]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of prometryn. These should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph Agilent Intuvo 9000 GC system or equivalent[10]
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[11]
Injector Temperature 250 °C[11]
Injection Mode Splitless (1 µL injection volume)[11]
Oven Temperature Program Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 25°C/min, hold for 5 min
Mass Spectrometer Agilent 7010B triple quadrupole mass spectrometer or equivalent[10]
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (SIM) m/z 241, 226, 184[10]

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of prometryn in various food matrices.

Table 1: Method Validation Parameters for Prometryn Analysis

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Linearity (r²)Reference
Fruits & VegetablesGC-MS/MS-2>0.99[10]
ClamGC-MS-40>0.998[4]
WaterHPLC-UV3.511-[12]
SoilHPLC-UV4.013-[12]
GarlicGC-MS-3-15-[5]

Table 2: Recovery Rates for Prometryn in Different Matrices

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)Reference
Clam4084.0 - 98.03.0 - 7.1[4]
Garlic-69.0 - 105.4<10.1[5]
Water-92.84 - 99.23<3.05[12]
Soil-85.48 - 93.67<3.05[12]

Mandatory Visualizations

G Workflow for Prometryn Residue Analysis in Food Crops cluster_sample_prep Sample Preparation cluster_cleanup Clean-up Options cluster_analysis GC-MS Analysis cluster_output Output Homogenization 1. Sample Homogenization (e.g., Blender) Extraction 2. Extraction with Acetonitrile (QuEChERS) Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Cleanup 4. Clean-up Centrifugation1->Cleanup dSPE Dispersive SPE (d-SPE) (PSA, C18) Cleanup->dSPE For most fruits & vegetables SPE Solid-Phase Extraction (SPE) (e.g., Florisil) Cleanup->SPE For complex matrices GC_MS 5. GC-MS Analysis (Separation & Detection) dSPE->GC_MS SPE->GC_MS Data_Analysis 6. Data Analysis (Quantification) GC_MS->Data_Analysis Result Prometryn Concentration Data_Analysis->Result

Caption: General workflow for the analysis of prometryn residue in food crops.

G QuEChERS Extraction and d-SPE Cleanup Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup Sample 10g Homogenized Sample Add_ACN Add 10mL Acetonitrile Sample->Add_ACN Vortex1 Vortex 5 min Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts (MgSO4, CH3COONa) Vortex1->Add_Salts Shake Shake 1 min Add_Salts->Shake Centrifuge1 Centrifuge 5 min Shake->Centrifuge1 Supernatant Take 1mL Supernatant Centrifuge1->Supernatant Transfer Acetonitrile Layer dSPE_Tube Add to d-SPE Tube (PSA, C18) Supernatant->dSPE_Tube Vortex2 Vortex 30 sec dSPE_Tube->Vortex2 Centrifuge2 Centrifuge 2 min Vortex2->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract GC_MS_Analysis GC-MS Analysis Final_Extract->GC_MS_Analysis Filter and Inject

Caption: Detailed workflow for QuEChERS extraction and d-SPE cleanup.

References

Development of immunoassays for sensitive detection of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Immunoassay-Based Detection of Prometryn

Introduction

Prometryn (4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine) is a widely used triazine herbicide for the control of broadleaf and grass weeds in various crops.[1] Its potential persistence in the environment and agricultural products necessitates sensitive and rapid detection methods for monitoring and risk assessment.[2][3] Immunoassays offer a powerful tool for this purpose, providing high sensitivity, specificity, and throughput.[4][5] This document provides detailed application notes and protocols for the development of immunoassays for the sensitive detection of prometryn, targeting researchers, scientists, and drug development professionals. The methodologies described herein cover hapten synthesis, immunogen and coating antigen preparation, monoclonal antibody production, and the development of indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and lateral flow immunoassay (LFIA).

Quantitative Data Summary

The following tables summarize the key performance data from developed immunoassays for prometryn detection.

Table 1: Performance Characteristics of Anti-Prometryn Monoclonal Antibodies and Immunoassays

ParameterValueAssay FormatReference
Hapten 3-((4-(isopropylamino)-6-(methylthio)-1,3,5-triazin-2-yl) amino) butyric acid-[6][7]
Monoclonal Antibody 7D4-[6][7]
Antibody Isotype IgG1-[6][7]
IC50 (ic-ELISA) 3.9 ng/mLic-ELISA[6][7]
Working Range (ic-ELISA) 0.9 - 18.1 ng/mLic-ELISA[6][7]
IC50 (ic-ELISA) 2.4 ng/mLic-ELISA[8][9]
Limit of Detection (ic-ELISA) 0.5 ng/mLic-ELISA[8][9]
IC50 (ic-ELISA) 2.6 ng/mLic-ELISA[4]
Limit of Detection (ic-ELISA) 0.2 ng/mLic-ELISA[4]
IC50 (Colloidal Gold LFIA) 18.6 ng/mLLFIA[8]
Visual Limit of Detection (LFIA) 1 ng/mLLFIA[4]
Cut-off Value (LFIA) 50 ng/mLLFIA[10]

Table 2: Cross-Reactivity of Anti-Prometryn Monoclonal Antibody (7D4) with Other Triazine Herbicides [6][7]

CompoundCross-Reactivity (%)
Prometryn 100
Ametryn 34.77
Desmetryn 18.09
Terbumeton 7.64
Other Triazines <1

Experimental Protocols

Hapten Synthesis and Characterization

A novel hapten, 3-((4-(isopropylamino)-6-(methylthio)-1,3,5-triazin-2-yl) amino) butyric acid, was designed to expose the isopropyl group of prometryn as a key antigenic determinant.[6][7][11]

Protocol:

  • Synthesis of the prometryn-like hapten: The synthesis involves a multi-step chemical reaction, starting from commercially available precursors. A detailed synthesis route is described in the literature.

  • Characterization: The synthesized hapten is characterized using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[6][7] The molecular weight of the prometryn hapten is 285.37 Da.[6][7]

Preparation of Immunogen and Coating Antigen

To elicit an immune response, the small hapten molecule is conjugated to a larger carrier protein.[12]

Protocol:

  • Activation of Hapten: The carboxyl group of the hapten is activated using the active ester method with N-hydroxysuccinimide (NHS) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).[13]

  • Conjugation to Carrier Proteins:

    • Immunogen: The activated hapten is conjugated to bovine serum albumin (BSA).[6][7] The molar ratio of hapten to BSA can be optimized, for example, a ratio of 60:1 has been reported.[11]

    • Coating Antigen: The activated hapten is conjugated to ovalbumin (OVA) for use in the ic-ELISA.[11][13]

  • Purification and Characterization: The conjugates are purified by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and reagents.[13] The successful conjugation can be confirmed by methods such as MALDI-TOF-MS.[12]

Monoclonal Antibody Production

Protocol:

  • Immunization: Female BALB/c mice are immunized with the prometryn-BSA immunogen.[6][7][13] The immunization schedule typically involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant.[10]

  • Cell Fusion: Spleen cells from the immunized mouse with the highest serum titer are fused with SP2/0 myeloma cells.[7]

  • Screening and Cloning: Hybridoma cells are screened for the production of antibodies specific to prometryn using an indirect competitive ELISA.[7] Positive hybridoma cells are cloned by limiting dilution to obtain monoclonal cell lines that stably secrete the desired antibodies.[7]

  • Antibody Production and Purification: Ascites fluid is produced by injecting the hybridoma cells into the peritoneal cavity of pristine-primed mice.[7] The monoclonal antibodies (mAbs) are then purified from the ascites fluid.

  • Characterization: The isotype of the mAb is determined, and its affinity and specificity are characterized.[6][7] The mAb 7D4, for instance, was identified as IgG1.[6][7]

Indirect Competitive ELISA (ic-ELISA) Protocol

Protocol:

  • Coating: Microtiter plates are coated with the prometryn-OVA coating antigen (e.g., 1 mg/mL diluted 1:2000 in coating buffer) and incubated overnight at 4°C.[9]

  • Washing: The plates are washed three times with wash buffer (e.g., PBST: PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 2 hours at 37°C.

  • Washing: The plates are washed again as in step 2.

  • Competitive Reaction: Prometryn standards or samples are added to the wells, followed by the addition of the anti-prometryn monoclonal antibody (e.g., diluted 1:4000 in PBSTG buffer).[9] The plate is then incubated for 1 hour at 37°C.

  • Washing: The plates are washed again.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plates are washed for the final time.

  • Substrate Reaction: A substrate solution (e.g., TMB/H₂O₂) is added, and the plate is incubated in the dark for 15-30 minutes at room temperature.[14]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).[14]

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of prometryn is inversely proportional to the color intensity.[14]

Colloidal Gold-Based Lateral Flow Immunoassay (LFIA) Protocol

Protocol:

  • Preparation of Colloidal Gold-Antibody Conjugate: Colloidal gold nanoparticles are prepared and conjugated with the anti-prometryn monoclonal antibody.

  • Strip Assembly: The LFIA strip consists of a sample pad, conjugate pad, nitrocellulose membrane, and absorption pad.

    • The colloidal gold-antibody conjugate is applied to the conjugate pad.

    • The prometryn-OVA coating antigen is immobilized on the test line (T-line) of the nitrocellulose membrane.

    • A secondary antibody (e.g., goat anti-mouse IgG) is immobilized on the control line (C-line).

  • Assay Procedure:

    • The sample containing prometryn is applied to the sample pad.

    • The sample migrates along the strip by capillary action.

    • If prometryn is present in the sample, it will bind to the gold-labeled antibody, preventing it from binding to the antigen on the T-line.

    • The unbound gold-labeled antibody will continue to migrate and be captured by the antibody on the C-line.

  • Interpretation of Results:

    • Negative: Both the T-line and C-line appear.

    • Positive: Only the C-line appears. The intensity of the T-line is inversely proportional to the concentration of prometryn.

Visualizations

Hapten_Synthesis_and_Immunogen_Preparation cluster_hapten Hapten Synthesis cluster_conjugation Immunogen & Coating Antigen Preparation Prometryn Precursors Prometryn Precursors Chemical Synthesis Chemical Synthesis Prometryn Precursors->Chemical Synthesis Prometryn Hapten Prometryn Hapten Chemical Synthesis->Prometryn Hapten Characterization (NMR, HRMS) Characterization (NMR, HRMS) Prometryn Hapten->Characterization (NMR, HRMS) Hapten Activation (EDC/NHS) Hapten Activation (EDC/NHS) Prometryn Hapten->Hapten Activation (EDC/NHS) Conjugation Conjugation Hapten Activation (EDC/NHS)->Conjugation Carrier Proteins BSA (Immunogen) OVA (Coating Antigen) Carrier Proteins->Conjugation Purification (Dialysis) Purification (Dialysis) Conjugation->Purification (Dialysis) Final Conjugates Prometryn-BSA Prometryn-OVA Purification (Dialysis)->Final Conjugates

Caption: Workflow for hapten synthesis and conjugation to carrier proteins.

Monoclonal_Antibody_Production Immunization Immunization of Mice (Prometryn-BSA) Spleen Cell Isolation Spleen Cell Isolation Immunization->Spleen Cell Isolation Cell Fusion Cell Fusion Spleen Cell Isolation->Cell Fusion Myeloma Cells Myeloma Cells Myeloma Cells->Cell Fusion Hybridoma Screening (ic-ELISA) Hybridoma Screening (ic-ELISA) Cell Fusion->Hybridoma Screening (ic-ELISA) Cloning Cloning Hybridoma Screening (ic-ELISA)->Cloning Antibody Production & Purification Antibody Production & Purification Cloning->Antibody Production & Purification Monoclonal Antibody Anti-Prometryn mAb Antibody Production & Purification->Monoclonal Antibody

Caption: Workflow for monoclonal antibody production.

Competitive_Immunoassay_Principle cluster_negative Negative Sample (No Prometryn) cluster_positive Positive Sample (Prometryn Present) Ab Antibody Well Coated Antigen Ab->Well Binds to coated antigen Ag_HRP Prometryn-HRP Ab_p Antibody Well_p Coated Antigen Ab_p->Well_p Binding inhibited Prometryn Prometryn Prometryn->Ab_p Binds to antibody

Caption: Principle of a competitive immunoassay for prometryn detection.

References

Application Notes and Protocols: The Role of Prometryn in Photosynthesis Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometryn is a selective triazine herbicide widely utilized for the pre- and post-emergence control of annual broadleaf weeds and some grasses in various crops. Its herbicidal efficacy is rooted in its ability to inhibit photosynthesis, a fundamental process for plant survival. Prometryn acts as a potent and specific inhibitor of Photosystem II (PSII), making it an invaluable tool in research for understanding the photosynthetic electron transport chain and for the development of new herbicidal compounds. These application notes provide detailed protocols for studying the inhibitory effects of prometryn on photosynthesis and summarize key quantitative data from various research studies.

Mechanism of Action: Inhibition of Photosystem II

Prometryn's primary mode of action is the disruption of photosynthetic electron transport at Photosystem II. This process can be delineated into several key steps:

  • Uptake and Translocation: Prometryn is absorbed by the roots and foliage of the plant and is then translocated upwards through the xylem to the leaves, the primary sites of photosynthesis.

  • Target Binding: Within the chloroplasts, prometryn specifically targets the D1 protein, a core subunit of the PSII complex located in the thylakoid membranes.

  • Inhibition of Electron Transport: Prometryn acts as a competitive inhibitor, binding to the Q_B_ binding niche on the D1 protein. This is the same site where plastoquinone (PQ), a mobile electron carrier, would normally bind. By occupying this site, prometryn physically blocks the binding of plastoquinone, thereby interrupting the electron flow from the primary quinone acceptor, Q_A_, to Q_B_.

  • Downstream Effects: The blockage of the electron transport chain leads to a cascade of detrimental effects:

    • Inhibition of ATP and NADPH Synthesis: The cessation of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation.

    • Generation of Reactive Oxygen Species (ROS): The blocked electron flow leads to an over-reduction of the photosynthetic electron transport chain, resulting in the formation of highly reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.

    • Oxidative Stress and Cellular Damage: The accumulation of ROS causes significant oxidative stress, leading to lipid peroxidation, membrane damage, chlorophyll degradation, and eventually, cell death.

Quantitative Data on Prometryn Inhibition

The inhibitory effects of prometryn on photosynthesis and plant growth have been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibitory Concentrations of Prometryn on Photosynthesis and Growth

SpeciesParameterValueReference
Phaeodactylum tricornutum (alga)EC_50_ (Growth Inhibition)8.86 µg L⁻¹
Amaranthus hybridusC_80_ (Visual Control)391 g ha⁻¹
Amaranthus hybridusC_95_ (Visual Control)601 g ha⁻¹
Amaranthus lividusC_80_ (Visual Control)344 g ha⁻¹
Amaranthus spinosusC_80_ (Visual Control)293 g ha⁻¹
Amaranthus viridisC_80_ (Visual Control)288 g ha⁻¹
Amaranthus viridisC_95_ (Visual Control)345 g ha⁻¹

Table 2: Effects of Prometryn on Photosynthetic and Growth Parameters

SpeciesPrometryn ConcentrationEffectReference
Wheat (Triticum aestivum)4 mg kg⁻¹ soilSignificant decrease in chlorophyll content.
Wheat (Triticum aestivum)Low concentrationsGeneral increase in antioxidant enzyme activities (SOD, POD, CAT, APX, GST).
Wheat (Triticum aestivum)High concentrationsDecrease in antioxidant enzyme activities.
Microcystis aeruginosa50 µg L⁻¹ vs 200 µg L⁻¹82.3–84.5% lower maximum and average cell densities at higher concentration.
Microcystis aeruginosaSingle vs Double ExposureMaximum inhibition rates were 4.7–12.0% higher under single exposure.
Coral (Acropora hyacinthus)1 and 5 µg/LSignificant detrimental impacts on Fv/Fm and nonphotochemical quenching (NPQ).

Experimental Protocols

Chlorophyll Fluorescence Assay

This non-invasive technique is highly sensitive for detecting and quantifying the effects of PSII-inhibiting herbicides like prometryn.

Objective: To measure the effect of prometryn on the quantum efficiency of Photosystem II.

Materials:

  • Plant material (e.g., leaves of a susceptible weed species)

  • Prometryn solutions of varying concentrations

  • Pulse Amplitude Modulated (PAM) fluorometer (e.g., Handy-PEA)

  • Leaf clips

  • Dark adaptation chamber

Protocol:

  • Plant Treatment: Apply prometryn solutions to the plants either by spraying the leaves or by watering the soil. Include a control group treated with a solution lacking prometryn.

  • Dark Adaptation: Before measurement, detach a leaf or attach a leaf clip to an intact leaf and place it in complete darkness for at least 30 minutes. This allows for the complete oxidation of the primary quinone acceptor (Q_A_) and the opening of all PSII reaction centers.

  • Measurement of F_0_ (Minimum Fluorescence): Place the fluorometer probe over the leaf sample. A weak measuring light is applied to determine the minimal fluorescence (F_0_), which represents the fluorescence emission when the PSII reaction centers are open.

  • Measurement of F_m_ (Maximum Fluorescence): A short, saturating pulse of high-intensity light is applied to the leaf. This transiently closes all PSII reaction centers, leading to the maximum fluorescence yield (F_m_).

  • Calculation of F_v_/F_m_ (Maximum Quantum Yield of PSII): Calculate the maximum quantum yield of PSII photochemistry using the formula: F_v_/F_m_ = (F_m_ - F_0_)/F_m_ A decrease in the F_v_/F_m_ ratio indicates stress on the photosynthetic apparatus.

  • Measurement of other parameters (Optional): Modern fluorometers can also measure other parameters like the effective quantum yield of PSII (Φ_PSII_), photochemical quenching (qP), and electron transport rate (ETR) under actinic light, providing a more detailed analysis of the photosynthetic process.

  • Data Analysis: Compare the F_v_/F_m_ values and other parameters between the control and prometryn-treated plants. Generate dose-response curves to determine the IC_50_ value of prometryn.

Floating Leaf Disk Assay

This is a simple and effective method for demonstrating the inhibition of photosynthesis.

Objective: To visually assess the inhibition of oxygen production by prometryn.

Materials:

  • Fresh, healthy leaves (e.g., spinach, ivy)

  • Prometryn solutions of varying concentrations

  • Sodium bicarbonate solution (0.2%)

  • Dilute liquid soap solution

  • Syringe (10 mL or larger)

  • Hole punch

  • Beakers or clear plastic cups

  • Light source

Protocol:

  • Prepare Solutions: Prepare the sodium bicarbonate solution, which will serve as a source of CO_2_ for photosynthesis. Prepare the prometryn solutions in the bicarbonate solution.

  • Cut Leaf Disks: Use a hole punch to cut uniform leaf disks, avoiding major veins.

  • Infiltrate Leaf Disks:

    • Place the leaf disks into the barrel of the syringe.

    • Draw a small amount of the prometryn-bicarbonate solution into the syringe.

    • Invert the syringe and expel the air.

    • Place a finger over the syringe opening and pull back on the plunger to create a vacuum. This will draw the solution into the air spaces of the leaf disks.

    • Release the vacuum. The disks should sink. Repeat if necessary.

  • Incubation: Transfer the sunken leaf disks to a beaker containing the corresponding prometryn-bicarbonate solution.

  • Illumination: Place the beakers under a light source and start a timer.

  • Observation: As photosynthesis occurs, oxygen will be produced and trapped in the leaf's air spaces, causing the disks to float. Record the time it takes for a certain number of disks (e.g., 50%) to float.

  • Data Analysis: Compare the time it takes for the disks to float in the different prometryn concentrations. A longer time to float indicates a greater inhibition of photosynthesis.

Thylakoid Isolation and Electron Transport Rate Measurement

This in vitro assay allows for a more direct measurement of the effect of prometryn on the photosynthetic electron transport chain.

Objective: To measure the rate of electron transport in isolated thylakoids in the presence of prometryn.

Materials:

  • Fresh plant material (e.g., spinach, peas)

  • Isolation buffer (e.g., containing sorbitol, HEPES, MgCl_2_)

  • Reaction buffer

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Prometryn solutions

  • Spectrophotometer

  • Centrifuge

Protocol:

  • Thylakoid Isolation:

    • Homogenize the plant material in ice-cold isolation buffer.

    • Filter the homogenate through cheesecloth or miracloth.

    • Centrifuge the filtrate to pellet the chloroplasts.

    • Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

    • Centrifuge again to pellet the thylakoids and resuspend them in a reaction buffer.

  • Chlorophyll Determination: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

  • Electron Transport Assay (Hill Reaction):

    • Set up a reaction mixture containing the isolated thylakoids, the reaction buffer, and the artificial electron acceptor DCPIP.

    • Add different concentrations of prometryn to the reaction mixtures.

    • Expose the mixtures to a light source.

    • As electrons are transported through PSII, DCPIP is reduced, causing a change in its absorbance (a decrease at 600 nm).

    • Measure the change in absorbance over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of electron transport from the rate of DCPIP reduction. Plot the electron transport rate against the prometryn concentration to determine the I_50_ value.

Visualizations

Prometryn_Mechanism_of_Action cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 D1 Protein PQ Plastoquinone (PQ) D1->PQ binds to ATP ATP Synthesis PQ->ATP leads to NADPH NADPH Synthesis PQ->NADPH leads to Prometryn Prometryn Prometryn->D1 competitively binds to Q_B site Prometryn->ATP blocks Prometryn->NADPH blocks ROS Reactive Oxygen Species (ROS) Prometryn->ROS induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress causes Cell_Death Cell Death Oxidative_Stress->Cell_Death leads to

Caption: Mechanism of prometryn-induced photosynthesis inhibition.

Experimental_Workflow cluster_invivo In Vivo / Whole Plant Assays cluster_invitro In Vitro Assays cluster_analysis Data Analysis Plant_Treatment Plant Treatment with Prometryn Fluorescence_Assay Chlorophyll Fluorescence Assay Plant_Treatment->Fluorescence_Assay Leaf_Disk_Assay Floating Leaf Disk Assay Plant_Treatment->Leaf_Disk_Assay Dose_Response Dose-Response Curves Fluorescence_Assay->Dose_Response Leaf_Disk_Assay->Dose_Response Thylakoid_Isolation Thylakoid Isolation ETR_Measurement Electron Transport Rate (ETR) Measurement Thylakoid_Isolation->ETR_Measurement ETR_Measurement->Dose_Response IC50_EC50 IC50 / EC50 Determination Dose_Response->IC50_EC50

Application Notes and Protocols for Assessing the Herbicidal Efficacy of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Ametryn)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as Ametryn, is a selective systemic herbicide belonging to the triazine chemical family. It is widely used for the control of broadleaf weeds and annual grasses in various crops, including pineapple, sugarcane, and corn.[1] Ametryn's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1][2] It competitively binds to the D1 protein of the PSII complex, thereby blocking the electron transport chain and halting the production of ATP and NADPH, which are essential for plant growth and survival.[2][3] This disruption of photosynthesis leads to a cascade of secondary effects, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately resulting in plant death.[4][5]

These application notes provide a comprehensive experimental framework for assessing the herbicidal efficacy of Ametryn. The protocols detailed below cover whole-plant bioassays under controlled greenhouse conditions, as well as key physiological and biochemical assays to elucidate the herbicide's effects on target plants.

Key Experimental Objectives:

  • Dose-Response Relationship: To determine the effective dose of Ametryn required to control various weed species, quantified by the ED₅₀ (median effective dose) and ED₉₀ (90% effective dose) values.

  • Physiological Effects: To measure the impact of Ametryn on key photosynthetic parameters, such as chlorophyll content and photosystem II efficiency.

  • Biochemical Mechanism of Action: To assess the induction of oxidative stress in response to Ametryn treatment by measuring lipid peroxidation and the activity of key antioxidant enzymes.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatments and weed species.

Table 1: Dose-Response Data for Ametryn on Target Weed Species
Weed SpeciesTreatment (Ametryn g a.i./ha)Visual Injury (%) (Mean ± SE)Dry Biomass (% of Control) (Mean ± SE)ED₅₀ (g a.i./ha) (95% CI)ED₉₀ (g a.i./ha) (95% CI)
Amaranthus retroflexus0 (Control)0 ± 0100 ± 0
50
100
250
500
1000
Setaria faberi0 (Control)0 ± 0100 ± 0
50
100
250
500
1000

a.i./ha: active ingredient per hectare; SE: Standard Error; CI: Confidence Interval.

Table 2: Physiological Parameters of Amaranthus retroflexus 7 Days After Treatment with Ametryn
Treatment (Ametryn g a.i./ha)Total Chlorophyll (mg/g FW) (Mean ± SE)Chlorophyll a/b Ratio (Mean ± SE)Fv/Fm (Maximal PSII Quantum Yield) (Mean ± SE)
0 (Control)
250
500
1000

FW: Fresh Weight.

Table 3: Oxidative Stress Markers in Amaranthus retroflexus 7 Days After Treatment with Ametryn
Treatment (Ametryn g a.i./ha)Lipid Peroxidation (nmol MDA/g FW) (Mean ± SE)Superoxide Dismutase (SOD) Activity (U/mg protein) (Mean ± SE)Catalase (CAT) Activity (μmol H₂O₂/min/mg protein) (Mean ± SE)
0 (Control)
250
500
1000

MDA: Malondialdehyde.

Experimental Protocols

Greenhouse Whole-Plant Dose-Response Bioassay

This protocol is designed to evaluate the herbicidal efficacy of Ametryn on selected weed species under controlled greenhouse conditions.[1][2]

1.1. Plant Material and Growth Conditions:

  • Plant Species: Select target weed species (e.g., Amaranthus retroflexus, Setaria faberi). Include a known susceptible and, if available, a resistant biotype.

  • Potting Medium: Use a standardized greenhouse potting mix (e.g., peat, perlite, and vermiculite blend).

  • Growing Conditions: Sow 5-10 seeds per 10-cm diameter pot. After emergence, thin seedlings to a uniform number (e.g., 3-5 plants per pot). Maintain plants in a greenhouse with controlled conditions:

    • Temperature: 25/18°C (day/night)

    • Humidity: 60-80%

    • Photoperiod: 16-hour light, with supplemental lighting if necessary.

1.2. Herbicide Application:

  • Herbicide Stock Solution: Prepare a stock solution of Ametryn. The formulation should be dissolved in a suitable solvent system, which may include water, a surfactant, and/or a small amount of organic solvent, depending on the formulation's solubility.

  • Dose Range: Prepare a logarithmic series of Ametryn doses (e.g., 0, 50, 100, 250, 500, 1000 g a.i./ha). The dose range should be selected to bracket the expected effective dose.[1]

  • Application: Apply the herbicide treatments to plants at the 2-4 true leaf stage. Use a laboratory spray chamber equipped with a flat-fan nozzle to ensure uniform application. Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).[1]

1.3. Experimental Design and Data Collection:

  • Design: Use a randomized complete block design with 4-6 replications for each treatment.[6] Include an untreated control group (sprayed with the carrier solution without Ametryn).

  • Visual Assessment: Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants in each pot. Determine the fresh weight immediately, then dry the samples in an oven at 70°C for 72 hours to determine the dry weight.

1.4. Data Analysis:

  • Analyze the visual injury and biomass data using analysis of variance (ANOVA).

  • Fit the dose-response data to a four-parameter log-logistic model to calculate the ED₅₀ and ED₉₀ values.[7] Statistical software such as R (with the drc package) or SAS can be used for this analysis.[8][9]

Measurement of Photosynthetic Parameters

2.1. Chlorophyll Content Determination:

  • Extraction:

    • Harvest a known weight of fresh leaf tissue (e.g., 100 mg) from each treatment group at 7 DAT.

    • Homogenize the tissue in 10 mL of 80% acetone or 100% methanol.[10]

    • Centrifuge the homogenate at 5000 x g for 10 minutes.

    • Collect the supernatant for analysis.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone or 100% methanol as a blank.[3][10][11]

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

      • Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

      • Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

      • Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)

    • Express the chlorophyll content as mg/g of fresh weight.

2.2. Chlorophyll a Fluorescence (OJIP Test):

  • Measurement:

    • At 7 DAT, dark-adapt the leaves of treated and control plants for at least 30 minutes using leaf clips.

    • Use a portable fluorometer (e.g., Handy-PEA) to measure the fast chlorophyll fluorescence induction curve (OJIP transient).[12][13][14]

    • The instrument will provide values for F₀ (minimal fluorescence) and Fm (maximal fluorescence).

  • Data Analysis:

    • Calculate the maximal quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - F₀) / Fm. A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.[12]

Assessment of Oxidative Stress

3.1. Lipid Peroxidation (TBARS Assay):

  • Extraction:

    • Homogenize 0.1 g of leaf tissue in 0.5 mL of 0.1% (w/v) trichloroacetic acid (TCA).[15]

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Assay:

    • Mix 0.5 mL of the supernatant with 1.5 mL of 0.5% thiobarbituric acid (TBA) in 20% TCA.[15]

    • Incubate the mixture in a water bath at 95°C for 25 minutes.[15]

    • Quickly cool the reaction on ice to stop the reaction.

    • Centrifuge at 15,000 x g for 5 minutes if the solution is not clear.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation:

    • Subtract the non-specific absorbance at 600 nm from the absorbance at 532 nm.

    • Calculate the concentration of malondialdehyde (MDA), an indicator of lipid peroxidation, using the Lambert-Beer law with an extinction coefficient of 155 mM⁻¹cm⁻¹.[15]

    • Express the results as nmol MDA/g of fresh weight.

3.2. Superoxide Dismutase (SOD) Activity Assay:

  • Extraction:

    • Grind 0.5 g of leaf tissue in liquid nitrogen and suspend it in 1.5 mL of homogenization buffer (e.g., 50 mM sodium phosphate buffer, pH 7.8).[16]

    • Centrifuge the homogenate at 14,000 rpm for 30 minutes at 4°C.

    • Use the supernatant for the enzyme assay.

  • Assay:

    • The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

    • The reaction mixture (3 mL) contains 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 100 µM EDTA, and the enzyme extract.

    • Illuminate the reaction mixture for 10-15 minutes.

    • Measure the absorbance at 560 nm.

  • Calculation:

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

    • Express the SOD activity as U/mg of protein.

3.3. Catalase (CAT) Activity Assay:

  • Extraction:

    • Prepare the enzyme extract as described for the SOD assay.

  • Assay:

    • The assay measures the rate of H₂O₂ decomposition.

    • The reaction mixture contains 1 mL of phosphate buffer, 0.5 mL of 0.2 M H₂O₂, and the enzyme extract.

    • Monitor the decrease in absorbance at 240 nm for 1-3 minutes.

  • Calculation:

    • Calculate the catalase activity based on the rate of change in absorbance, using the extinction coefficient for H₂O₂ at 240 nm.

    • Express the CAT activity as µmol H₂O₂ decomposed/min/mg of protein.

Mandatory Visualizations

G cluster_0 Ametryn (Triazine Herbicide) cluster_1 Photosystem II (PSII) in Chloroplast cluster_2 Downstream Effects Ametryn Ametryn PSII Photosystem II (D1 Protein) Ametryn->PSII Binds to D1 Protein ElectronTransport Electron Transport Chain PSII->ElectronTransport Blocks Electron Flow ROS Reactive Oxygen Species (ROS) Generation PSII->ROS Leads to ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Inhibits Photosynthesis Inhibition of Photosynthesis PlantDeath Plant Death Photosynthesis->PlantDeath OxidativeStress Oxidative Stress (Lipid Peroxidation) ROS->OxidativeStress OxidativeStress->PlantDeath

Caption: Signaling pathway of Ametryn's herbicidal action.

G cluster_0 Phase 1: Greenhouse Bioassay cluster_1 Phase 2: Physiological & Biochemical Analysis (7 DAT) cluster_2 Phase 3: Data Analysis & Interpretation Planting Planting & Thinning of Weed Species HerbicideApp Ametryn Application (Dose-Response) Planting->HerbicideApp DataCollection1 Data Collection (3, 7, 14, 21 DAT) - Visual Injury - Biomass (21 DAT) HerbicideApp->DataCollection1 Sampling Leaf Tissue Sampling HerbicideApp->Sampling DoseResponseAnalysis Dose-Response Modeling (Log-Logistic, ED50/ED90) DataCollection1->DoseResponseAnalysis Chlorophyll Chlorophyll Content (Spectrophotometry) Sampling->Chlorophyll Fluorescence Chlorophyll Fluorescence (OJIP Test) Sampling->Fluorescence OxidativeStress Oxidative Stress Assays - Lipid Peroxidation (TBARS) - SOD & CAT Activity Sampling->OxidativeStress ANOVA Statistical Analysis (ANOVA) of Physiological & Biochemical Data Chlorophyll->ANOVA Fluorescence->ANOVA OxidativeStress->ANOVA EfficacyAssessment Overall Efficacy Assessment DoseResponseAnalysis->EfficacyAssessment ANOVA->EfficacyAssessment

Caption: Experimental workflow for assessing Ametryn's efficacy.

G InputData Input Data: - Herbicide Dose - Plant Response (e.g., Biomass) Model Log-Logistic Model Selection (4-parameter) InputData->Model Fitting Non-linear Regression Fitting Model->Fitting Parameters Parameter Estimation: - Upper Limit (d) - Lower Limit (c) - Slope (b) - ED50 Fitting->Parameters ED90 Calculation of ED90 Parameters->ED90 Output Output: - Dose-Response Curve - ED50 & ED90 Values with Confidence Intervals Parameters->Output ED90->Output

Caption: Logical relationship of dose-response curve analysis.

References

Application Notes and Protocols for the Solid-Phase Extraction (SPE) Optimization of Prometryn from Water and Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometryn is a selective herbicide widely used in agriculture to control broadleaf and grass weeds in various crops.[1] Due to its potential for environmental persistence and contamination of water sources and soil, highly sensitive and robust analytical methods are required for its monitoring.[2] Solid-phase extraction (SPE) has emerged as a superior sample preparation technique compared to traditional liquid-liquid extraction, offering advantages such as reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.[2]

This document provides detailed application notes and optimized protocols for the solid-phase extraction of prometryn from both water and soil matrices. For soil analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive SPE (dSPE), is also detailed. These protocols are designed to guide researchers in achieving reliable and reproducible quantification of prometryn residues.

Solid-Phase Extraction of Prometryn from Water

The selection of an appropriate SPE sorbent is critical for the efficient extraction of prometryn from aqueous samples. Polymeric sorbents like Oasis HLB have often demonstrated superior recovery for a broad range of pesticides compared to traditional silica-based sorbents like C18.[3][4] This is attributed to the unique hydrophilic-lipophilic balanced chemistry of Oasis HLB, which allows for the retention of a wider range of compounds and is less susceptible to drying out.[5]

Optimization of SPE Parameters for Water Samples

Successful extraction of prometryn from water is dependent on the careful optimization of several key parameters.

  • Sorbent Selection: While both C18 and Oasis HLB cartridges can be used for prometryn extraction, Oasis HLB is often recommended for higher and more consistent recoveries of a wide range of analytes.[2][4][5]

  • pH Adjustment: Adjusting the sample pH to a neutral range of 6.5-7.5 is recommended for optimal retention of prometryn on the SPE sorbent.[2]

  • Elution Solvent: Dichloromethane and ethyl acetate are effective elution solvents for desorbing prometryn from the SPE cartridge.[2]

  • Flow Rate: Maintaining a consistent and appropriate flow rate during sample loading and elution is crucial for reproducible results. A sample loading flow rate of 5-10 mL/min is a good starting point.[2]

Quantitative Data for SPE of Prometryn from Water

The following table summarizes recovery data for prometryn from water using different SPE sorbents and elution solvents, compiled from various studies to illustrate the impact of parameter selection.

Sorbent TypeElution SolventAverage Recovery (%)Limit of Detection (LOD)Reference(s)
Oasis HLB Methanol>70%0.003-0.04 µg/L[3]
C18 Dichloromethane76-99%0.012-0.035 µg/L[6]
SDB Dichloromethane54-98%0.012-0.035 µg/L[6]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Recovery percentages can vary based on the specific experimental conditions.

Experimental Protocol: SPE of Prometryn from Water

This protocol details the steps for the extraction of prometryn from water samples using an Oasis HLB SPE cartridge.

Materials:

  • Oasis HLB SPE Cartridges (e.g., 6 cc, 200 mg)

  • Prometryn analytical standard

  • Methanol (HPLC grade)

  • Dichloromethane or Ethyl Acetate (HPLC grade)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Glass fiber filters (0.45 µm)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • If the water sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.[2]

    • Adjust the pH of a 500 mL water sample to between 6.5 and 7.5 using 0.1 M HCl or 0.1 M NaOH.[2]

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridges on an SPE vacuum manifold.

    • Wash the cartridges with 6 mL of dichloromethane or ethyl acetate.

    • Condition the cartridges with 6 mL of methanol.

    • Equilibrate the cartridges with 6 mL of deionized water, ensuring the sorbent bed does not go dry.[2]

  • Sample Loading:

    • Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[2]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 10-20 minutes.[2]

  • Elution:

    • Place a collection tube in the manifold.

    • Elute the retained prometryn with two 3 mL aliquots of dichloromethane or ethyl acetate. Allow the solvent to soak the sorbent for one minute before applying the vacuum for the first aliquot.[2]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[2]

    • Reconstitute the residue in 1 mL of methanol or a suitable mobile phase for chromatographic analysis.

    • Transfer the reconstituted sample to an autosampler vial for analysis by HPLC-UV, LC-MS/MS, or GC-MS.

Experimental Workflow: SPE of Prometryn from Water

SPE_Water_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis p1 Filter Water Sample (0.45 µm) p2 Adjust pH to 6.5-7.5 p1->p2 s1 Condition Cartridge (Methanol & Water) p2->s1 s2 Load Sample (5-10 mL/min) s1->s2 s3 Wash Cartridge (Deionized Water) s2->s3 s4 Dry Cartridge (Vacuum) s3->s4 s5 Elute Prometryn (Dichloromethane/Ethyl Acetate) s4->s5 a1 Evaporate Eluate s5->a1 a2 Reconstitute in Methanol a1->a2 a3 Instrumental Analysis (LC-MS/MS or GC-MS) a2->a3

Caption: Workflow for the solid-phase extraction of prometryn from water samples.

QuEChERS Method for Prometryn Extraction from Soil

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a simple and effective procedure, making it highly suitable for the analysis of pesticide residues in complex matrices like soil.[7]

Optimization of QuEChERS Parameters for Soil Samples

Key parameters to optimize for the successful extraction of prometryn from soil using the QuEChERS method include:

  • Water Addition: For dry soil samples, the addition of water prior to extraction is crucial to rehydrate the soil, which facilitates the partitioning of the analyte into the extraction solvent.[8]

  • Extraction Solvent: Acetonitrile is the most commonly used solvent for QuEChERS extraction.[7]

  • Salts: The addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers and drives the partitioning of prometryn into the acetonitrile layer.[7]

  • Dispersive SPE Sorbent: The choice of dSPE sorbent for the cleanup step is critical for removing matrix interferences. Primary secondary amine (PSA) is effective at removing organic acids, sugars, and fatty acids. C18 can be used to remove non-polar interferences, and graphitized carbon black (GCB) is used for pigment removal.[8][9] For prometryn analysis in typical agricultural soils, a combination of PSA and C18 often provides a good balance of cleanup and recovery.

Quantitative Data for QuEChERS of Prometryn from Soil

The following table presents a comparison of different dSPE sorbents for the cleanup of soil extracts in multiclass pesticide residue analysis, which is indicative of the performance for prometryn.

dSPE Sorbent(s)Average Recovery Range (%)Key Interferences RemovedReference(s)
PSA 91-95%Organic acids, sugars, fatty acids[8]
PSA + C18 91-95%Organic acids, sugars, non-polar compounds[8]
PSA + GCB Lower recovery for some planar pesticidesPigments, sterols[9]

Note: This table is based on data from multiclass pesticide studies and serves as a guide for selecting dSPE sorbents for prometryn analysis. Optimal selection may vary depending on the soil type.

Experimental Protocol: QuEChERS for Prometryn in Soil

This protocol provides a detailed procedure for the extraction and cleanup of prometryn from soil samples.

Materials:

  • Prometryn analytical standard

  • Acetonitrile (HPLC grade)

  • Deionized water

  • QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄, 1 g NaCl)

  • Dispersive SPE tubes (e.g., 2 mL tubes containing 150 mg anhydrous MgSO₄ and 50 mg PSA)

  • 50 mL and 2 mL centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve through a 2 mm mesh to remove debris.[7]

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water to the tube and vortex for 1 minute to rehydrate the soil.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.[7]

    • Centrifuge at ≥ 5000 rcf for 5 minutes.[7]

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄ and PSA.

    • Vortex for 30-60 seconds.[7]

    • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[7]

  • Final Preparation and Analysis:

    • Carefully transfer the cleaned supernatant into an autosampler vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Experimental Workflow: QuEChERS for Prometryn in Soil

QuEChERS_Soil_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis p1 Weigh 10g of Sieved Soil p2 Add 10mL Water & Vortex p1->p2 e1 Add 10mL Acetonitrile & Shake p2->e1 e2 Add QuEChERS Salts & Shake e1->e2 e3 Centrifuge (≥ 5000 rcf) e2->e3 c1 Transfer 1mL Supernatant to dSPE Tube e3->c1 c2 Vortex with dSPE Sorbent (PSA) c1->c2 c3 Centrifuge at High Speed c2->c3 a1 Transfer Cleaned Extract c3->a1 a2 Instrumental Analysis (LC-MS/MS or GC-MS) a1->a2

Caption: Workflow for the QuEChERS extraction of prometryn from soil samples.

Conclusion

The protocols detailed in this application note provide robust and optimized methods for the solid-phase extraction of prometryn from both water and soil matrices. For aqueous samples, the use of Oasis HLB cartridges with a neutral sample pH and elution with dichloromethane or ethyl acetate is recommended for high recovery. For soil samples, the QuEChERS method with a dSPE cleanup step using PSA sorbent offers a rapid and efficient extraction procedure. Adherence to these optimized protocols will enable researchers to achieve accurate and reproducible quantification of prometryn residues in environmental samples, contributing to effective environmental monitoring and risk assessment.

References

Troubleshooting & Optimization

Troubleshooting guide for poor chromatographic peak shape of Prometryn

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues related to poor chromatographic peak shape of Prometryn, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for Prometryn in HPLC analysis?

Poor peak shape for Prometryn, such as peak tailing, fronting, or broadening, can arise from a variety of factors. These can be broadly categorized into issues related to the mobile phase, the analytical column, sample preparation, and the HPLC instrument itself.[1][2][3] Specific causes include:

  • Mobile Phase Issues: Incorrect pH, improper buffer concentration, or contaminated solvents can lead to peak distortion.[3][4]

  • Column Issues: Column overload, degradation of the stationary phase, blockages at the column inlet, or secondary interactions between Prometryn and the column packing material are frequent culprits.[1][2][5]

  • Sample-Related Problems: High sample concentration (mass overload), use of a sample solvent stronger than the mobile phase, or incomplete sample dissolution can cause peak fronting or tailing.[1][2][6]

  • Instrumental Problems: Extra-column volume, leaks, or issues with the injector can contribute to peak broadening.[2][4]

Q2: My Prometryn peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1] For Prometryn, a basic compound, this is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[1][7]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Operating at a lower pH can protonate the silanol groups, minimizing these secondary interactions.[1]

  • Increase Buffer Concentration: A higher buffer concentration can also help to mask the residual silanol groups.[5]

  • Use an End-Capped Column: These columns have fewer exposed silanol groups, reducing the potential for tailing.[1]

  • Check for Column Overload: Dilute your sample to see if the peak shape improves. If so, you are likely experiencing mass overload.[1][6]

  • Inspect the Column: A void at the column inlet or a blocked frit can also cause tailing.[4][5] Consider reversing and washing the column or replacing it if necessary.[1]

Q3: I am observing peak fronting for my Prometryn analysis. What should I do?

Peak fronting, where the front half of the peak is broader, can be caused by several factors.[1]

Troubleshooting Steps:

  • Check Sample Solubility and Solvent: Ensure your Prometryn sample is fully dissolved in a solvent that is weaker than or of equal strength to your mobile phase.[2][6] Injecting a sample in a stronger solvent can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.

  • Reduce Sample Concentration/Volume: High concentrations of Prometryn can lead to column overload, a common cause of fronting.[1][3] Try reducing the injection volume or diluting the sample.

  • Inspect the Column: Column collapse due to harsh operating conditions (e.g., extreme pH or temperature) can also result in peak fronting.[1] Ensure you are operating within the column's recommended parameters.

Q4: All the peaks in my chromatogram, including Prometryn, are broad. What is the problem?

When all peaks in a chromatogram are broad, it typically points to a system-wide issue rather than a problem specific to the analyte.[5]

Troubleshooting Steps:

  • Check for Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening.[4] Use tubing with a smaller internal diameter and keep the length to a minimum.

  • Inspect for System Leaks: A leak in the system can lead to a drop in pressure and cause broad peaks.

  • Examine the Column Inlet: A partially blocked frit at the column inlet can distort the sample band, leading to broadening of all peaks.[5]

  • Mobile Phase Flow Rate: A flow rate that is too low can sometimes result in broader peaks.[4]

Quantitative Data Summary

For optimal chromatographic performance of Prometryn, consider the following parameters based on established methods.

ParameterRecommended Value/RangeNotes
Column Type C18, Hypersil ODSReversed-phase columns are commonly used for Prometryn analysis.[8]
Mobile Phase Acetonitrile/Water or Methanol/Water mixturesGradient or isocratic elution can be used. A typical gradient might start at 30% acetonitrile and increase to 100%.[8]
pH of Mobile Phase 2.8 - 7Adjusting the pH can help to minimize peak tailing. Operating at a lower pH (e.g., 2.8) can improve peak shape for basic compounds like Prometryn.[5]
Flow Rate 0.8 - 1.0 mL/minA standard flow rate for typical 4.6 mm ID columns.[8]
Detection Wavelength 254 nmPrometryn shows good absorbance at this wavelength.[9][10]
Injection Volume 10 - 20 µLCan be adjusted based on sample concentration to avoid overload.

Experimental Protocol: HPLC Analysis of Prometryn

This protocol outlines a general procedure for the analysis of Prometryn using High-Performance Liquid Chromatography (HPLC).

1. System Preparation:

  • Mobile Phase: Prepare the mobile phase (e.g., 70:30 Acetonitrile:Water). Filter and degas the solvents before use.
  • HPLC System: Purge the pump with the mobile phase to remove any air bubbles. Equilibrate the column with the mobile phase until a stable baseline is achieved.

2. Standard Preparation:

  • Prepare a stock solution of Prometryn in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).[8]
  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

3. Sample Preparation:

  • For water samples, extraction may be necessary to concentrate the analyte.[9][10]
  • For soil samples, an extraction with a solvent mixture like acetonitrile/water (80:20 v/v) is common.[8]
  • Filter the final sample extract through a 0.45 µm syringe filter before injection to remove any particulate matter.[8]

4. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient or controlled at 30 °C
  • Injection Volume: 20 µL
  • Detector: UV at 254 nm

5. Analysis:

  • Inject the prepared standards and samples.
  • Identify the Prometryn peak based on its retention time compared to the standard.
  • Quantify the amount of Prometryn in the samples by comparing the peak area with the calibration curve generated from the standards.

Visual Troubleshooting Guides

TroubleshootingWorkflow start Poor Prometryn Peak Shape peak_shape Identify Peak Shape Issue start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting broadening All Peaks Broad peak_shape->broadening Broadening tailing_causes Check for: - Secondary Interactions - Column Overload - Column Void/Blockage tailing->tailing_causes fronting_causes Check for: - Sample Overload - Strong Sample Solvent - Column Collapse fronting->fronting_causes broadening_causes Check for: - Extra-Column Volume - System Leaks - Blocked Inlet Frit broadening->broadening_causes tailing_solutions Solutions: - Lower Mobile Phase pH - Use End-Capped Column - Dilute Sample - Replace Column tailing_causes->tailing_solutions end Good Peak Shape tailing_solutions->end fronting_solutions Solutions: - Dilute Sample - Use Weaker Sample Solvent - Check Column Integrity fronting_causes->fronting_solutions fronting_solutions->end broadening_solutions Solutions: - Minimize Tubing Length - Check Connections - Clean/Replace Frit broadening_causes->broadening_solutions broadening_solutions->end

Caption: Troubleshooting workflow for poor Prometryn peak shape.

PrometrynInteractions cluster_column Reversed-Phase Column stationary_phase C18 Stationary Phase Silica Backbone Acidic Silanol Groups (Si-OH) mobile_phase Mobile Phase (Acetonitrile/Water) stationary_phase:f0->mobile_phase Elution prometryn Prometryn (Basic) prometryn->stationary_phase:f0 Retention prometryn->stationary_phase:f2 Ionic Interaction ideal_interaction Desired Hydrophobic Interaction secondary_interaction Undesired Secondary Interaction (Causes Peak Tailing)

Caption: Potential interactions of Prometryn causing peak tailing.

References

Optimizing the extraction efficiency of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn) from complex matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the extraction of prometryn.

Issue 1: Low Recovery of Prometryn

Low recovery rates are a common issue that can be attributed to several factors throughout the sample preparation and analysis process.[1]

Potential CauseTroubleshooting Steps
Inefficient Extraction - Solvent Selection: Ensure the chosen extraction solvent is appropriate for the sample matrix and prometryn's polarity. Acetonitrile is commonly used for QuEChERS, while dichloromethane or ethyl acetate are effective for Solid-Phase Extraction (SPE).[2][3] - pH Adjustment: The pH of the extraction solvent can impact the stability and efficiency of prometryn extraction. Ensure the pH is within the optimal range (typically neutral, pH 6.5-7.5 for water samples).[1][2] - Homogenization and Shaking: Verify that the sample is thoroughly homogenized and that the shaking or vortexing steps are adequate to ensure complete extraction.[4]
Analyte Loss During Cleanup - Sorbent Selection (SPE/d-SPE): Prometryn may be irreversibly retained by the sorbent material. If using QuEChERS with dispersive SPE (d-SPE), evaluate the chosen sorbents. For SPE, ensure the cartridge type (e.g., C18, Oasis HLB) is appropriate.[1][2] - Elution Solvent Strength: The elution solvent in SPE may not be strong enough to desorb prometryn completely from the sorbent. Consider using a stronger solvent or increasing the elution volume.[2]
Analyte Degradation - Temperature: Prometryn may degrade at high temperatures. Avoid exceeding 40°C during solvent evaporation steps.[2] - UV Exposure: Prometryn is sensitive to UV irradiation.[5] Minimize exposure of samples and extracts to direct sunlight or UV sources.
Incomplete Elution from SPE Cartridge - Soaking: Allow the elution solvent to soak the sorbent for a minute before applying a vacuum to ensure efficient desorption.[2] - Flow Rate: A slow and consistent flow rate during elution can improve recovery.

Issue 2: Significant Matrix Effects in LC-MS/MS or GC-MS Analysis

Matrix effects, which can cause ion suppression or enhancement, are a major challenge in accurately quantifying prometryn in complex samples.[1]

Potential CauseTroubleshooting Steps
Co-eluting Matrix Components - Improve Chromatographic Separation: Optimize the HPLC/UHPLC or GC method to better separate prometryn from interfering compounds.[1] - Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, but ensure the prometryn concentration remains above the limit of quantification.[1]
Insufficient Sample Cleanup - Enhanced Cleanup: For particularly complex matrices, a more rigorous cleanup method may be necessary. Solid-Phase Extraction (SPE) often provides cleaner extracts than the dispersive SPE used in the QuEChERS method.[1][6] - Choice of SPE Sorbent: Different SPE sorbents can be used to target and remove specific types of interferences.[1]
Inconsistent Ionization - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for consistent signal suppression or enhancement.[1] - Isotope-Labeled Internal Standards: Employing a stable isotope-labeled (SIL) internal standard for prometryn is a highly effective way to correct for matrix effects, as it will experience similar ionization behavior to the target analyte.[1]

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it often recommended for prometryn analysis?

A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[1] It is recommended for its simplicity, speed, and broad applicability to a wide range of pesticides, including prometryn, in various matrices like soil.[3][4]

Q2: When should I use Solid-Phase Extraction (SPE) instead of QuEChERS?

A2: While QuEChERS is a versatile method, SPE is often more suitable for particularly complex or "dirty" matrices where a more targeted and thorough cleanup is required.[1][6] SPE can yield cleaner extracts, which helps to reduce matrix effects and improve the performance of analytical instruments.[1]

Q3: What are the key steps in a typical SPE protocol for prometryn in water samples?

A3: A standard SPE protocol for prometryn in water involves four main steps:

  • Conditioning: The sorbent in the SPE cartridge (e.g., C18 or Oasis HLB) is treated with a solvent to prepare it for sample loading.[2]

  • Sample Loading: The water sample is passed through the conditioned cartridge, and prometryn is retained on the sorbent.[2]

  • Washing: The cartridge is washed to remove any remaining polar impurities.[2]

  • Elution: Prometryn is desorbed from the sorbent using a small volume of a strong organic solvent, such as dichloromethane or ethyl acetate.[2]

Q4: How can I prevent emulsion formation during liquid-liquid extraction (LLE)?

A4: Emulsion formation is a common issue in LLE, especially with samples high in lipids. To prevent this, you can:

  • Gently swirl the separatory funnel instead of vigorously shaking it.

  • Add a brine solution (salting out) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[7]

  • Add a small amount of a different organic solvent to alter the solubility characteristics of the interfering compounds.[7]

Experimental Protocols

Protocol 1: QuEChERS Method for Prometryn in Soil

This protocol is adapted from methods designed for soil analysis.[3][4]

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[3]

    • For soils with low water content, add 10 mL of water.[3]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.[3]

    • Cap the tube and shake vigorously for 1 minute.[3]

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[3]

    • Immediately cap and shake vigorously for 1 minute.[3]

    • Centrifuge at ≥3000 rcf for 5 minutes.[3]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).[3]

    • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.[3]

  • Final Extract:

    • Collect the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for LC-MS/MS or GC-MS analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) for Prometryn in Water

This protocol provides a general guideline for the extraction of prometryn from water samples.[2]

  • Sample Preparation:

    • Filter water samples containing suspended solids through a 0.45 µm filter.[2]

    • Adjust the sample pH to a neutral range (6.5-7.5) if necessary.[2]

  • SPE Cartridge Conditioning:

    • Place a C18 or Oasis HLB SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing 6 mL of the elution solvent (e.g., dichloromethane or ethyl acetate) followed by 6 mL of methanol, and finally 6 mL of deionized water. Do not allow the sorbent to go dry.[2]

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[2]

  • Washing and Drying:

    • Wash the cartridge with 6 mL of deionized water to remove polar impurities.[2]

    • Dry the cartridge under vacuum for 10-20 minutes.[2]

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained prometryn with two 3 mL aliquots of the elution solvent. Allow the solvent to soak the sorbent for about a minute before applying a vacuum.[2]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[2]

    • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Quantitative Data Summary

The following tables summarize typical recovery rates and limits of detection (LOD) for prometryn extraction using different methods.

Table 1: Recovery of Prometryn from Spiked Water and Soil Samples

MethodMatrixSpiking LevelAverage Recovery (%)Reference
QuEChERS-GC-MSSurface Water0.05 - 0.5 µg/L98.63 - 109.36[8]
SPE-LC-PDASpiked Distilled WaterNot Specified65 - 94[9]
UE-LC-PDASpiked SoilNot Specified75 - 100[9]
Supramolecular Solvent MicroextractionSoil1.0 and 2.0 µg/g81.2 - 113.0[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Prometryn

MethodMatrixLODLOQReference
SPE-LC-PDAWater0.026 - 0.084 µg/L0.088 - 0.28 µg/L[9]
UE-LC-PDASoil0.0028 - 0.0083 mg/kg0.0089 - 0.028 mg/kg[9]
Supramolecular Solvent MicroextractionSoil0.006 - 0.013 µg/gNot Reported[10]

Visualizations

experimental_workflow_quenchers cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis weigh Weigh 10g Soil add_water Add Water (if needed) weigh->add_water add_acn Add Acetonitrile add_water->add_acn shake1 Shake (1 min) add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents transfer_supernatant->add_dspe vortex Vortex (30s) add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 filter Filter Supernatant centrifuge2->filter analysis LC-MS/MS or GC-MS Analysis filter->analysis

Caption: Workflow for Prometryn Extraction using the QuEChERS Method.

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution cluster_analysis Analysis filter_sample Filter Water Sample adjust_ph Adjust pH to Neutral filter_sample->adjust_ph condition Condition SPE Cartridge adjust_ph->condition load Load Sample condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Prometryn dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute Residue evaporate->reconstitute analysis Chromatographic Analysis reconstitute->analysis

Caption: Workflow for Prometryn Extraction from Water using SPE.

troubleshooting_low_recovery issue Low Prometryn Recovery cause1 Inefficient Extraction issue->cause1 cause2 Analyte Loss During Cleanup issue->cause2 cause3 Analyte Degradation issue->cause3 solution1a Optimize Solvent cause1->solution1a solution1b Adjust pH cause1->solution1b solution1c Improve Homogenization cause1->solution1c solution2a Evaluate Sorbent Choice cause2->solution2a solution2b Increase Elution Strength cause2->solution2b solution3a Control Temperature cause3->solution3a solution3b Minimize UV Exposure cause3->solution3b

Caption: Troubleshooting Logic for Low Prometryn Recovery.

References

Identifying and minimizing interferences in 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of prometryn.

Question: I am observing significant signal suppression or enhancement in my LC-MS/MS analysis of prometryn. What is the likely cause and how can I mitigate it?

Answer:

Signal suppression or enhancement is a common manifestation of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of prometryn in the mass spectrometer's ion source, leading to inaccurate quantification.[1][2][3]

Troubleshooting Steps & Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in many food and environmental matrices.[1][4] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

    • Solid-Phase Extraction (SPE): SPE can be used as an alternative or supplementary cleanup step to QuEChERS for more complex matrices.

  • Improve Chromatographic Separation: Optimizing the HPLC/UHPLC method to better separate prometryn from co-eluting matrix components can also reduce interference.[1]

  • Use Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for consistent signal suppression or enhancement.[1]

  • Employ Isotope-Labeled Internal Standards: Using a stable isotope-labeled (SIL) internal standard for prometryn is a highly effective method to correct for matrix effects. The SIL internal standard will experience similar ionization suppression or enhancement as the native prometryn, allowing for accurate quantification.[1]

  • Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components to a level where they no longer significantly interfere with prometryn's ionization.[1] However, this approach is only feasible if the concentration of prometryn in the sample is high enough to remain above the instrument's limit of quantification after dilution.

Question: My recovery of prometryn is consistently low. What could be the problem?

Answer:

Low recovery of prometryn can be attributed to several factors during the sample preparation and analysis process.[1]

Potential Causes & Troubleshooting Steps:

  • Inefficient Extraction: The chosen extraction solvent and conditions may not be optimal for extracting prometryn from the specific sample matrix.

    • Troubleshooting: Evaluate different extraction solvents and optimize parameters such as pH, temperature, and extraction time. Ensure that homogenization and shaking steps are adequate to ensure thorough extraction.[1]

  • Analyte Loss During Cleanup: Prometryn may be retained by the sorbent used in the d-SPE or SPE cleanup step.

    • Troubleshooting: If using QuEChERS with d-SPE, evaluate the sorbents. For example, Primary Secondary Amine (PSA) is used to remove sugars and fatty acids, but a different sorbent might be necessary depending on the matrix.

  • Degradation: Prometryn may be degrading during sample processing. It is sensitive to warm acids and alkalis and can be decomposed by UV irradiation.[5]

    • Troubleshooting: Ensure that the pH of the extraction solvent is neutral or slightly acidic/alkaline and avoid high temperatures and exposure to direct sunlight during sample preparation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for prometryn analysis?

A1: The most common analytical techniques for prometryn analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] LC-MS/MS is highly sensitive and selective for complex matrices, while GC-MS is robust for less complex matrices or after thorough cleanup.[6]

Q2: What is the QuEChERS method and why is it recommended for prometryn analysis?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique widely used for pesticide residue analysis. It involves a simple and rapid extraction with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). It is recommended for its efficiency in removing many matrix interferences, leading to more accurate and reliable results.[1][4]

Q3: When should I use Solid-Phase Extraction (SPE) instead of QuEChERS?

A3: SPE may be more suitable for highly complex matrices where the cleanup provided by QuEChERS is insufficient. It can also be used for sample concentration, which is beneficial when analyzing samples with very low levels of prometryn.

Q4: What are matrix effects in the context of prometryn analysis?

A4: Matrix effects are the alteration of the ionization efficiency of prometryn by co-eluting compounds from the sample matrix in the ion source of a mass spectrometer.[1][2][3] This can lead to either signal suppression (lower response) or enhancement (higher response), resulting in inaccurate quantification.

Q5: How can I determine if my prometryn analysis is affected by matrix effects?

A5: The presence of matrix effects can be assessed by comparing the response of prometryn in a pure solvent standard to its response in a sample extract spiked with the same concentration of the standard (post-extraction addition).[1] A significant difference in the signal indicates the presence of matrix effects.

Data Presentation

Table 1: Comparison of Analytical Methods for Prometryn Analysis

MethodSample MatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
QuEChERS UHPLC-MS/MSSoil73 - 108Not Specified0.5 µg/kg[4]
Solid-Phase Extraction GC/MSSoil-water system95.3 - 115.70.06 µg/mL*Not Specified[4]
Cloud-Point Extraction HPLC-UVNot Specified85.48 - 93.674.0 µg/kg13.0 µg/kg[4]

*Note: LOD for SPE-GC/MS was reported for a soil-water system extract, not directly in µg/kg of soil.[4]

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method for Soil Samples

  • Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[6]

  • Extraction: Add 10 mL of acetonitrile. For samples with low water content, add 10 mL of water.[6]

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydrate).[6]

  • Shaking: Immediately cap and shake vigorously for 1 minute.[6]

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.[6]

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).[6]

  • Vortexing: Vortex for 30-60 seconds.

  • Centrifugation: Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Prometryn

  • LC Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 242.1434 [M+H]+.[5]

  • Product Ions: Monitor characteristic product ions for quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample extract 2. Add Acetonitrile & Salts weigh->extract shake 3. Shake & Centrifuge extract->shake cleanup 4. Dispersive SPE Cleanup shake->cleanup lcms LC-MS/MS Analysis cleanup->lcms Supernatant gcms GC-MS Analysis cleanup->gcms Supernatant quant Quantification lcms->quant gcms->quant report Reporting quant->report

Caption: Experimental workflow for prometryn analysis.

troubleshooting_workflow cluster_matrix_solutions Mitigate Matrix Effects cluster_recovery_solutions Improve Recovery start Inaccurate Results? matrix_effects Check for Matrix Effects (Post-Spike vs. Solvent Std) start->matrix_effects Quantification Issue recovery Evaluate Recovery (Pre-Spike vs. Post-Spike) start->recovery Low Signal optimize_cleanup Optimize Sample Cleanup (QuEChERS, SPE) matrix_effects->optimize_cleanup matrix_match Use Matrix-Matched Standards matrix_effects->matrix_match sil_std Use Isotope-Labeled Internal Standard matrix_effects->sil_std dilute Dilute Sample Extract matrix_effects->dilute optimize_extraction Optimize Extraction (Solvent, pH, Time) recovery->optimize_extraction check_cleanup_loss Check for Loss During Cleanup recovery->check_cleanup_loss prevent_degradation Prevent Degradation (pH, Light, Temp) recovery->prevent_degradation end Accurate Results optimize_cleanup->end matrix_match->end sil_std->end dilute->end optimize_extraction->end check_cleanup_loss->end prevent_degradation->end

Caption: Troubleshooting decision tree for prometryn analysis.

References

Strategies for improving the stability of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (prometryn) standard solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing prometryn standard solutions?

A1: HPLC-grade methanol is the recommended solvent for preparing prometryn stock solutions.[1] Prometryn exhibits good solubility in methanol (160 g/L at 20°C).[1][2] For working standards, especially for LC-MS/MS analysis, a mixture of methanol and water may be used.[3]

Q2: What are the optimal storage conditions for prometryn standard solutions?

A2: Prometryn stock solutions (e.g., 1 mg/mL in methanol) should be stored in a refrigerator at 2-8°C in amber glass vials with PTFE-lined caps to protect them from light.[1] Under these conditions, the stock solution is stable for approximately four months.[1][3] Working standards should be prepared fresh, but can be stored under the same conditions for a shorter period.

Q3: How stable is prometryn in different pH conditions?

A3: Prometryn is stable in neutral, slightly acidic, or slightly alkaline media at 20°C.[2] However, it is hydrolyzed by warm acids and alkalis.[2]

Q4: Is prometryn sensitive to light?

A4: Yes, prometryn is sensitive to ultraviolet (UV) radiation.[2] It is decomposed by UV irradiation, which is a significant degradation pathway.[2][4] Therefore, it is crucial to store solutions in amber vials and minimize exposure to direct sunlight or other UV sources.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of prometryn standard solutions in chromatographic analysis.

Issue 1: Gradual Decrease in Analyte Peak Area Over Time

Possible Cause: Degradation of the prometryn standard solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the standard solutions are stored at 2-8°C in the dark, in properly sealed amber vials.[1][5]

  • Check Solution Age: The stability of prometryn stock solutions in methanol is typically around four months.[1][3] If the solution is older, prepare a fresh stock solution.

  • Evaluate Solvent Quality: Use high-purity, HPLC-grade solvents. Impurities in the solvent can catalyze degradation.

  • Minimize Exposure to Light: During handling and analysis, protect the solutions from prolonged exposure to ambient and UV light. Use amber autosampler vials if possible.

Issue 2: Appearance of Ghost Peaks in the Chromatogram

Possible Cause: Contamination or carryover from a degraded standard.

Troubleshooting Steps:

  • Clean the Injection System: A common source of ghost peaks is the autosampler. Clean the syringe and injection port with a strong, appropriate solvent.

  • Analyze a Solvent Blank: Inject a blank solvent (e.g., methanol) to confirm that the ghost peak is not originating from the system itself.

  • Prepare Fresh Dilutions: Degradation products from an old standard can appear as ghost peaks. Prepare fresh working standards from a reliable stock solution.

Issue 3: Peak Tailing or Asymmetry in HPLC Analysis

Possible Cause: Interaction of the basic prometryn molecule with acidic sites on the column or issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: Prometryn is a basic compound. Ensure the mobile phase pH is appropriate for the column being used. A slightly acidic mobile phase can improve peak shape by protonating the analyte.

  • Column Choice: Consider using a column with end-capping to minimize interactions with residual silanols.

  • Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve the standard in the initial mobile phase.

Issue 4: Inconsistent or Irreproducible Results

Possible Cause: Instability of the standard solution or improper solution preparation.

Troubleshooting Steps:

  • Homogeneity of the Solution: Ensure the prometryn is completely dissolved in the solvent. Use of a sonicator for a short period can aid dissolution.[1] After bringing the solution to volume, invert the flask multiple times to ensure it is homogeneous.[1]

  • Accurate Pipetting: Use calibrated pipettes for all dilutions to ensure the accuracy of the standard concentrations.

  • Temperature Equilibration: Allow the prometryn analytical standard and solvents to reach room temperature before weighing and mixing to avoid errors due to temperature-induced volume changes.[1]

Data Presentation

Table 1: Stability and Solubility of Prometryn

ParameterConditionValueReference(s)
Chemical Stability Neutral, slightly acidic, or alkaline media (20°C)Stable[2]
Warm acids and alkalisHydrolyzed[2]
UV irradiationDecomposed[2]
Half-life (Photodegradation) Under UV light (in soil)53.5–116.4 hours[4]
Under xenon light (in soil)1131.6 hours[4]
In the dark (in soil)3138.7 hours[4]
Solubility in Organic Solvents (at 20°C) Methanol160 g/L[1][2]
Acetone240 g/L[2]
Dichloromethane300 g/L[2]
Solubility in Water (at 20°C) 48 mg/L[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Prometryn Stock Solution

Materials:

  • Prometryn analytical standard

  • HPLC-grade methanol

  • Calibrated analytical balance (0.01 mg readability)

  • Class A volumetric flasks (e.g., 10 mL)

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

  • Sonicator

Procedure:

  • Allow the container of the prometryn analytical standard to equilibrate to room temperature before opening.

  • Accurately weigh approximately 10 mg of the prometryn standard.

  • Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of HPLC-grade methanol to the flask.

  • Gently swirl the flask to dissolve the solid. If necessary, place the flask in a sonicator for a few minutes to ensure complete dissolution.[1]

  • Once completely dissolved, allow the solution to return to room temperature.

  • Add HPLC-grade methanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it at least 10 times to ensure the solution is homogeneous.[1]

  • Transfer the stock solution to a labeled amber glass vial and store it in a refrigerator at 2-8°C.

Protocol 2: Preparation of Working Standard Solutions

Materials:

  • 1 mg/mL prometryn stock solution

  • HPLC-grade methanol (or appropriate mobile phase)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

Procedure for preparing a 10 µg/mL intermediate standard:

  • Using a calibrated pipette, transfer 1 mL of the 1 mg/mL prometryn stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with HPLC-grade methanol.

  • Cap the flask and invert it multiple times to ensure thorough mixing.

Procedure for preparing a series of working standards (e.g., 0.1, 0.5, 1, 2, 5 µg/mL):

  • Perform serial dilutions from the 10 µg/mL intermediate standard solution using calibrated pipettes and volumetric flasks with the appropriate diluent (e.g., methanol or mobile phase).

  • Transfer the final working standards to individual labeled amber glass vials.

Visualizations

degradation_pathway cluster_degradation Degradation Pathways Prometryn Prometryn (4-Isopropyl-6-(methylthio)- 1,3,5-triazin-2-amine) Hydroxylation Hydroxylation (e.g., 2-hydroxy-prometryn) Prometryn->Hydroxylation Photodegradation/ Microbial Degradation Dealkylation Dealkylation (Loss of isopropyl groups) Prometryn->Dealkylation Photodegradation/ Microbial Degradation Dethiomethylation Dethiomethylation (Loss of methylthio group) Prometryn->Dethiomethylation Photodegradation

Caption: Major degradation pathways of prometryn.

troubleshooting_workflow start Chromatographic Issue (e.g., peak area decrease, ghost peaks) check_storage Verify Storage Conditions (2-8°C, Dark) start->check_storage check_age Check Solution Age (< 4 months) check_storage->check_age Correct prepare_fresh Prepare Fresh Standard Solution check_storage->prepare_fresh Incorrect check_age->prepare_fresh Incorrect troubleshoot_hplc Troubleshoot HPLC System (Injector, Column, Mobile Phase) check_age->troubleshoot_hplc Correct reanalyze Re-analyze Sample prepare_fresh->reanalyze reanalyze->troubleshoot_hplc Unsuccessful end_resolved Issue Resolved reanalyze->end_resolved Successful troubleshoot_hplc->reanalyze end_escalate Consult Instrument Specialist troubleshoot_hplc->end_escalate Persistent Issue

Caption: Troubleshooting workflow for unstable standard solutions.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Prometryn

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Prometryn. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly matrix effects, encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Prometryn LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for Prometryn caused by co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate quantification of Prometryn.[1][2] The "matrix" itself refers to all components within the sample other than Prometryn.[2]

Q2: How can I determine if my Prometryn analysis is being affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike.[1] This involves comparing the signal response of a Prometryn standard in a clean solvent to the response of a blank sample extract that has been spiked with the same concentration of Prometryn. A significant difference between these two signals indicates the presence of matrix effects.[1]

Q3: What are the most effective strategies for mitigating matrix effects in Prometryn analysis?

A3: The most effective strategies involve a combination of approaches:

  • Optimized Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components before analysis.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly interfere with Prometryn's ionization.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of Prometryn can compensate for consistent signal suppression or enhancement.[1]

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled (SIL) internal standard of Prometryn is a robust method to correct for matrix effects, as the internal standard experiences similar ionization effects as the target analyte.[1]

  • Chromatographic Separation: Optimizing the LC method to achieve better separation of Prometryn from matrix components can minimize co-elution and associated interferences.[1]

Troubleshooting Guides

Issue 1: Significant Signal Suppression or Enhancement for Prometryn

  • Question: I am observing a significant and inconsistent signal for Prometryn in my samples compared to my solvent standards. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of matrix effects.

    • Immediate Steps:

      • Assess Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.

      • Dilution: Try diluting your sample extract (e.g., 5-fold or 10-fold) with the initial mobile phase. This can reduce the concentration of interfering compounds.[1]

    • Long-Term Solutions:

      • Improve Sample Cleanup: If you are using a simple "dilute and shoot" method, consider implementing a more rigorous sample preparation technique like QuEChERS or SPE to remove matrix interferences.[1]

      • Matrix-Matched Standards: Prepare your calibration curve in a blank matrix extract to compensate for the effect.[1]

      • Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard for Prometryn to improve accuracy.[1]

Issue 2: Low Recovery of Prometryn

  • Question: My recovery for Prometryn is consistently below 70%. What are the potential causes and how can I improve it?

  • Answer: Low recovery can be due to several factors during sample preparation.

    • Troubleshooting Steps:

      • Extraction Efficiency: Ensure your extraction solvent is appropriate for the sample matrix and that the extraction time and agitation are sufficient. For instance, in soil samples, vigorous shaking is crucial for efficient extraction.[1]

      • Cleanup Step Losses: Prometryn may be retained by the sorbent in your d-SPE or SPE cleanup step. Evaluate the type and amount of sorbent used. For example, some sorbents may have strong interactions with triazine herbicides like Prometryn.[1]

      • pH Effects: The pH of the extraction solvent can impact the stability and extraction efficiency of Prometryn. Ensure the pH is optimized for your specific matrix.[1]

      • Analyte Degradation: Prometryn may degrade during sample processing. Minimize sample processing time and consider storing extracts at low temperatures.[1]

Issue 3: Poor Peak Shape (Tailing or Fronting) for Prometryn

  • Question: The chromatographic peak for Prometryn is tailing or fronting, affecting integration and reproducibility. What should I investigate?

  • Answer: Poor peak shape can originate from the sample, the LC system, or the column.

    • Troubleshooting Steps:

      • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[3]

      • Column Overload: Injecting too high a concentration of Prometryn can lead to peak fronting. Try diluting your sample.[4]

      • Secondary Interactions: Peak tailing can be caused by interactions between Prometryn (a basic compound) and residual silanol groups on the column. Adding a small amount of a competing base to the mobile phase or using a column with advanced end-capping can help.

      • Column Contamination: A buildup of matrix components on the column frit or packing material can cause peak distortion. Try flushing the column or using a guard column.[3]

      • Extra-Column Volume: Excessive tubing length or dead volumes in fittings can contribute to peak broadening. Ensure all connections are properly made with minimal tubing length.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Prometryn Analysis

ParameterQuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Solid-Phase Extraction (SPE)Dilute-and-Shoot
Principle Acetonitrile extraction followed by dispersive solid-phase extraction (d-SPE) cleanup.Analyte is retained on a solid sorbent and then eluted with a solvent.The sample is simply diluted with a suitable solvent before injection.
Typical Recovery 70-120%80-110%Dependent on dilution factor and initial analyte concentration.
Matrix Effect Mitigation GoodExcellentFair to Good (at high dilution factors).
Sample Throughput HighMedium to LowVery High
Solvent Consumption LowMediumVery Low
Cost per Sample LowMedium to HighVery Low
Best Suited For Routine analysis of a wide range of food and environmental samples.Complex or "dirty" matrices requiring extensive cleanup.High-concentration samples or when matrix effects are known to be minimal.

Table 2: Representative Recovery and Matrix Effect Data for Prometryn in Various Matrices

MatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
SoilQuEChERS95 - 110-15 to +10Fictional Data
Surface WaterSolid-Phase Extraction (C18)85 - 105-10 to +5Fictional Data
LettuceQuEChERS80 - 115-30 to -5Fictional Data
Wheat FlourQuEChERS with C18 d-SPE75 - 100-25 to 0Fictional Data
Vegetable OilDilute-and-Shoot (1:10 in ACN)90 - 110-50 to -20Fictional Data*

*Note: This table contains representative data based on typical performance of the methods. Actual results may vary depending on the specific matrix, method conditions, and laboratory.

Experimental Protocols

Protocol 1: QuEChERS Method for Prometryn in Soil

This protocol is a generalized procedure based on established QuEChERS methodologies.

  • Sample Homogenization: Homogenize a representative portion of the soil sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

    • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA)).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • Take an aliquot of the supernatant for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Prometryn in Water

This protocol provides a general framework for SPE. The specific sorbent, conditioning, washing, and elution solvents should be optimized for the specific application.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a C18 or polymeric reversed-phase sorbent) by passing a suitable solvent (e.g., 5 mL of methanol) followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min). Prometryn will be retained on the sorbent.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5 mL of 5% methanol in water) to remove unretained interferences.

  • Elution:

    • Elute Prometryn from the cartridge with a small volume of a strong solvent (e.g., 2 x 3 mL of acetonitrile or methanol) into a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 1 mL of the initial mobile phase).[1]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (Soil, Water, Food) extraction Extraction (e.g., QuEChERS, SPE) sample->extraction cleanup Extract Cleanup (d-SPE or SPE wash/elute) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate injection Injection into LC-MS/MS concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification & Reporting detection->quantification

Caption: Experimental workflow for Prometryn analysis using LC-MS/MS.

troubleshooting_guide start Inaccurate Prometryn Quantification check_signal Observe Signal Suppression/Enhancement? start->check_signal low_recovery Consistent Low Recovery? check_signal->low_recovery No matrix_effect Likely Matrix Effect check_signal->matrix_effect Yes bad_peak_shape Poor Peak Shape? low_recovery->bad_peak_shape No check_prep Investigate Sample Preparation low_recovery->check_prep Yes check_chrom Investigate Chromatography bad_peak_shape->check_chrom Yes end Accurate Quantification bad_peak_shape->end No mitigation Implement Mitigation Strategy: - Improve Sample Cleanup (QuEChERS/SPE) - Use Matrix-Matched Standards - Use Isotope-Labeled Internal Standard - Dilute Sample Extract matrix_effect->mitigation mitigation->end optimize_prep Optimize: - Extraction Solvent & Conditions - Cleanup Sorbent & pH - Check for Analyte Degradation check_prep->optimize_prep optimize_prep->end optimize_chrom Optimize: - Injection Solvent Strength - Sample Concentration (Overload) - Mobile Phase/Column Chemistry - Check for System Contamination/Leaks check_chrom->optimize_chrom optimize_chrom->end

Caption: Troubleshooting guide for Prometryn LC-MS/MS analysis.

References

Method refinement for the synthesis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine to improve yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine for improved yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue ID Question Possible Causes Recommended Solutions
YIELD-01 Why is the overall yield of the final product consistently low? 1. Incomplete reaction of starting materials. 2. Formation of side products due to incorrect stoichiometry or reaction conditions.[1] 3. Loss of product during work-up and purification steps.[1] 4. Hydrolysis of the triazine ring or chloro-intermediates.[1][2]1. Monitor the reaction progress using TLC or HPLC to ensure complete consumption of the limiting reagent. 2. Carefully control the stoichiometry of reactants, especially the amines and sodium methyl mercaptide. Ensure precise pH and temperature control throughout the reaction. 3. Optimize extraction and crystallization procedures. Minimize the number of transfer steps. 4. Use anhydrous solvents and reagents to prevent hydrolysis.[1] Maintain neutral or slightly basic pH during the reaction and work-up.
PURITY-01 What are the common impurities, and how can they be minimized? 1. Unreacted cyanuric chloride or monosubstituted/disubstituted intermediates.[3] 2. Formation of isomers.[1] 3. Over-alkylation or reaction at unintended sites. 4. Hydrolyzed byproducts such as hydroxy-triazines.[2]1. Control the reaction temperature at each step of the nucleophilic substitution.[2] The reactivity of the chlorine atoms on the triazine ring is temperature-dependent.[2] 2. Precise control of reagent addition and temperature can favor the desired isomer.[1] Purification by column chromatography or recrystallization may be necessary. 3. Use a slight excess of the amine nucleophile and control the addition rate. 4. Ensure anhydrous conditions and control the pH to be neutral or slightly basic.[1]
RXN-01 The reaction appears to stall or proceed very slowly. What could be the cause? 1. Insufficient temperature for the nucleophilic substitution. 2. Poor solubility of starting materials in the chosen solvent. 3. Inadequate mixing or agitation. 4. Deactivation of the catalyst or base.1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Select a solvent in which all reactants are reasonably soluble. A co-solvent system may be beneficial. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. 4. Use fresh, high-purity base (e.g., NaOH, Na2CO3) and ensure it is not passivated.
WORKUP-01 During work-up, an emulsion forms, making phase separation difficult. How can this be resolved? 1. Presence of polar impurities or byproducts acting as surfactants. 2. High concentration of salts.1. Add a small amount of a saturated brine solution to break the emulsion. 2. Dilute the mixture with additional solvent. 3. Centrifugation can aid in phase separation.
PUR-02 The final product is difficult to crystallize or oils out. What steps can be taken? 1. Presence of impurities that inhibit crystal lattice formation. 2. The solvent system is not optimal for crystallization. 3. Cooling the solution too rapidly.1. First, attempt purification by column chromatography to remove impurities. 2. Experiment with different solvent systems (e.g., hexane, ethyl acetate/hexane, ethanol/water) to find one that provides good solubility at high temperatures and poor solubility at low temperatures. 3. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Seeding with a small crystal of pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and involves a stepwise, temperature-controlled nucleophilic aromatic substitution of the three chlorine atoms.[3] The general sequence is:

  • Reaction of cyanuric chloride with a primary amine (e.g., isopropylamine).

  • Reaction of the resulting dichlorotriazine with a second amine (or in this case, ammonia or an amino equivalent).

  • Reaction of the chlorodiaminotriazine with sodium methyl mercaptide to introduce the methylthio group.

The order of addition of the nucleophiles can be varied to optimize the synthesis.

Q2: Why is temperature control so critical in this synthesis?

The reactivity of the three chlorine atoms on the cyanuric chloride ring is temperature-dependent. The first chlorine is reactive at low temperatures (e.g., 0-5 °C), the second requires a moderate temperature (e.g., room temperature to 40 °C), and the third requires a higher temperature (e.g., reflux).[2] By carefully controlling the temperature at each step, you can achieve selective substitution and minimize the formation of undesired side products.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing purity?

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is excellent for assessing the purity of the final product and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and intermediates.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Q4: Can I use a one-pot synthesis method?

While a one-pot synthesis is technically feasible, it often leads to lower yields and a more complex mixture of products due to the difficulty in controlling the sequential reactivity of the chlorine atoms. A stepwise approach with isolation of intermediates, or at least careful, sequential addition of reagents with strict temperature control, is generally recommended for achieving higher purity and yield.

Q5: What are some common side reactions to be aware of?

  • Hydrolysis: The chlorine atoms on the triazine ring are susceptible to hydrolysis, especially under basic conditions or in the presence of water, leading to the formation of hydroxy-triazines.[1][2]

  • Ring Opening: Strong nucleophiles can sometimes lead to the opening of the electron-deficient triazine ring.[1]

  • Formation of Isomers: If the initial substitution is not completely selective, a mixture of isomers can be formed in subsequent steps.[1]

Experimental Protocols

Protocol 1: Stepwise Synthesis of this compound

This protocol is a generalized procedure based on common triazine synthesis methodologies.

Step 1: Synthesis of 2,4-dichloro-6-isopropylamino-1,3,5-triazine

  • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of isopropylamine (1 equivalent) dropwise, maintaining the temperature below 5 °C.

  • Simultaneously, add a solution of a base (e.g., sodium carbonate or sodium hydroxide, 1 equivalent) to neutralize the HCl formed during the reaction.

  • Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, the product can be isolated or used directly in the next step.

Step 2: Synthesis of 2-chloro-4-amino-6-isopropylamino-1,3,5-triazine

  • To the reaction mixture from Step 1, while maintaining the temperature at or below room temperature, add aqueous ammonia (a slight excess).

  • Allow the reaction to warm to 30-40 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by extraction after solvent removal.

Step 3: Synthesis of this compound

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol, ethanol).

  • Add a solution of sodium methyl mercaptide (1-1.2 equivalents).

  • Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours.[4] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol/water).[4]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity

Parameter Condition A Condition B (Optimized) Effect on Yield Effect on Purity
Step 1 Temp. 20 °C0-5 °CDecreasedDecreased
Step 2 Temp. 60 °C30-40 °CDecreasedDecreased
Base TriethylamineSodium CarbonateSimilarImproved
Solvent WaterAcetone/WaterImprovedImproved
Purification PrecipitationRecrystallizationSimilarSignificantly Improved

Table 2: Comparison of Purification Methods

Method Purity (HPLC Area %) Recovery Yield Notes
Direct Precipitation 85-90%~90%Fast but less effective at removing closely related impurities.
Recrystallization (Hexane) >98%70-80%Effective for removing most impurities.[4]
Column Chromatography >99%50-70%High purity but can be time-consuming and result in lower recovery.

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start: Cyanuric Chloride step1 Step 1: Add Isopropylamine & Base (0-5 °C) start->step1 intermediate1 Intermediate 1: 2,4-dichloro-6-isopropylamino-1,3,5-triazine step1->intermediate1 step2 Step 2: Add Aqueous Ammonia (30-40 °C) intermediate1->step2 intermediate2 Intermediate 2: 2-chloro-4-amino-6-isopropylamino-1,3,5-triazine step2->intermediate2 step3 Step 3: Add Sodium Methyl Mercaptide (Reflux) intermediate2->step3 crude_product Crude Product step3->crude_product workup Aqueous Work-up (Extraction) crude_product->workup purification Purification (Recrystallization) workup->purification final_product Final Product: This compound purification->final_product

Caption: Stepwise synthesis workflow.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Problem: Low Yield check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes solution_incomplete Solution: - Increase reaction time/temp - Check reagent purity incomplete->solution_incomplete check_side_products Analyze for Side Products (HPLC/MS) complete->check_side_products side_products_present Side Products Detected check_side_products->side_products_present Yes no_side_products No Major Side Products check_side_products->no_side_products No solution_side_products Solution: - Optimize temp/pH control - Check stoichiometry side_products_present->solution_side_products review_workup Review Work-up & Purification no_side_products->review_workup solution_workup Solution: - Optimize extraction pH - Minimize transfers - Choose better crystallization solvent review_workup->solution_workup

Caption: Troubleshooting decision tree for low yield issues.

References

Addressing low recovery issues for Prometryn during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low recovery issues for Prometryn during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My recovery of Prometryn is consistently low. What are the potential causes?

Low recovery of Prometryn can stem from several factors throughout the sample preparation and analysis workflow. The primary causes can be categorized as inefficient extraction, loss of analyte during cleanup steps, and degradation of Prometryn.[1] It is also possible that matrix effects are suppressing the signal during analysis, which can be mistaken for low recovery.

Potential Causes for Low Prometryn Recovery:

  • Inefficient Extraction: The chosen solvent system, extraction time, or pH may not be optimal for releasing Prometryn from the sample matrix.[1]

  • Analyte Loss During Cleanup: Prometryn might be irreversibly adsorbed to the sorbents used in dispersive solid-phase extraction (d-SPE) or solid-phase extraction (SPE) cleanup steps.[1]

  • Analyte Degradation: Prometryn can degrade under certain conditions, such as exposure to high temperatures, strong acids or bases, or UV light.[2][3]

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of Prometryn in the mass spectrometer source, leading to signal suppression and the appearance of low recovery.[1]

  • Suboptimal pH: The pH of the extraction solvent can significantly influence the stability and extraction efficiency of Prometryn.[1]

To systematically troubleshoot this issue, it is recommended to evaluate each stage of your analytical method, from sample extraction to final analysis.

Troubleshooting Guide

Q2: How can I systematically troubleshoot the cause of low Prometryn recovery?

A logical, step-by-step approach is the best way to identify the source of analyte loss. Start by evaluating the extraction efficiency, then move to the cleanup step, and finally consider potential degradation and matrix effects.

Below is a troubleshooting workflow to guide your investigation.

TroubleshootingWorkflow start Start: Low Prometryn Recovery extraction Step 1: Evaluate Extraction Efficiency - Check solvent choice - Optimize extraction time/technique - Adjust pH start->extraction cleanup Step 2: Assess Cleanup Step - Evaluate d-SPE/SPE sorbent - Check for analyte breakthrough - Test elution solvent strength extraction->cleanup If recovery is still low degradation Step 3: Investigate Analyte Degradation - Check temperature during processing - Protect samples from light - Assess pH stability cleanup->degradation If recovery is still low matrix Step 4: Consider Matrix Effects - Prepare matrix-matched standards - Use an internal standard - Dilute the sample extract degradation->matrix If recovery is still low end End: Optimized Recovery matrix->end

Caption: A systematic workflow for troubleshooting low Prometryn recovery.

Extraction and Cleanup Optimization

Q3: Which sample preparation methods are most effective for Prometryn, and what are their expected recovery rates?

The most common and effective methods for extracting Prometryn from various matrices are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). Both have proven to be reliable, with the choice often depending on the matrix complexity, required throughput, and available equipment.

Table 1: Comparison of Prometryn Extraction Methods

MethodTypical Recovery RateKey AdvantagesConsiderations
QuEChERS 70-120%[4][5][6]Fast, high throughput, low solvent use, suitable for a wide range of matrices.[7][8]The cleanup step (d-SPE) needs to be optimized to prevent analyte loss.[1]
Solid-Phase Extraction (SPE) 80-110%[1]Highly selective cleanup, effective for complex or "dirty" matrices.[1]More time-consuming and can be more expensive than QuEChERS.[9]
Solvent Extraction 70-110%Robust and well-established for various soil types.[7]Can be less "green" due to higher solvent consumption.

Q4: I'm using the QuEChERS method. How can I optimize it for better Prometryn recovery?

The QuEChERS method is highly versatile, but its effectiveness depends on the proper selection of extraction salts and d-SPE cleanup sorbents.

Key Optimization Points for QuEChERS:

  • Extraction & Partitioning: Ensure the immediate and vigorous shaking after adding the QuEChERS salts (e.g., MgSO₄ and NaCl) to prevent salt agglomeration and ensure proper partitioning of Prometryn into the acetonitrile layer.[7][10]

  • d-SPE Cleanup Sorbent: The choice of d-SPE sorbent is critical. Primary Secondary Amine (PSA) is commonly used to remove fatty acids and sugars. However, if Prometryn is being co-adsorbed, consider reducing the amount of PSA or testing alternative sorbents. For some matrices, a cleanup step might not be necessary and could improve recovery.[11]

  • Homogenization: Ensure the sample is thoroughly homogenized before extraction to guarantee that the analyzed aliquot is representative.[1]

Below is a generalized workflow for the QuEChERS method.

QuEChERS_Workflow cluster_cleanup Cleanup Step start Start: Homogenized Sample extraction 1. Add Acetonitrile (and water for dry samples) start->extraction shake1 2. Shake/Vortex Vigorously extraction->shake1 salts 3. Add QuEChERS Salts (e.g., MgSO₄, NaCl) shake1->salts shake2 4. Shake and Centrifuge salts->shake2 supernatant 5. Collect Acetonitrile Supernatant shake2->supernatant dspe 6. d-SPE Cleanup (Add supernatant to d-SPE tube) supernatant->dspe shake3 7. Vortex and Centrifuge dspe->shake3 analysis 8. Analyze Final Extract shake3->analysis end End: Results analysis->end

Caption: Generalized workflow for the QuEChERS sample preparation method.

Q5: What are the critical parameters for developing a robust SPE method for Prometryn?

A successful SPE method relies on optimizing four key steps: conditioning, loading, washing, and elution.[12] For a relatively non-polar compound like Prometryn, a C18 sorbent is a common and effective choice.[12]

Critical SPE Parameters:

  • Sorbent Selection: C18 is suitable for retaining Prometryn from aqueous samples. Polymeric sorbents like Oasis HLB can also yield excellent recoveries.[12]

  • Conditioning and Equilibration: Properly wetting the sorbent (e.g., with methanol) and then equilibrating it with water is crucial to ensure proper retention of the analyte.[12][13] Do not let the sorbent run dry before loading the sample.[12]

  • Sample Loading: The flow rate during sample loading should be controlled (e.g., 5-10 mL/min) to allow sufficient interaction time between Prometryn and the sorbent.[12][13]

  • Washing: The wash step should be strong enough to remove interferences but weak enough to not elute the Prometryn. Deionized water is often used to remove polar impurities.[12]

  • Elution: The elution solvent must be strong enough to completely desorb Prometryn from the sorbent. Solvents like dichloromethane or ethyl acetate are commonly used.[12] Ensure the sorbent is adequately soaked in the elution solvent before applying a vacuum.[12]

Analyte Stability and Matrix Effects

Q6: Could Prometryn be degrading during my sample preparation process?

Yes, analyte degradation is a possible cause of low recovery. Prometryn is generally stable in neutral, slightly acidic, or slightly alkaline media at room temperature.[3] However, its stability can be compromised under certain conditions.

Factors Affecting Prometryn Stability:

  • pH: Prometryn can be hydrolyzed by warm acids and alkalis.[3] It is crucial to control the pH of your extraction and final solutions.

  • Temperature: High temperatures during sample processing, such as in the evaporation step, can lead to degradation.[2] Evaporation should ideally be done under a gentle stream of nitrogen at a temperature not exceeding 40°C.[12]

  • Light: Prometryn can be decomposed by UV irradiation.[3] It is good practice to protect samples and standards from direct light, for example, by using amber vials.[14]

Q7: How do I determine if matrix effects are causing my low recovery, and how can I mitigate them?

Matrix effects occur when co-extracted compounds from the sample interfere with the analyte's ionization in the mass spectrometer, causing either signal suppression or enhancement.[1] This can be misidentified as poor recovery from the extraction process.

Strategies to Address Matrix Effects:

  • Use Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that has gone through the entire sample preparation process can help compensate for consistent signal suppression or enhancement.[1]

  • Employ Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard for Prometryn is a highly effective way to correct for matrix effects. The SIL standard will behave almost identically to the native Prometryn during extraction and ionization, allowing for accurate quantification.[1]

  • Dilute the Sample Extract: If the initial concentration of Prometryn is high enough, diluting the final extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant signal suppression.[1]

  • Improve Chromatographic Separation: Optimizing your HPLC/UHPLC method to better separate Prometryn from co-eluting matrix components can also effectively reduce interference.[1]

Detailed Experimental Protocols

Protocol 1: QuEChERS Method for Prometryn in Soil

This protocol is a generalized procedure based on common practices.[7][10]

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • For samples with low water content, add an appropriate amount of deionized water.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake or vortex vigorously for 1-5 minutes to ensure thorough extraction.[7][10]

  • Partitioning:

    • Add a QuEChERS salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.[10]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg PSA).[10]

    • Vortex the d-SPE tube for 30-60 seconds.[7]

    • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2-5 minutes.[7][10]

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 or 0.45 µm syringe filter into an autosampler vial for LC-MS/MS or GC-MS analysis.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Prometryn in Water

This protocol is a generalized procedure for isolating Prometryn from water samples.[12]

  • Sample Preparation:

    • Collect a water sample (e.g., 500 mL) in a clean glass bottle.

    • If the sample contains suspended solids, filter it through a 0.45 µm filter.

    • Adjust the sample pH to neutral (6.5-7.5) if necessary.

  • SPE Cartridge Conditioning:

    • Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) on a vacuum manifold.

    • Wash the cartridge with 6 mL of an elution solvent (e.g., dichloromethane).

    • Condition the cartridge with 6 mL of methanol.

    • Equilibrate the cartridge with 6 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Pass the 500 mL water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing and Drying:

    • After loading, wash the cartridge with 6 mL of deionized water to remove polar impurities.

    • Dry the cartridge under vacuum for 10-20 minutes.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the retained Prometryn with two 3 mL aliquots of dichloromethane or ethyl acetate. Allow the solvent to soak the sorbent for a minute before applying a vacuum.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol) for analysis.

References

Minimizing the degradation of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (prometryn) during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of prometryn during analytical procedures?

A1: Prometryn primarily degrades via three main pathways:

  • Hydroxylation: The methylthio group (-SCH₃) is replaced by a hydroxyl group (-OH).

  • Dealkylation: One or both of the isopropyl groups attached to the amino groups are removed.

  • Dethiomethylation: The methylthio group is cleaved from the triazine ring.[1]

These degradation pathways can be initiated or accelerated by factors such as exposure to UV light, elevated temperatures, and non-neutral pH conditions.[1][2]

Q2: I am seeing unexpected peaks in my chromatogram when analyzing prometryn. Could this be due to degradation?

A2: Yes, the appearance of unexpected peaks is a common indicator of prometryn degradation. These peaks often correspond to its degradation products. To confirm, you can compare the mass spectra of these unknown peaks with the known fragmentation patterns of prometryn's primary metabolites. Key degradation products to look for include hydroxylated, dealkylated, and dethiomethylated forms of the parent molecule.

Q3: What is the optimal pH range for storing and preparing prometryn samples to minimize degradation?

A3: Prometryn is most stable in neutral to slightly acidic or slightly alkaline media at room temperature.[3] It is hydrolyzed by warm acids and alkalis.[3] For analytical procedures, maintaining a pH between 5.5 and 7.5 is recommended to minimize hydrolysis.[4][5] Extreme pH values should be avoided during extraction and in the final sample solution.

Q4: Can the choice of organic solvent affect the stability of prometryn?

A4: Yes, the choice of solvent is crucial. While prometryn is soluble in various organic solvents, its stability can differ. Acetonitrile is a common and generally suitable solvent for prometryn analysis, particularly in LC-MS applications, due to its aprotic nature and low UV cutoff.[6][7] Methanol, a protic solvent, can also be used, but care should be taken as it can participate in hydrogen bonding and may influence stability differently.[7][8][9] For GC-MS, a solvent exchange to a more volatile and less polar solvent like hexane/acetone may be necessary.[6] Always use high-purity, HPLC, or analytical grade solvents.

Q5: How can I prevent photodegradation of prometryn during my experiments?

A5: Prometryn is susceptible to decomposition by UV irradiation.[3] To prevent photodegradation, it is essential to protect samples and standards from light. Use amber vials or wrap containers in aluminum foil, and minimize exposure to direct sunlight or fluorescent lighting in the laboratory.

Troubleshooting Guides

Issue 1: Low Recovery of Prometryn
Potential Cause Troubleshooting Steps
Degradation during sample extraction • Ensure the pH of the extraction solvent is near neutral.[4] • Avoid high temperatures during extraction; perform extractions at room temperature if possible. • Minimize the time between extraction and analysis.
Degradation during solvent evaporation • Use a gentle stream of nitrogen for evaporation. • Avoid excessive heat; keep the temperature of the water bath or heating block as low as possible.
Adsorption to container surfaces • Use silanized glass vials or polypropylene tubes to minimize adsorption. • Ensure thorough vortexing or sonication to redissolve the analyte after evaporation.
Incomplete elution from SPE cartridge • Ensure the SPE cartridge is properly conditioned and equilibrated. • Use an appropriate elution solvent at a sufficient volume to ensure complete recovery.
Issue 2: Poor Peak Shape in Chromatography (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active sites in the GC inlet or column • Use a deactivated inlet liner and a high-quality, inert GC column. • Regularly replace the inlet liner and septum. • Trim the first few centimeters of the GC column if contamination is suspected.
Interaction with the HPLC column • Ensure the mobile phase pH is compatible with the column and analyte. • Use a high-quality C18 column and consider adding a small amount of an appropriate buffer to the mobile phase.
Co-elution with matrix components • Optimize the sample cleanup procedure (e.g., dSPE in QuEChERS, or a more selective SPE sorbent) to remove interfering matrix components.
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent sample preparation • Ensure all samples and standards are treated identically. • Use precise and calibrated pipettes and balances. • Standardize vortexing and shaking times.
Degradation of stock and working standards • Store stock solutions in a refrigerator or freezer in amber vials.[10] • Prepare fresh working standards daily or as needed. • Monitor the response of a quality control standard over time to detect any drift.
Instrument variability • Perform regular instrument maintenance and calibration. • Check for leaks in the chromatographic system.

Quantitative Data on Prometryn Stability

Table 1: Half-life of Prometryn under Different pH Conditions

pHHalf-life (days)Conditions
452In water
678In water
880In water
50.00016 (kapp = 190.08 h⁻¹)During chlorination
90.0055 (kapp = 5.26 h⁻¹)During chlorination

Note: The rate of hydrolysis increases significantly under strongly acidic or alkaline conditions, especially with heating.[3]

Table 2: Solubility of Prometryn in Various Solvents at 20°C

SolventSolubility (g/L)
Water0.048
Methanol160
AcetonitrileNot specified, but commonly used
DichloromethaneNot specified, but used in extraction
Hexane5.5
Toluene170

Data compiled from various sources.[10]

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil Samples
  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (and 10 mL of water for dry samples).

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing a dSPE mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Extract: Collect the supernatant for analysis by LC-MS/MS or GC-MS.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes.

  • Elution: Elute the prometryn with two 3 mL aliquots of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 3: GC-MS Analysis
  • GC System: Agilent 7890A or equivalent.[6]

  • Column: DB-5MS capillary column (30m x 0.25mm, 0.25 µm) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow of 0.9 mL/min.[6]

  • Inlet Temperature: 250°C.[6]

  • Oven Program: Initial 80°C for 1 min, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 280°C and hold for 5 min.[6]

  • MS System: Mass Selective Detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[6]

Protocol 4: HPLC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 or equivalent.

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute prometryn, followed by a column wash and re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6490 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Prometryn Degradation Pathways Prometryn Prometryn Hydroxylation Hydroxylation Prometryn->Hydroxylation Hydrolysis Dealkylation Dealkylation Prometryn->Dealkylation Metabolism Dethiomethylation Dethiomethylation Prometryn->Dethiomethylation Photolysis/Metabolism

Caption: Primary degradation pathways of prometryn.

General Analytical Workflow for Prometryn cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction (QuEChERS/Solvent) Extraction (QuEChERS/Solvent) Homogenization->Extraction (QuEChERS/Solvent) Cleanup (SPE/dSPE) Cleanup (SPE/dSPE) Extraction (QuEChERS/Solvent)->Cleanup (SPE/dSPE) Final Extract Final Extract Cleanup (SPE/dSPE)->Final Extract GC-MS or LC-MS/MS GC-MS or LC-MS/MS Final Extract->GC-MS or LC-MS/MS Data Analysis Data Analysis GC-MS or LC-MS/MS->Data Analysis Quantification & Reporting Quantification & Reporting Data Analysis->Quantification & Reporting

Caption: A generalized workflow for the analysis of prometryn.

References

Calibration curve problems and solutions for Prometryn quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Prometryn. Our aim is to help you resolve common issues encountered during the creation and use of calibration curves for accurate Prometryn analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Calibration Curve Issues

???+ question "Q1: My calibration curve for Prometryn has poor linearity (low correlation coefficient, r²)."

???+ question "Q2: I'm observing significant retention time shifts for my Prometryn standards."

???+ question "Q3: My replicate injections of the same Prometryn standard show high variability in peak area."

Matrix-Related Problems

???+ question "Q4: I'm seeing signal suppression or enhancement for Prometryn in my sample analysis."

???+ question "Q5: The recovery of Prometryn from my spiked samples is consistently low."

Quantitative Data Summary

The following table summarizes typical performance data for Prometryn quantification using various analytical methods. These values can serve as a benchmark for your own method development and validation.

ParameterHPLC-UV (Water & Soil)[1][2]GC-MS (Clam)[3]LC-MS/MS (Soil)[4]
Linearity (r²) >0.99>0.998Not Specified
Limit of Detection (LOD) 3.5 µg/L (Water), 4.0 µg/kg (Soil)0.01 mg/kg (calculated from LOQ)10 µg/kg
Limit of Quantification (LOQ) 11.0 µg/L (Water), 13.0 µg/kg (Soil)0.04 mg/kgNot Specified
Recovery (%) 92.8-99.2% (Water), 85.5-93.7% (Soil)84.0-98.0%Not Specified
Precision (RSD%) <3.05%3.0-7.1%<20% (for calibration factor)

Experimental Protocols

Preparation of Prometryn Standard Solutions

A detailed protocol for preparing a 1 mg/mL Prometryn stock solution and subsequent working standards is outlined below, based on common laboratory practices.[5][4]

1. Materials:

  • Prometryn Analytical Standard (PESTANAL®, neat, or equivalent)

  • HPLC Grade Methanol

  • Class A Volumetric Flasks (10 mL, 100 mL)

  • Calibrated Pipettes

  • Analytical Balance (0.01 mg readability)

  • Amber glass vials with PTFE-lined caps

2. Protocol for 1 mg/mL Stock Solution:

  • Equilibrate: Allow the Prometryn analytical standard to reach room temperature before opening.

  • Weigh: Accurately weigh approximately 10 mg of the Prometryn standard. Record the exact weight.

  • Dissolve: Transfer the weighed standard into a 10 mL Class A volumetric flask. Add about 7 mL of HPLC grade methanol and swirl to dissolve. A brief sonication can aid dissolution.

  • Dilute to Volume: Once fully dissolved, bring the volume to the 10 mL mark with methanol.

  • Homogenize: Cap the flask and invert it multiple times to ensure the solution is homogeneous.

3. Protocol for Working Standards (Serial Dilution):

  • Intermediate Standard (e.g., 10 µg/mL): Transfer 1 mL of the 1 mg/mL stock solution into a 100 mL Class A volumetric flask. Dilute to the mark with methanol and homogenize.

  • Calibration Standards: Prepare a series of working standards by serially diluting the intermediate standard. For example, a calibration curve from 5 ng/mL to 500 ng/mL can be prepared.[4]

Sample Preparation: QuEChERS Method for Soil

The QuEChERS method is a widely adopted and efficient technique for extracting pesticides from complex matrices.[6][7]

1. Materials:

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl)

  • QuEChERS dispersive SPE (d-SPE) cleanup tubes (e.g., containing MgSO₄ and Primary Secondary Amine - PSA)

  • 50 mL and 2 mL centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

2. Protocol:

  • Weigh Sample: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the QuEChERS extraction salt packet.

  • Shake: Immediately cap and shake vigorously for 1 minute.

  • Centrifuge: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Extract: Collect the supernatant, filter if necessary (e.g., through a 0.22 µm filter), and transfer to an autosampler vial for analysis.

Visualizations

Prometryn_Quantification_Workflow cluster_cal Calibration Curve Preparation start Start: Sample Collection (e.g., Soil, Water, Tissue) sample_prep Sample Preparation (Homogenization, Weighing) start->sample_prep extraction Extraction (e.g., QuEChERS with Acetonitrile) sample_prep->extraction cleanup Extract Cleanup (Dispersive SPE) extraction->cleanup analysis Instrumental Analysis (HPLC or GC-MS) cleanup->analysis Inject Final Extract data_acq Data Acquisition (Peak Integration) analysis->data_acq stock_prep Prepare Stock Solution working_std Prepare Working Standards stock_prep->working_std Dilute cal_curve Run Calibration Standards working_std->cal_curve Inject cal_curve->analysis quantification Quantification (Compare sample response to curve) data_acq->quantification end_node Final Report: Prometryn Concentration quantification->end_node

Caption: Workflow for Prometryn Quantification.

This diagram illustrates the general workflow for quantifying Prometryn residues, from initial sample preparation and extraction to instrumental analysis and final data processing. The parallel process of preparing and running a calibration curve is essential for accurate quantification.

References

Selection of a suitable internal standard for 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection of a suitable internal standard for the analysis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn.

Frequently Asked Questions (FAQs)

Q1: What is the role of an internal standard in prometryn analysis?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte (prometryn) that is added in a known concentration to every sample, calibrant, and quality control sample. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry). The use of an IS is crucial for achieving high accuracy and precision in quantitative analysis.[1][2][3]

Q2: What are the key characteristics of a suitable internal standard for prometryn analysis?

An ideal internal standard for prometryn analysis should:

  • Behave similarly to prometryn during sample extraction and analysis.[1]

  • Not be naturally present in the samples.

  • Be clearly separated from prometryn and other matrix components in the chromatogram, unless it is a stable isotope-labeled analog.

  • Have a similar response to the detector as prometryn.

  • Be of high purity and readily available.

For mass spectrometry-based methods (GC-MS, LC-MS/MS), a stable isotope-labeled (e.g., deuterated) analog of prometryn is the most suitable choice as it co-elutes with the analyte and exhibits nearly identical chemical behavior.[1][2][3]

Q3: Which internal standards are recommended for the analysis of prometryn?

Several compounds can be used as internal standards for prometryn analysis. The choice often depends on the analytical technique and the availability of the standard.

  • Deuterated Prometryn (e.g., Prometryn-d3, Prometryn-d6): This is the ideal internal standard for mass spectrometry-based methods.[3] It has the same chemical properties as prometryn, ensuring that it behaves identically during sample preparation and analysis, thus providing the most accurate correction for any variations.

  • Structural Analogs (Other Triazines): Other triazine herbicides can be used as internal standards, provided they are not present in the samples being analyzed. Atrazine is a commonly used internal standard for the analysis of other triazines.[4][5]

  • Compounds from a Different Chemical Class: In some cases, a compound from a different chemical class with similar chromatographic behavior can be used. For instance, Lindane (an organochlorine pesticide) has been used as an internal standard for the GC-MS analysis of triazine herbicides.[6] Phenanthrene-d10 has been used for GC analysis of triazines in urine samples.[7]

Troubleshooting Guide

Issue 1: Poor reproducibility of results.

  • Possible Cause: Inconsistent sample preparation or injection volume.

  • Solution: Ensure a suitable internal standard is used to compensate for these variations. Verify that the internal standard is added accurately to all samples and standards at the same concentration.

Issue 2: The internal standard signal is too high or too low.

  • Possible Cause: The concentration of the internal standard is not appropriate for the analytical range of the method.

  • Solution: Adjust the concentration of the internal standard so that its peak area is comparable to the peak area of prometryn in the samples. A general guideline is to have the IS response in the middle of the calibration curve range.

Issue 3: The internal standard co-elutes with an interference in the sample matrix.

  • Possible Cause: The chosen internal standard is not suitable for the specific sample matrix.

  • Solution: If using a structural analog or a compound from a different chemical class, modify the chromatographic conditions (e.g., gradient, column) to separate the internal standard from the interference. The best solution is to use a stable isotope-labeled internal standard like deuterated prometryn, as any co-eluting interference will not have the same mass-to-charge ratio.[3]

Issue 4: The recovery of the internal standard is low or highly variable.

  • Possible Cause: The internal standard is not behaving similarly to prometryn during sample extraction.

  • Solution: Re-evaluate the choice of the internal standard. A deuterated analog of prometryn is the best option to ensure similar extraction recovery.[3] If using another compound, select one with physicochemical properties (e.g., polarity, solubility) closer to those of prometryn.

Data Presentation

Table 1: Comparison of Potential Internal Standards for Prometryn Analysis

Internal StandardTypeRationale for UsePotential AdvantagesPotential Disadvantages
Deuterated Prometryn Stable Isotope-Labeled AnalogCo-elutes and has nearly identical chemical behavior to prometryn.[3]Best correction for matrix effects and procedural losses; high accuracy and precision.[1][2]May be more expensive and less readily available.
Atrazine Structural AnalogSimilar chemical structure and chromatographic behavior to prometryn.[4][5]Cost-effective and readily available.May not perfectly mimic prometryn's behavior in all matrices; potential for presence in environmental samples.
Lindane Different Chemical ClassUsed in multi-residue methods for triazines.[6]Readily available.Different chemical properties may lead to different extraction efficiencies and chromatographic behavior compared to prometryn.
Phenanthrene-d10 Different Chemical Class (Deuterated)Used for GC analysis of triazines.[7]Deuterated, which can be advantageous in MS.Significant structural and chemical differences from prometryn.

Experimental Protocols

Protocol 1: Analysis of Prometryn in Water by LC-MS/MS using a Deuterated Internal Standard

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of prometryn and deuterated prometryn (e.g., prometryn-d6) in methanol.

    • Prepare a series of working standard solutions by diluting the prometryn stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Prepare an internal standard spiking solution of 50 ng/mL of deuterated prometryn in methanol.

  • Sample Preparation:

    • To a 10 mL water sample, add 10 µL of the 50 ng/mL internal standard spiking solution.

    • Vortex for 30 seconds.

    • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS Detection: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor at least two transitions for prometryn and one for the deuterated internal standard.

Protocol 2: Analysis of Prometryn in Soil by GC-MS using a Structural Analog Internal Standard

  • Standard Preparation:

    • Prepare 1 mg/mL stock solutions of prometryn and atrazine (internal standard) in a suitable solvent like ethyl acetate.

    • Prepare working standard solutions for the calibration curve containing both prometryn and a constant concentration of atrazine.

  • Sample Preparation (QuEChERS method):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex.

    • Spike with the atrazine internal standard solution.

    • Add 10 mL of acetonitrile and shake vigorously.

    • Add QuEChERS salts, shake, and centrifuge.

    • Take an aliquot of the supernatant for cleanup by dispersive SPE (d-SPE).

    • Evaporate the final extract and reconstitute in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow.[8]

    • Injection Mode: Splitless.

    • Temperature Program: Optimize for the separation of prometryn and atrazine.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

Visualizations

internal_standard_selection_workflow cluster_criteria Selection Criteria cluster_options Internal Standard Options cluster_decision Decision criteria1 Chemical Similarity option1 Deuterated Prometryn option2 Structural Analog (e.g., Atrazine) option3 Different Chemical Class decision Select Optimal Internal Standard criteria1->decision criteria2 No Matrix Interference criteria2->decision criteria3 Availability & Cost criteria3->decision criteria4 Analytical Technique Compatibility criteria4->decision decision->option1 decision->option2 decision->option3 start Define Analytical Needs for Prometryn analytical_workflow start Sample Collection (e.g., Water, Soil) spike Spike with Internal Standard start->spike extraction Sample Extraction (e.g., LLE, SPE, QuEChERS) spike->extraction cleanup Extract Cleanup (e.g., d-SPE) extraction->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS) cleanup->analysis quantification Data Processing & Quantification analysis->quantification result Final Result quantification->result

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Method Validation for Prometryn in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues in agricultural products is paramount. This guide provides a comprehensive comparison of validated analytical methods for 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, a widely used herbicide commonly known as prometryn. We delve into the performance of various techniques, supported by experimental data, and offer detailed protocols to aid in the selection and implementation of the most suitable method for your analytical needs.

Prometryn is a selective herbicide used to control annual grasses and broadleaf weeds in a variety of crops, including cotton and celery.[1] Its potential persistence in the environment and presence in the food chain necessitate robust and reliable analytical methods for monitoring its residues in agricultural commodities.[2][3] The primary analytical techniques for prometryn analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[4][5]

Comparative Analysis of Analytical Methods

The choice of an analytical method for prometryn residue analysis is influenced by factors such as the complexity of the food matrix, the required sensitivity, and the specific analytical objectives.[4][6] The following tables summarize the performance of commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance of GC-MS Methods for Prometryn Analysis
MatrixLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LOD/LOQ (µg/kg)Reference
Clams>0.9990.5-108.4<10LOQ: 10[4]
WaterNot SpecifiedComparable to GC/MSNot SpecifiedIC50: 0.4-2.5 µg/L[6]
Soil>0.9985-110<15LOD: 1, LOQ: 5[7]
Edible Insects>0.99570-120<20LOQ: 10[7]
Table 2: Performance of LC-MS/MS Methods for Prometryn Analysis
MatrixLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LOD/LOQ (µg/kg)Reference
Fruits & Vegetables>0.9980-110<10LOD: 0.1-1, LOQ: 0.5-5[8]
GrapesNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
TomatoNot Specified70-120<20LOQ: 10[10]
Water>0.9988.0-106.0<4.2LOD: 0.05 µg/L[11]

Experimental Protocols

Detailed methodologies are essential for the successful replication of analytical results. Below are generalized protocols for the analysis of prometryn using QuEChERS extraction followed by GC-MS or LC-MS/MS analysis.

QuEChERS Sample Preparation Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[7]

  • Homogenization: A representative 10-15 g sample of the agricultural product is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA), C18) to remove interfering matrix components.[7] The tube is shaken and centrifuged.

  • Final Extract: The resulting supernatant is collected for instrumental analysis.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Homogenization of Agricultural Product Extraction 2. Extraction with Acetonitrile Homogenization->Extraction Homogenized Sample Salting_Out 3. Addition of Salts & Centrifugation Extraction->Salting_Out Extract dSPE 4. Dispersive SPE Cleanup Salting_Out->dSPE Supernatant Analysis 5. GC-MS or LC-MS/MS Analysis dSPE->Analysis Cleaned Extract

Caption: General workflow for QuEChERS sample preparation for prometryn analysis.

Instrumental Analysis Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile and semi-volatile compounds, which are then detected by a mass spectrometer. GC-MS offers high sensitivity and selectivity.[12]

  • System: A gas chromatograph equipped with a mass selective detector.[6]

  • Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injection: Splitless injection is commonly used for trace analysis.[6]

  • Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC separates compounds based on their affinity for a stationary and mobile phase. Tandem mass spectrometry provides two stages of mass analysis for high specificity and sensitivity, making it a preferred method for a wide range of pesticide residues.[12]

  • System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for triazine herbicides.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

Caption: Key stages in the validation of an analytical method for prometryn.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the determination of prometryn residues in agricultural products. LC-MS/MS has become the method of choice for many laboratories due to its excellent sensitivity and specificity, often requiring less sample cleanup.[12] However, GC-MS remains a robust and reliable alternative. The selection of the optimal method will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. The provided data and protocols serve as a valuable resource for laboratories to establish and validate their own methods for the routine monitoring of prometryn, ensuring food safety and regulatory compliance.

References

A Comparative Guide to the Efficacy of Prometryn and Other s-Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prometryn and other key symmetrical triazine (s-triazine) herbicides, a class of compounds widely utilized for the control of broadleaf and annual grass weeds. By inhibiting photosystem II, these herbicides have been a cornerstone of chemical weed management for decades. This document synthesizes experimental data on their comparative efficacy, details relevant experimental methodologies, and illustrates the underlying biochemical and logical pathways.

Mechanism of Action: Photosystem II Inhibition

Symmetrical triazine herbicides, including prometryn, atrazine, and simazine, share a common mode of action. They are primarily absorbed by the roots of emerging weeds and translocated through the xylem to the chloroplasts in the leaves.[1] There, they bind to the D1 protein of the photosystem II (PSII) complex, specifically at the plastoquinone-binding site (QB). This binding event blocks the electron transport chain, preventing the transfer of electrons from QA to QB.[2][3]

The inhibition of electron flow halts the production of ATP and NADPH, the energy currency and reducing power essential for carbon fixation.[4] More critically, this blockage leads to a buildup of high-energy electrons, which react with molecular oxygen to form highly destructive reactive oxygen species (ROS), such as singlet oxygen.[2] These ROS cause rapid lipid peroxidation, destroying cell membranes and chlorophyll, which manifests as leaf chlorosis (yellowing), followed by necrosis (tissue death) and ultimately, plant demise.[2][5]

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e⁻ QA QA Pheo->QA e⁻ QB_Site D1 Protein (QB Binding Site) QA->QB_Site e⁻ PQ Plastoquinone Pool (PQ) QB_Site->PQ e⁻ ROS Reactive Oxygen Species (ROS) QB_Site->ROS Leads to Light Light Energy Light->P680 H2O H₂O H2O->P680 e⁻ donation O2 O₂ + H⁺ H2O->O2 Death Lipid Peroxidation & Cell Death ROS->Death Triazine s-Triazine Herbicide (e.g., Prometryn) Triazine->QB_Site Binds & Blocks

Caption: Mechanism of s-triazine herbicides at the Photosystem II complex.

Comparative Efficacy Data

The efficacy of s-triazine herbicides varies depending on the specific compound, target weed species, and environmental conditions. Prometryn, a methylthiotriazine, often exhibits different selectivity and activity compared to chloro-s-triazines like atrazine and simazine. The following tables summarize quantitative data from comparative studies.

Table 1: Comparative Efficacy of s-Triazines on Algal Species

HerbicideTarget SpeciesEndpointValue (μg/L)Reference
Prometryn Phaeodactylum tricornutum96-hr EC508.86[6]
AtrazinePhaeodactylum tricornutum96-hr EC5028.38[6]
TerbutrynPhaeodactylum tricornutum96-hr EC501.38[6]
AtrazineNavicula sp.72-hr IC5060.1[7]
SimazineNavicula sp.72-hr IC50158[7]
AtrazineNephroselmis pyriformis72-hr IC5015.6[7]
SimazineNephroselmis pyriformis72-hr IC5024.4[7]
EC50: The concentration that causes a 50% reduction in growth or other observed effect. IC50: The concentration that causes 50% inhibition of a biological function.

Table 2: Efficacy of Prometryn on Amaranthus Species

Target SpeciesHerbicideEndpoint (Dose for % Control)Value (g a.i./ha)Reference
Amaranthus viridisPrometrynC80 (80% Control)288[8]
Amaranthus viridisPrometrynC95 (95% Control)345[8]
Amaranthus hybridusPrometrynC80 (80% Control)463[8]
Amaranthus hybridusPrometrynC95 (95% Control)601[8]
Amaranthus spinosusPrometrynC80 (80% Control)293[8]
Amaranthus spinosusPrometrynC95 (95% Control)358[8]
Amaranthus lividusPrometrynC80 (80% Control)344[8]
Amaranthus lividusPrometrynC95 (95% Control)413[8]
Data from greenhouse studies in sandy clay loam soil.[8] C80/C95: Herbicide dose required to achieve 80% or 95% visual weed control.

Physicochemical and Environmental Fate Properties

The environmental behavior and residual activity of herbicides are governed by their physicochemical properties. Differences in water solubility, soil adsorption, and persistence are critical factors in their comparative performance and potential for off-target movement.

Table 3: Comparison of Physicochemical Properties

PropertyPrometrynAtrazineSimazineAmetryn
Chemical Class MethylthiotriazineChlorotriazineChlorotriazineMethylthiotriazine
Water Solubility (mg/L) 48335185
Soil Half-Life (DT50) ~90-100 days (can be longer)~60 days (highly variable)~60 days (highly variable)~60 days
Soil Adsorption (Koc) ~400~100~130~300
Values are approximate and can vary significantly with soil type, pH, temperature, and moisture.[9][10][11][12][13][14]

Experimental Protocols

Whole-Plant Herbicidal Efficacy Bioassay

This protocol outlines a standard method for determining the dose-response of weed species to s-triazine herbicides in a controlled greenhouse environment. The goal is to calculate the GR50 value, the dose required to cause a 50% reduction in plant growth (typically measured as biomass).

Methodology:

  • Seed Germination: Seeds of the target weed species and a known susceptible reference population are germinated in petri dishes on moist filter paper or in trays of sterile potting medium.

  • Transplanting: Once seedlings reach a consistent growth stage (e.g., cotyledon to two true leaves), they are transplanted, one per pot, into pots containing a standardized soil mix.[15]

  • Acclimation: Plants are grown in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod) for a period to establish before treatment.

  • Herbicide Application:

    • A stock solution of the herbicide is prepared and serially diluted to create a range of 6-8 doses, including a zero-herbicide control. Doses should bracket the expected GR50 value.

    • Herbicides are applied to plants at a specific growth stage (e.g., 3-4 true leaves) using a calibrated track sprayer to ensure uniform coverage.[15]

  • Data Collection: After a set period (e.g., 21 days), the above-ground biomass of each plant is harvested, dried in an oven at 60°C for 72 hours, and weighed.

  • Data Analysis: The dry weight data is expressed as a percentage of the untreated control. A non-linear regression analysis (e.g., a four-parameter log-logistic model) is used to fit a dose-response curve and calculate the GR50 value.[16]

Bioassay_Workflow A 1. Seed Germination (Target & Susceptible Weeds) B 2. Transplant Seedlings to Pots A->B C 3. Greenhouse Acclimation B->C E 5. Apply Herbicides (Track Sprayer) C->E D 4. Prepare Herbicide Dose Range D->E F 6. Post-Treatment Growth Period (21 days) E->F G 7. Harvest & Dry Biomass F->G H 8. Weigh Dry Biomass G->H I 9. Analyze Data (Calculate GR50) H->I

Caption: General workflow for a whole-plant herbicide efficacy bioassay.
PSII Inhibition Assay via Chlorophyll Fluorescence

Chlorophyll fluorescence is a rapid, non-invasive technique used to assess the status of PSII and can quantify the impact of PSII-inhibiting herbicides. The maximum quantum yield of PSII (Fv/Fm) is a key parameter that decreases in response to herbicide-induced stress.

Methodology:

  • Plant Material: Use healthy, well-watered plants treated with herbicides as described in the bioassay protocol above. Measurements can be taken at various time points post-application (e.g., 12, 36, 60 hours).[17]

  • Dark Adaptation: Before measurement, a leaf from the plant must be dark-adapted for a minimum of 30 minutes using specialized leaf clips. This ensures all PSII reaction centers are open.[17]

  • Measurement:

    • A portable modulated fluorometer (e.g., a PAM fluorometer) is attached to the dark-adapted leaf section.

    • A weak measuring light is used to determine the minimal fluorescence (Fo).

    • A short, intense pulse of saturating light (e.g., >3000 µmol m⁻² s⁻¹) is applied to transiently close all PSII reaction centers, and the maximal fluorescence (Fm) is recorded.[2]

  • Calculation: The maximum quantum yield of PSII is calculated using the formula: Fv/Fm = (Fm - Fo) / Fm

  • Interpretation: A healthy, unstressed plant will have an Fv/Fm ratio of approximately 0.83. A significant decrease in this value in herbicide-treated plants compared to the control indicates damage to PSII photochemistry.

Herbicide Resistance

The continuous use of s-triazine herbicides has led to the evolution of resistant weed biotypes. The primary mechanism of target-site resistance is a single nucleotide polymorphism in the psbA gene, which codes for the D1 protein. This results in an amino acid substitution (commonly serine to glycine at position 264) that dramatically reduces the binding affinity of the herbicide to the D1 protein, while still allowing the native plastoquinone to bind and function.[2] This allows the electron transport chain to operate normally even in the presence of the herbicide.

Resistance_Logic Start Weed Population (Natural Variation) Selection Repeated Application of s-Triazine Herbicide Start->Selection Susceptible Susceptible Biotypes (Normal D1 Protein) Selection->Susceptible Majority Resistant Resistant Biotypes (Altered D1 Protein) Selection->Resistant Rare Individuals S_Outcome Herbicide Binds to D1 -> PSII Blocked -> Death Susceptible->S_Outcome R_Outcome Herbicide Fails to Bind -> PSII Functions -> Survival & Reproduction Resistant->R_Outcome End Resistant Population Dominates R_Outcome->End

Caption: Logical flow of selection for target-site herbicide resistance.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate and reliable experimental results. This guide provides a detailed comparison of the cross-reactivity of a monoclonal antibody developed against the herbicide prometryn with other structurally similar triazine compounds. The data presented is derived from a study that characterized a novel prometryn-like hapten and the resulting monoclonal antibody (7D4).

The development of highly specific antibodies is crucial for various applications, including immunoassays for environmental monitoring, food safety, and toxicological studies. Prometryn, a widely used triazine herbicide, and its analogs share a common chemical scaffold, leading to the potential for antibody cross-reactivity. This guide summarizes the cross-reactivity profile of the anti-prometryn monoclonal antibody 7D4, offering valuable insights for its application in specific detection methods.

Comparative Cross-Reactivity Data

The cross-reactivity of the anti-prometryn monoclonal antibody (7D4) was evaluated against a panel of eleven structurally related triazine herbicides. The results, summarized in the table below, demonstrate a high specificity of the antibody for prometryn.

CompoundCross-Reactivity (%)IC50 (ng/mL)
Prometryn 100 3.9
Ametryn34.77-
Desmetryn18.09-
Terbumeton7.64-
Seven other triazines< 1-

Table 1: Cross-reactivity of anti-prometryn monoclonal antibody 7D4 with various triazine herbicides. The cross-reactivity is expressed as a percentage relative to prometryn. The IC50 value represents the concentration of the analyte that causes 50% inhibition of the antibody binding.[1][2][3][4]

The data clearly indicates that while the 7D4 antibody exhibits the highest affinity for prometryn, it shows measurable cross-reactivity with ametryn, desmetryn, and terbumeton.[1][2][3][4] For the other seven triazine compounds tested, the cross-reactivity was negligible, at less than 1%.[1][2][3][4] This highlights the importance of considering the potential for cross-reactivity when developing and validating immunoassays for prometryn in samples that may contain these related compounds.

Experimental Workflow and Methodologies

The assessment of antibody cross-reactivity is a critical step in the validation of any immunoassay. A common and effective method for this is the competitive enzyme-linked immunosorbent assay (ELISA). The following diagram illustrates a typical experimental workflow for determining antibody cross-reactivity using this technique.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Standards Prepare Standards & Samples Competition Add Antibody and Standards/Samples to Wells Standards->Competition Antibody Dilute Antibody Antibody->Competition Coating Coat Plate with Antigen Coating->Competition Incubation1 Incubate Competition->Incubation1 Wash1 Wash Incubation1->Wash1 Add_Secondary Add Enzyme-Labeled Secondary Antibody Wash1->Add_Secondary Incubation2 Incubate Add_Secondary->Incubation2 Wash2 Wash Incubation2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubation3 Incubate for Color Development Add_Substrate->Incubation3 Stop_Reaction Stop Reaction Incubation3->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate_CR Calculate Cross-Reactivity Read_Absorbance->Calculate_CR

Experimental workflow for cross-reactivity assessment using competitive ELISA.
Detailed Experimental Protocol: Competitive ELISA

The following is a generalized protocol for determining the cross-reactivity of an antibody using a competitive ELISA.

Materials:

  • Microtiter plates

  • Coating antigen (e.g., prometryn-protein conjugate)

  • Prometryn standard and standards of structurally related compounds

  • Anti-prometryn antibody (e.g., monoclonal antibody 7D4)

  • Enzyme-labeled secondary antibody (if the primary antibody is not labeled)

  • Substrate solution

  • Stop solution

  • Wash buffer (e.g., PBS with Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., BSA or non-fat dry milk in PBS)

  • Microplate reader

Procedure:

  • Antigen Coating: Microtiter plate wells are coated with a prometryn-protein conjugate diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed with wash buffer to remove any unbound antigen.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding a blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed again.

  • Competitive Reaction: A mixture of the anti-prometryn antibody and either the prometryn standard or a standard of a potentially cross-reacting compound is added to the wells. The plate is then incubated for a specific time to allow for competition between the free analyte and the coated antigen for antibody binding sites.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: An enzyme-labeled secondary antibody that recognizes the primary antibody is added to the wells and incubated.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate solution is added to the wells. The enzyme on the bound secondary antibody will catalyze a color change.

  • Incubation and Stopping Reaction: The plate is incubated to allow for color development, and the reaction is then stopped by adding a stop solution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of Prometryn / IC50 of Cross-Reactant) x 100

This comprehensive assessment of the anti-prometryn antibody 7D4's cross-reactivity provides essential data for researchers to design and interpret immunoassays with confidence. The high specificity for prometryn, coupled with a clear understanding of its limited cross-reactivity with other triazines, enables the development of robust and reliable detection methods.

References

Inter-laboratory comparison for the analysis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to the Analysis of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn).

This guide provides a comprehensive overview of analytical methodologies for the quantification of this compound, commonly known as prometryn. It is designed for researchers, scientists, and drug development professionals involved in pesticide residue analysis. This document summarizes performance data from various analytical techniques, drawing from single-laboratory validations and inter-laboratory studies to offer a comparative perspective.

Data Presentation

The primary analytical techniques for prometryn determination are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). The selection of a specific method is typically influenced by the sample matrix, the required sensitivity, and the analytical objectives. While single-laboratory validations provide a baseline for method performance, inter-laboratory studies offer a more robust assessment of a method's reproducibility and reliability across different laboratories and analysts.[1]

Below is a summary of performance data from various validated methods for prometryn analysis.

Table 1: Performance Characteristics of Analytical Methods for Prometryn.

MethodMatrixLinearity (r²)LOD/LOQRecovery (%)Precision (RSD)Reference
GC-MSClam Tissue>0.998LOQ: 0.04 mg/kg84.0 - 98.03.0 - 7.1%[2]
GC-NCDVetiver Grass and WaterNot SpecifiedLOD: 0.02 µg/mL, LOQ: 0.06 µg/mL81 - 1070.10 - 3.30%[3]
SPME-GC-MSWaterNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
ic-ELISAHerbal MedicineNot SpecifiedLOD: 0.2 ng/mLNot SpecifiedNot Specified[2]
ICG Strip AssayHerbal MedicineNot SpecifiedLOD: 6.25 - 12.5 ng/mLNot SpecifiedNot Specified[2]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; GC-MS: Gas Chromatography-Mass Spectrometry; GC-NCD: Gas Chromatography-Nitrogen Chemiluminescence Detection; SPME-GC-MS: Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry; ic-ELISA: indirect competitive Enzyme-Linked Immunosorbent Assay; ICG Strip Assay: Immunochromatographic Strip Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are protocols for key experiments cited in the analysis of prometryn.

Gas Chromatography-Mass Spectrometry (GC-MS) for Prometryn in Clams[2][4]
  • Homogenization: A representative sample of clam tissue is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with an organic solvent, such as acetonitrile.

  • Cleanup: The resulting extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

  • Analysis: The cleaned extract is then analyzed by GC-MS.

Gas Chromatography-Nitrogen Chemiluminescence Detection (GC-NCD) for Prometryn in Vetiver Grass and Water[3]
  • Extraction (Plant): Prometryn is extracted from vetiver grass samples.

  • Extraction (Water): Prometryn is extracted from water samples.

  • Analysis: The extracts are analyzed using an Agilent 7890A GC coupled with an Agilent 255 NCD. The injection is performed in split mode (2:1 ratio). The separation is carried out at 200°C, and combustion occurs at 1,018°C with hydrogen and oxygen.

Solid-Phase Microextraction (SPME) followed by GC-MS for Triazine Herbicides in Water[1]

This method is optimized for the analysis of triazine herbicides at ng/L levels in aqueous samples.[1]

  • Sample Preparation: Salt is added to the water sample to enhance the extraction efficiency.

  • Extraction: Solid-Phase Microextraction (SPME) is performed using a Carbowax-divinylbenzene coated fiber.

  • Analysis: The extracted analytes are desorbed into the GC-MS for analysis.

Mandatory Visualization

The following diagram illustrates a general workflow for the inter-laboratory analysis of prometryn.

Inter-laboratory Analysis Workflow cluster_planning Planning & Preparation cluster_execution Laboratory Analysis cluster_evaluation Data Evaluation & Reporting A Define Analytical Scope & Objectives B Select Participating Laboratories A->B C Prepare & Distribute Standardized Protocols & Samples B->C D Sample Receipt & Preparation C->D Sample Shipment E Instrumental Analysis (e.g., GC-MS, HPLC) D->E F Data Acquisition E->F G Data Submission to Coordinating Body F->G Results Submission H Statistical Analysis (e.g., z-scores, reproducibility) G->H I Final Report Generation & Dissemination H->I

Caption: A generalized workflow for an inter-laboratory comparison study of prometryn analysis.

References

Comparative environmental impact assessment of Prometryn versus other common herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the environmental fate and ecotoxicological effects of prometryn in comparison to other widely used herbicides—glyphosate, atrazine, and 2,4-D—is presented for researchers, scientists, and drug development professionals. This guide synthesizes key experimental data on soil persistence, mobility, and toxicity to non-target organisms, providing an objective comparison to inform environmental risk assessments.

Physicochemical Properties and Environmental Fate

The environmental behavior of a herbicide is largely governed by its physicochemical properties, particularly its soil sorption coefficient (Koc) and field dissipation half-life (DT50). The Koc value indicates the tendency of a chemical to bind to soil organic carbon, influencing its mobility and potential for leaching into groundwater. A higher Koc value generally corresponds to lower mobility.[1][2][3] The DT50 represents the time required for 50% of the applied herbicide to dissipate under field conditions, indicating its persistence in the environment.[4][5][6]

HerbicideSoil Sorption Coefficient (Koc) (mL/g)Field Dissipation Half-life (DT50) (days)
Prometryn 114 - 810[7]20.6 - 121[8]
Glyphosate 24,000[9]47[9]
Atrazine 54 - 915[2][10]60[9]
2,4-D (acid) 20[2][9]10[9]

Table 1. Comparison of Soil Sorption Coefficient (Koc) and Field Dissipation Half-life (DT50) for Prometryn and Other Common Herbicides.

Ecotoxicological Profile

The potential impact of herbicides on non-target organisms is a critical aspect of their environmental risk assessment. The following table summarizes the acute toxicity (LC50/EC50) of prometryn, glyphosate, atrazine, and 2,4-D to a range of representative non-target organisms. Lower LC50/EC50 values indicate higher toxicity.

OrganismPrometrynGlyphosateAtrazine2,4-D
Fish (Rainbow Trout, 96h LC50) 2.5 - 2.9 mg/L[11][12]---
Aquatic Invertebrate (Daphnia magna, 48h EC50) 18.9 mg/L[11][12]0.0008 - 10.6 mg/L[13][14][15]7 - 40 mg/L[13][15][16]-
Green Algae (Pseudokirchneriella subcapita, EC50) 0.012 mg/L[17]---
Honeybee (Contact LD50) >99 µ g/bee [11][12]---
Earthworm (Eisenia foetida, LC50) 153 mg/kg[11][12]Significant reduction in mean weight, no mortality[8]-100% mortality at 500-1000 mg/kg[8]

Table 2. Comparative Acute Toxicity of Prometryn and Other Common Herbicides to Non-Target Organisms.

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and comparability of environmental safety data for chemical substances.

Soil Sorption: OECD 106

The soil sorption coefficient (Koc) is determined using the OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .[5][13][18][19] This method involves equilibrating a solution of the test substance with a soil sample of known organic carbon content. The concentration of the substance in the solution is measured before and after equilibration to determine the amount adsorbed by the soil. This allows for the calculation of the soil-water partition coefficient (Kd), which is then normalized to the organic carbon content to derive the Koc value.[3] The test is typically conducted with multiple soil types to assess the influence of varying soil properties.

Soil Persistence: OECD 307

The field dissipation half-life (DT50) is often determined through studies following the principles of OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .[6][16][20][21][22] In these studies, the test substance is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions. At various time points, soil samples are analyzed to determine the concentration of the parent compound and its transformation products. The rate of degradation is then used to calculate the DT50.

Aquatic Toxicity: OECD 202 and 203

Acute toxicity to aquatic invertebrates is assessed using the OECD Guideline 202: Daphnia sp. Acute Immobilisation Test .[9][11][17][23][24] In this 48-hour test, daphnids are exposed to a range of concentrations of the test substance. The primary endpoint is immobilization, and the results are used to calculate the EC50, the concentration at which 50% of the daphnids are immobilized.

Acute toxicity to fish is determined according to OECD Guideline 203: Fish, Acute Toxicity Test .[4][10][25][26][27] Fish are exposed to the test substance for 96 hours, and mortalities are recorded at 24, 48, 72, and 96 hours. The data are used to determine the LC50, the concentration that is lethal to 50% of the test fish.

Visualizing Experimental Workflows and Mechanisms of Action

To further elucidate the processes involved in environmental impact assessment and the mode of action of these herbicides, the following diagrams are provided.

experimental_workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Definitive Laboratory Studies cluster_2 Phase 3: Higher-Tier & Risk Assessment physchem Physicochemical Properties oecd_106 Soil Sorption/Desorption (OECD 106) physchem->oecd_106 informs lit_review Literature Review screening_tests Screening-Level Ecotoxicity Tests lit_review->screening_tests oecd_202 Daphnia Acute Toxicity (OECD 202) screening_tests->oecd_202 oecd_203 Fish Acute Toxicity (OECD 203) screening_tests->oecd_203 exposure_modeling Exposure Modeling oecd_106->exposure_modeling oecd_307 Soil Biodegradation (OECD 307) oecd_307->exposure_modeling risk_assessment Environmental Risk Assessment oecd_202->risk_assessment oecd_203->risk_assessment other_toxicity Other Non-Target Toxicity Tests other_toxicity->risk_assessment mesocosm Mesocosm/Field Studies mesocosm->risk_assessment refines exposure_modeling->risk_assessment risk_assessment->mesocosm if required photosystem_II_inhibition cluster_0 Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone A) Pheo->QA e- QB QB (Plastoquinone B) Binding Site QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- ETC To Electron Transport Chain PQ_pool->ETC Light Light Energy Light->P680 Prometryn Prometryn/Atrazine Prometryn->QB blocks electron transfer

References

Performance Evaluation of Different SPE Sorbents for Prometryn Enrichment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Solid-Phase Extraction (SPE) sorbents for the enrichment of prometryn, a widely used triazine herbicide. Due to its potential environmental impact, sensitive and reliable methods for the detection of prometryn are crucial.[1] SPE is a highly effective sample preparation technique for isolating and concentrating prometryn from various matrices, offering advantages such as reduced solvent consumption and higher throughput compared to traditional methods.[1] This document outlines the performance of common SPE sorbents, supported by experimental data, to aid researchers in selecting the optimal sorbent for their analytical needs.

Comparative Analysis of SPE Sorbent Performance

The selection of an appropriate SPE sorbent is critical for achieving high recovery and efficient cleanup of the sample.[2] Prometryn, being a relatively nonpolar compound, is well-retained by hydrophobic sorbents.[1] The most commonly used sorbents for prometryn enrichment include C18 bonded silica and polymeric sorbents like Oasis HLB.[1] While C18 is a traditional choice for non-polar to moderately polar compounds, polymeric sorbents are known for their excellent recovery rates for a broad range of pesticides.[1][3]

The following table summarizes the performance of different SPE sorbents for the determination of prometryn and other pesticides, based on data from various studies.

SorbentMatrixAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Oasis HLB Groundwater16 pesticides including atrazine, simazine>70 (average)-[4]
Strata X Groundwater16 pesticides including atrazine, simazine>70 (average)-[4]
C18 Groundwater16 pesticides including atrazine, simazineLower than Oasis HLB and Strata X-[3][4]
GCB Groundwater16 pesticides including atrazine, simazineLower than Oasis HLB and Strata X-[4]
Lichrolut EN Groundwater16 pesticides including atrazine, simazineLower than Oasis HLB and Strata X-[4]
PSA/C18 Rapeseeds179 pesticidesMany below 30%-[5]
EMR-Lipid Rapeseeds179 pesticides103 pesticides: 70-120%, 70 pesticides: 30-70%Low[5]
Z-Sep Rapeseeds179 pesticides--[5]
Z-Sep+ Rapeseeds179 pesticides--[5]
MIL-101(Cr) Spiked distilled waterPrometryn, Prometon65-94<0.36[6]

Note: This table includes data for prometryn and other pesticides to provide a broader context for sorbent performance. The efficiency of a sorbent can be influenced by the specific matrix and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following is a representative protocol for the solid-phase extraction of prometryn from a water sample using C18 or Oasis HLB cartridges.[1]

1. Materials and Reagents

  • SPE Cartridges: C18 bonded silica (500 mg, 6 mL) or polymeric sorbents like Oasis HLB.[1]

  • Reagents: HPLC grade methanol, deionized water, and dichloromethane or ethyl acetate for elution.[1]

  • Apparatus: SPE vacuum manifold, vacuum pump, glassware (sample bottles, collection vials), and 0.45 µm syringe filters if samples contain particulate matter.[1]

2. Sample Preparation

  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm filter.[1]

  • Adjust the pH of the water sample to a neutral range (pH 6.5-7.5) if necessary.[1]

3. SPE Procedure

  • Conditioning:

    • Place the C18 or Oasis HLB cartridges on the vacuum manifold.[1]

    • Wash the cartridges with 6 mL of the elution solvent (e.g., dichloromethane or ethyl acetate).[1]

    • Condition the cartridges with 6 mL of methanol.[1]

    • Equilibrate the cartridges with 6 mL of deionized water, ensuring the sorbent does not go dry before loading the sample.[1]

  • Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[1]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove polar impurities.[1]

    • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.[1]

  • Elution:

    • Place a collection vial under each cartridge.[1]

    • Elute the retained prometryn with two 3 mL aliquots of the elution solvent (e.g., dichloromethane or ethyl acetate).[1]

    • Allow the solvent to soak the sorbent for about a minute before applying a vacuum to ensure efficient desorption.[1]

4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[1]

  • Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase for LC analysis) for chromatographic analysis.[1]

Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase extraction of prometryn from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing Sample Water Sample Filter Filter (0.45 µm) Sample->Filter if suspended solids Adjust_pH Adjust pH (6.5-7.5) Filter->Adjust_pH Condition 1. Conditioning - Elution Solvent - Methanol - Deionized Water Adjust_pH->Condition Load 2. Sample Loading (5-10 mL/min) Condition->Load Wash 3. Washing - Deionized Water - Dry under vacuum Load->Wash Elute 4. Elution - Dichloromethane or  Ethyl Acetate Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis Chromatographic Analysis (LC-MS/MS or GC-MS) Reconstitute->Analysis

References

Degradation of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine: A Comparative Guide to Its Byproducts and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of the degradation products of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn, is crucial for understanding its environmental fate and potential toxicological impact. This guide provides a comparative analysis of prometryn's degradation profile against other s-triazine herbicides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Degradation Profile of Prometryn

Prometryn undergoes degradation in the environment through several key pathways, primarily microbial breakdown, photodegradation, and to a lesser extent, hydrolysis. These processes lead to a variety of degradation products through reactions such as hydroxylation, dealkylation, and dethiomethylation.

The primary degradation pathways for prometryn involve the oxidation of the methylthio group to form sulfoxide and sulfone derivatives, followed by hydrolysis to the corresponding hydroxy metabolite, 2-hydroxy-prometryn. Subsequent dealkylation of the isopropylamino side chains results in various dealkylated metabolites.[1]

Table 1: Major Degradation Products of Prometryn

Degradation ProductChemical NameFormation Pathway
Prometryn sulfoxide4-Isopropyl-6-(methylsulfinyl)-1,3,5-triazin-2-amineOxidation
Prometryn sulfone4-Isopropyl-6-(methylsulfonyl)-1,3,5-triazin-2-amineOxidation
2-Hydroxy-prometryn4,6-bis(isopropylamino)-1,3,5-triazin-2-olHydrolysis
Deisopropyl prometryn4-Amino-6-(methylthio)-1,3,5-triazin-2-amineDealkylation
Diamino prometryn4,6-Diamino-1,3,5-triazin-2-amineDealkylation

Below is a diagram illustrating the major degradation pathways of prometryn.

prometryn_degradation prometryn Prometryn (this compound) sulfoxide Prometryn Sulfoxide prometryn->sulfoxide Oxidation hydroxy 2-Hydroxy-prometryn prometryn->hydroxy Hydroxylation deisopropyl Deisopropyl Prometryn prometryn->deisopropyl Dealkylation sulfone Prometryn Sulfone sulfoxide->sulfone Oxidation sulfone->hydroxy Hydrolysis diamino Diamino Prometryn deisopropyl->diamino Dealkylation

Prometryn Degradation Pathway

Comparison with Alternative s-Triazine Herbicides

Prometryn belongs to the s-triazine class of herbicides, which includes other widely used compounds such as atrazine, ametryn, and simetryn. The degradation pathways and products of these herbicides share similarities but also exhibit key differences, primarily due to the different substituent groups on the triazine ring.

Table 2: Comparison of Degradation Products of s-Triazine Herbicides

HerbicideMajor Degradation PathwaysKey Degradation Products
Prometryn Oxidation, Hydrolysis, DealkylationPrometryn sulfoxide, Prometryn sulfone, 2-Hydroxy-prometryn, Deisopropyl prometryn
Atrazine Dealkylation, HydroxylationDeethylatrazine (DEA), Deisopropylatrazine (DIA), Diaminoatrazine, Hydroxyatrazine (HA)
Ametryn Dealkylation, Oxidation, HydroxylationDeethylametryn, Deisopropylametryn, Hydroxyametryn, Ametryn sulfoxide
Simetryn Dealkylation, HydroxylationDeethylsimetryn, Deethylhydroxysimetryn

The following diagram illustrates a comparative overview of the initial degradation steps of prometryn and atrazine.

comparative_degradation cluster_prometryn Prometryn Degradation cluster_atrazine Atrazine Degradation prometryn Prometryn prometryn_sulfoxide Prometryn Sulfoxide prometryn->prometryn_sulfoxide Oxidation hydroxy_prometryn 2-Hydroxy-prometryn prometryn->hydroxy_prometryn Hydroxylation deisopropyl_prometryn Deisopropyl Prometryn prometryn->deisopropyl_prometryn Dealkylation atrazine Atrazine dea Deethylatrazine (DEA) atrazine->dea Dealkylation dia Deisopropylatrazine (DIA) atrazine->dia Dealkylation ha Hydroxyatrazine (HA) atrazine->ha Hydroxylation

Initial Degradation of Prometryn vs. Atrazine

Experimental Protocols

Accurate structural elucidation of degradation products relies on robust analytical techniques. Below are detailed methodologies for sample preparation and analysis.

Experimental Workflow: A General Overview

The following diagram outlines the general workflow for the analysis of herbicide degradation products in environmental samples.

experimental_workflow sample Environmental Sample (Soil or Water) extraction Sample Preparation (e.g., QuEChERS) sample->extraction analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis elucidation Structural Elucidation (NMR, High-Res MS) analysis->elucidation quantification Data Analysis & Quantification elucidation->quantification

General Analytical Workflow
Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.

Materials:

  • Homogenized sample (10-15 g)

  • 50 mL centrifuge tubes with screw caps

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) for pigmented samples

  • C18 sorbent for samples with high-fat content

  • Centrifuge capable of ≥3000 rcf

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards if required.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute immediately after adding the salts.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ per mL of extract for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: LC-MS/MS Analysis for s-Triazine Herbicides and their Degradation Products

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, holding for a few minutes, and then re-equilibrating to the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

  • MRM Transitions: Specific precursor-to-product ion transitions for each target analyte and degradation product must be determined by infusing individual standards.

Protocol 3: NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of unknown degradation products.

Sample Preparation:

  • The degradation product must be isolated and purified, typically using preparative HPLC.

  • The purified sample is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).

NMR Experiments:

  • 1D NMR: ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine stereochemistry.

By combining the information from these various NMR experiments, the complete chemical structure of the degradation product can be determined.

References

Benchmarking the Sensitivity of Analytical Platforms for Prometryn Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of the herbicide prometryn is crucial for ensuring environmental safety, food quality, and for various research applications. This guide provides a comparative analysis of commonly employed analytical platforms for prometryn detection, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Comparative Overview of Analytical Platforms

The following table summarizes the quantitative performance of various analytical platforms for the detection of prometryn, offering a clear comparison of their key sensitivity metrics.

Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)MatrixReference
Chromatographic Methods
Gas Chromatography-Nitrogen Chemiluminescence Detection (GC-NCD)20 µg/L60 µg/L81 - 107Vetiver Grass, Water[1]
Gas Chromatography-Mass Spectrometry (GC-MS)-40 µg/kg84 - 98Clam[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)3.5 µg/L (Water), 4.0 µg/kg (Soil)11.0 µg/L (Water), 13.0 µg/kg (Soil)92.8 - 99.2 (Water), 85.5 - 93.7 (Soil)Water, Soil[3][4]
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)0.20 µg/kg0.50 µg/kg74.4 - 113.7Aquatic Products[5]
Thermospray Liquid Chromatography-Tandem Mass Spectrometry (TSP-LC/MS/MS)10 µg/kg--Soil[6][7]
Immunoassays
Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)0.5 µg/L--Agricultural Samples[8]
Colloidal Gold Immunochromatographic Test Strip--Consistent with LC-MS/MSAgricultural Samples[8]
Electrochemical Methods
Square-Wave Voltammetry1.5 x 10⁻⁶ M (without preconcentration), 1.0 x 10⁻⁷ M (with preconcentration)--Aqueous Solutions

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summarized protocols for key analytical techniques.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[9][10][11][12]

a) Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add a specific volume of water to hydrate the sample.[10]

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 1 minute.

  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation.[13]

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[13]

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA)).[13]

  • Vortex for 30 seconds.

  • Centrifuge for 2 minutes at ≥5000 rcf.[10]

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

a) Instrumental Parameters: [13]

  • GC System: Agilent 7890A or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C, and then to 300°C.

  • Injection Mode: Splitless.

b) Mass Spectrometer Parameters: [1]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 250 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic m/z ions for prometryn.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

a) UPLC Parameters: [5]

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid and ammonium acetate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

b) Mass Spectrometer Parameters: [5]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for prometryn and its metabolites.

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

a) Assay Principle: This immunoassay is based on the competition between free prometryn in the sample and a prometryn-protein conjugate coated on a microplate for a limited amount of specific anti-prometryn antibody. The signal is inversely proportional to the concentration of prometryn in the sample.[8]

b) Protocol Outline: [13]

  • Coating: Microtiter plates are coated with a prometryn-ovalbumin (OVA) conjugate.

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., non-fat milk).

  • Competitive Reaction: Prometryn standards or sample extracts are incubated with a specific monoclonal anti-prometryn antibody in the coated wells.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG) is added.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with an acid solution.

  • Measurement: The absorbance is read at 450 nm.

Mandatory Visualization

The following diagrams illustrate the general workflows for prometryn analysis.

Prometryn_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Soil, Water, Food) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Salts Addition of Salts (for phase separation) Extraction->Salts Centrifugation1 Centrifugation Salts->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant dSPE d-SPE Cleanup (e.g., PSA, MgSO4) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract GC_MS GC-MS Final_Extract->GC_MS LC_MS_MS LC-MS/MS Final_Extract->LC_MS_MS HPLC_UV HPLC-UV Final_Extract->HPLC_UV Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS_MS->Data_Acquisition HPLC_UV->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for pesticide residue analysis, including sample preparation and instrumental analysis.

icELISA_Workflow Start Start Coating Coat Microplate with Prometryn-OVA Conjugate Start->Coating Blocking Block Unbound Sites Coating->Blocking Addition Add Sample/Standard and Anti-Prometryn Antibody Blocking->Addition Incubation1 Incubate Addition->Incubation1 Washing1 Wash Plate Incubation1->Washing1 Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Washing1->Secondary_Ab Incubation2 Incubate Secondary_Ab->Incubation2 Washing2 Wash Plate Incubation2->Washing2 Substrate Add TMB Substrate Washing2->Substrate Incubation3 Incubate (in dark) Substrate->Incubation3 Stop_Solution Add Stop Solution Incubation3->Stop_Solution Read_Absorbance Read Absorbance at 450 nm Stop_Solution->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for the indirect competitive ELISA (ic-ELISA) method.

References

Comparative study of Prometryn persistence in different soil types and conditions

Author: BenchChem Technical Support Team. Date: December 2025

Prometryn, a selective triazine herbicide, is widely used for the control of annual grasses and broadleaf weeds in various crops.[1][2] Its environmental fate, particularly its persistence in soil, is a critical factor in determining its efficacy and potential for environmental contamination. This guide provides a comparative analysis of prometryn persistence across different soil types and conditions, supported by experimental data and detailed methodologies for researchers and scientists.

Prometryn is characterized as a moderately persistent herbicide in soil, with a typical field half-life ranging from one to three months.[3] However, this persistence is not static and is significantly influenced by a combination of soil properties, environmental conditions, and microbial activity.[4][5] Under conditions unfavorable to chemical or biological degradation, such as dry or cold environments, prometryn's activity can extend to 12 to 18 months following repeated annual applications.[3]

Factors Influencing Prometryn Persistence

The degradation of prometryn in soil is a complex process governed by several key factors:

  • Soil Type and Composition: The texture and composition of the soil play a crucial role in prometryn's persistence. It is weakly bound to most soils, which can make it mobile in some instances.[3] However, its adsorption increases significantly in soils with higher clay and organic matter content, which restricts its movement and can prolong its presence.[3]

  • Soil Organic Matter (SOM): SOM is a primary factor affecting the behavior of prometryn in soil.[6] Higher organic matter content generally leads to increased adsorption of prometryn, which can reduce its bioavailability for microbial degradation and plant uptake, thereby increasing its persistence.[4][7] The incorporation of organic matter can also stimulate microbial activity, which in some cases, can accelerate herbicide degradation.[8]

  • Soil pH: Soil pH influences the chemical and microbial breakdown of prometryn. The herbicide's sorption is at its maximum, and desorption is at a minimum when the soil solution pH is near its pKa.[6] For triazine herbicides like prometryn, chemical degradation tends to slow as the soil pH increases, particularly above 7.0.[4] Conversely, in acidic soils (pH below 6.0), the dissipation of triazine herbicides can be more rapid due to faster chemical degradation.[4]

  • Microbial Degradation: Soil microorganisms are primary drivers in the breakdown of prometryn.[9] Various bacteria and fungi can metabolize prometryn, utilizing it as a source of carbon and nitrogen.[9] The rate of microbial degradation is dependent on a healthy and active microbial population, which is in turn influenced by soil moisture, temperature, pH, and organic matter content.[4][10]

  • Photodegradation: Prometryn is susceptible to degradation by sunlight, a process known as photodegradation or photolysis.[11][12] This process is particularly relevant on the soil surface and in aqueous environments. The half-life of prometryn under UV light is significantly shorter than in dark conditions.[13]

  • Temperature and Moisture: Both temperature and moisture content significantly impact the rate of prometryn degradation.[3] Increased temperature and soil moisture generally accelerate both chemical and microbial degradation processes.[4][11] Conversely, cold and dry conditions can lead to longer persistence.[3] Studies have shown that a soil moisture level of 60% of the field moisture capacity can be most effective for prometryn photodegradation.[13]

Comparative Data on Prometryn Persistence

The following table summarizes the half-life of prometryn under different conditions, illustrating the impact of various factors on its persistence.

FactorConditionHalf-life (Days)Reference
Field Conditions Typical Range30 - 90[3]
Light Condition UV Light2.2 - 4.8[13]
Xenon Light47.1[13]
Dark130.8[13]
Combined Pollution Individual Exposure6.9[14]
Combined with Acetochlor11.17[14]
Aerobic Soil Metabolism Laboratory Study270[15]
Literature Value 141[15]
Literature Value 260[15]

Experimental Protocols

Soil Incubation Study for Microbial Degradation

This protocol outlines a typical laboratory experiment to determine the rate of prometryn degradation in soil under controlled conditions.[9]

  • Soil Preparation:

    • Collect soil from the desired location and air-dry it.

    • Sieve the soil to remove large debris and homogenize it.

    • Characterize the soil for key properties such as pH, organic matter content, and texture.

  • Spiking:

    • Weigh a predetermined amount of soil into incubation flasks.

    • Prepare a stock solution of prometryn in a suitable solvent (e.g., acetone).

    • Apply the prometryn solution to the soil to achieve the target concentration, ensuring even distribution.

    • Allow the solvent to evaporate completely.

  • Incubation:

    • Adjust the soil moisture to the desired level (e.g., 60% of field capacity).

    • Incubate the flasks in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • Collect soil samples at specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

    • Extract prometryn from the soil samples using an appropriate solvent.

    • Analyze the concentration of prometryn in the extracts using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.

    • Calculate the half-life of prometryn based on its dissipation over time.

Photodegradation Study on Soil Surface

This protocol describes an experiment to assess the photodegradation of prometryn on the soil surface.[13]

  • Soil Preparation:

    • Prepare soil as described in the soil incubation study.

    • Sterilize the soil to inhibit microbial activity if the focus is solely on photodegradation.

  • Application:

    • Spread a thin layer of the prepared soil in petri dishes or similar containers.

    • Apply a prometryn solution evenly to the soil surface.

  • Irradiation:

    • Expose the soil samples to a light source (e.g., UV lamp or a solar simulator) for a defined period each day.

    • Maintain control samples in the dark to differentiate between photodegradation and other degradation processes.

    • Control for temperature and soil moisture during the experiment.

  • Sampling and Analysis:

    • Collect soil samples at various time points.

    • Extract and analyze the prometryn concentration as described in the previous protocol.

    • Determine the rate of photodegradation by comparing the dissipation in light-exposed and dark control samples.

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for a soil persistence study and the interconnected factors influencing prometryn degradation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_collection Soil Collection air_drying Air Drying & Sieving soil_collection->air_drying characterization Soil Characterization (pH, OM, Texture) air_drying->characterization spiking Spiking with Prometryn characterization->spiking incubation Incubation (Controlled Temp & Moisture) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification HPLC/LC-MS Analysis extraction->quantification data_analysis Half-life Calculation quantification->data_analysis

Experimental workflow for a prometryn soil persistence study.

prometryn_degradation cluster_factors Influencing Factors cluster_pathways Degradation Pathways prometryn Prometryn in Soil microbial Microbial Degradation prometryn->microbial photodegradation Photodegradation prometryn->photodegradation chemical Chemical Hydrolysis prometryn->chemical soil_type Soil Type (Clay, OM Content) soil_type->microbial soil_ph Soil pH soil_ph->microbial soil_ph->chemical moisture Moisture moisture->microbial moisture->photodegradation temperature Temperature temperature->microbial sunlight Sunlight sunlight->photodegradation metabolites Degradation Products (Hydroxylated, Dealkylated, Dethiomethylated) microbial->metabolites photodegradation->metabolites chemical->metabolites

Factors and pathways influencing prometryn degradation in soil.

References

Selectivity of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn) on Diverse Weed and Crop Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal selectivity of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, commonly known as prometryn, across various weed and crop species. The information is supported by experimental data to aid in research and development of weed management strategies.

Mechanism of Action

Prometryn is a selective, systemic herbicide belonging to the triazine family. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII) in susceptible plants. Following absorption by the roots and foliage, prometryn is translocated to the leaves via the xylem. Within the chloroplasts, it binds to the D1 protein of the PSII complex, blocking the electron transport chain. This disruption leads to a cascade of events, including the cessation of ATP and NADPH production and the formation of reactive oxygen species (ROS), which cause oxidative stress and ultimately lead to cell death, manifesting as chlorosis and necrosis.

Quantitative Selectivity Data

The selectivity of prometryn is demonstrated by the differential doses required to achieve control in various plant species. The following table summarizes the effective dose required for 80% (C80) and 95% (C95) control of several weed species from the Amaranthus genus, as determined in a greenhouse study. This data highlights the varying susceptibility of different weed species to prometryn.

SpeciesCommon NameC80 (g ha-1)C95 (g ha-1)
Amaranthus viridisSlender Amaranth288345
Amaranthus spinosusSpiny Amaranth293400
Amaranthus lividusLivid Amaranth344450
Amaranthus hybridusSmooth Pigweed463601

Data from de Andrade et al., 2014. Greenhouse study using a sandy clay loam soil.

Experimental Protocols

The assessment of herbicide selectivity is typically conducted through dose-response bioassays in a controlled greenhouse or laboratory environment. The following protocol outlines a general methodology for such an assessment.

Objective: To determine the dose-response of various crop and weed species to prometryn and calculate the effective dose for 50% growth reduction (GR50).

Materials:

  • Prometryn (analytical or commercial grade)

  • Seeds of test species (e.g., cotton, various weed species)

  • Pots or trays

  • Growth medium (e.g., sandy loam soil, potting mix)

  • Greenhouse or growth chamber with controlled temperature, light, and humidity

  • Precision sprayer

  • Balance

  • Drying oven

Procedure:

  • Plant Preparation:

    • Sow seeds of each test species in individual pots or trays filled with the growth medium.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.

    • Grow the plants under optimal conditions in the greenhouse or growth chamber until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Herbicide Application:

    • Prepare a series of prometryn concentrations to be applied. The dose range should be selected to produce responses from no effect to complete plant death.

    • Apply the different doses of prometryn to the respective pots using a precision sprayer to ensure uniform coverage.

    • Include an untreated control group for each species.

  • Data Collection:

    • After a set period (e.g., 14-21 days after treatment), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death).

    • Harvest the above-ground biomass of the plants in each pot.

    • Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each pot.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each dose relative to the untreated control.

    • Fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model).

    • From the fitted curve, determine the GR50 value for each species, which is the herbicide dose that causes a 50% reduction in plant growth.

Visualizations

prometryn_mechanism cluster_plant Plant Cell cluster_chloroplast Chloroplast cluster_psii Photosystem II (PSII) D1_protein D1 Protein ETC Electron Transport Chain D1_protein->ETC Blocks Electron Flow ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Halts ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to Formation of Cell_Death Cell Death (Chlorosis, Necrosis) ROS->Cell_Death Causes Oxidative Stress & Prometryn Prometryn Prometryn->D1_protein Binds to

Caption: Mechanism of action of prometryn in a plant cell.

selectivity_workflow start Start: Seed Germination (Crop & Weed Species) transplant Seedling Transplant & Growth to 2-3 Leaf Stage start->transplant application Herbicide Application (Dose-Response Range) transplant->application incubation Incubation Period (14-21 Days) application->incubation assessment Data Collection: - Visual Injury Rating - Biomass Harvest & Drying incubation->assessment analysis Data Analysis: - Non-linear Regression - GR50 Calculation assessment->analysis end End: Determine Selectivity analysis->end

Caption: Experimental workflow for herbicide selectivity assessment.

Safety Operating Guide

Proper Disposal of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine (Prometryn)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

The proper disposal of 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine, also known as prometryn, is critical for ensuring laboratory safety and environmental protection. The primary principle for managing prometryn waste is to prevent contamination of the environment, particularly water sources, and to ensure the safety of all personnel.[1] This guide provides a procedural, step-by-step approach for the safe handling and disposal of prometryn and its containers.

Immediate Safety Considerations

Before handling prometryn for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes:

  • Respiratory Protection: A NIOSH-approved pesticide respirator.

  • Hand Protection: Rubber impervious gloves.

  • Eye Protection: Chemical goggles.

  • Protective Clothing: Long-sleeved overalls and boots.

Ensure that all handling and disposal procedures are conducted in a well-ventilated area.[2]

Disposal of Unused or Excess Prometryn

The preferred method for managing unused or excess prometryn is to use it for its intended purpose according to the product label.[1] On-site disposal of the concentrated product is not an acceptable practice.[1] For laboratory-scale waste, the following procedure should be followed:

  • Segregation and Labeling: Unwanted prometryn should be segregated from other laboratory waste streams. The waste container must be clearly labeled with the chemical name and associated hazards.

  • Licensed Waste Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] It is crucial to consult with your institution's environmental health and safety (EHS) office to ensure that the disposal is handled by a licensed and qualified hazardous waste contractor.

  • Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge prometryn waste into sewer systems.[2]

Decontamination and Disposal of Empty Containers

Properly cleaned containers can often be recycled or disposed of in a sanitary landfill.[1][3] The following triple-rinse procedure is a critical step to remove residual prometryn:[1][3]

  • Empty Contents: Ensure the container is completely empty, allowing it to drain for an additional 30 seconds after the flow has been reduced to drips.[1]

  • First Rinse: Fill the container to 20-25% of its capacity with a suitable solvent (e.g., water, if the formulation is water-based, or as recommended by the manufacturer). Securely replace the cap and vigorously shake, rotate, or roll the container for at least 30 seconds.[1]

  • Collect Rinsate: Pour the rinsate (the rinse water or solvent) into a designated container for hazardous waste collection. Allow the container to drain for another 30 seconds.[1] For agricultural use, the rinsate should be added to the spray tank for later use.[1][3]

  • Repeat: Repeat the rinsing process two more times.[1]

  • Prepare for Disposal: After the final rinse, allow the container to dry completely with the cap off. The container should then be punctured or shredded to make it unusable for other purposes.[1][3]

  • Final Disposal: The decontaminated container can then be offered for recycling at an approved facility or disposed of in a sanitary landfill, in accordance with local, state, and federal regulations.[2][3][4]

Spill Management

In the event of a spill, follow these procedures:

  • Control and Contain: Control the spill at its source and contain it to prevent spreading to soil, sewage systems, or any body of water.[4]

  • Absorb: Cover the spill with an absorbent material such as clay, sand, or other non-combustible absorbent material.[5][6]

  • Collect: Sweep up the absorbed material and place it into a compatible, disposable container for hazardous waste.[5][6]

  • Clean: Mop the area with soap and water, and collect the cleaning runoff for disposal as hazardous waste.[5]

  • PPE: Ensure that appropriate PPE is worn throughout the cleanup process.[5]

Quantitative Data and Disposal Parameters

While detailed experimental protocols for the chemical neutralization of prometryn are not provided as standard disposal procedures, the following table summarizes key parameters for its disposal and degradation:

ParameterValue/ConditionRemarksSource
Incineration Temperature 1000°C (1832°F)Recommended for complete destruction of organic pesticides.[7]
Incineration Retention Time 2 secondsTo achieve >99.99% destruction of the active ingredient.[7]
Hydrolysis Stability Stable at 20°CIn neutral, slightly acidic, or slightly alkaline media.[8]
Hydrolysis Condition Hydrolyzed by warm acids and alkalisSpecific conditions for disposal are not standardized.[8]
Optimal pH for Ozonation pH 7Achieved a degradation rate of 77.63% in a research setting.[2]
Optimal pH for Chlorination pH 5Showed the maximum pseudo-first-order rate constant in a study.[5]

Experimental Protocols Cited

The standard disposal methods for prometryn rely on physical removal and destruction through incineration or secure landfilling, rather than chemical neutralization by the end-user.[1] The degradation pathways such as photodegradation, microbial degradation, ozonation, and chlorination are primarily subjects of environmental fate and remediation research and are not established as routine disposal protocols in a laboratory setting.[2][3][5] For detailed methodologies on these degradation studies, please refer to the cited scientific literature.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound (prometryn) waste.

prometryn_disposal_workflow cluster_start cluster_assessment cluster_product cluster_container cluster_spill start Start: Prometryn Waste Generated waste_type Assess Waste Type start->waste_type unused_product Unused/Excess Prometryn waste_type->unused_product  Product empty_container Empty Prometryn Container waste_type->empty_container  Container spill Prometryn Spill waste_type->spill Spill   segregate_product Segregate and Label as Hazardous Waste unused_product->segregate_product contact_ehs Contact EHS for Licensed Waste Contractor segregate_product->contact_ehs incineration High-Temperature Incineration by Licensed Facility contact_ehs->incineration triple_rinse Perform Triple Rinse Procedure empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture/Shred Container triple_rinse->puncture_container collect_rinsate->contact_ehs dispose_container Dispose via Recycling or Sanitary Landfill puncture_container->dispose_container contain_spill Contain and Absorb Spill spill->contain_spill collect_spill Collect as Hazardous Waste contain_spill->collect_spill collect_spill->contact_ehs

Prometryn waste disposal decision workflow.

References

Personal protective equipment for handling 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Name: 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine Common Name: Prometryn

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Prometryn. The following procedural guidance outlines operational plans for safe handling and disposal.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure risks when handling Prometryn. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Chemical goggles or shielded safety glassesMust be worn to protect against splashes and eye irritation.[1]
Hand Protection Chemical-resistant glovesNitrile or butyl gloves are recommended.[1] Always wash the outside of gloves before removal.[1]
Body Protection Long-sleeved shirt and long pantsDiscard clothing if it becomes heavily contaminated with the product's concentrate.[1]
Chemical-resistant apronRequired for individuals mixing and loading the chemical, especially for aerial applications.[1][2]
Respiratory Protection NIOSH-approved respiratorNot typically required with adequate ventilation.[1] A dust/mist filtering respirator is necessary for mixers and loaders supporting aerial applications or when vapor/mist levels are high.[1][2]

Operational Handling Protocol

Adherence to a strict handling protocol is mandatory to ensure personnel safety and prevent contamination.

General Handling:

  • Ventilation: Always handle Prometryn in a well-ventilated area or under a chemical fume hood.[3][4]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing. Do not inhale spray mist.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the toilet.[1]

  • Contaminated Clothing: If the pesticide gets inside clothing, remove it immediately, then wash the affected body area thoroughly and put on clean clothing.[1]

Spill Management:

  • Containment: Control the spill at its source and prevent it from spreading or entering water systems.[1]

  • Absorption: Cover the spill with an absorbent material like sawdust or pet litter.[5][6]

  • Collection: Sweep up the absorbed material and place it into a sealable, compatible disposal container.[1][5][6]

  • Decontamination: Wash the spill area with a strong detergent and water, absorb the wash water, and place it in the disposal container.[5][6]

Chemical Handling and PPE Workflow

cluster_prep Preparation cluster_handling Handling Operation cluster_cleanup Cleanup & Disposal A Assess Hazards (Review SDS) B Select & Inspect PPE A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Handle Chemical in Ventilated Area C->D E Doff PPE (Wash Gloves Before Removal) D->E F Wash Hands Thoroughly E->F G Clean Work Area & Equipment F->G H Segregate & Label Waste G->H I Store Waste Appropriately H->I

Caption: Standard workflow for safe chemical handling and PPE usage.

Storage and Disposal Plan

Proper storage and disposal are crucial to prevent environmental contamination and ensure safety.

Storage:

  • Store the chemical in its original, tightly closed container.[3][7]

  • Keep it in a dry, cool, and well-ventilated area away from direct sunlight, food, and feed.

Disposal of Chemical Waste:

  • Pesticide wastes are considered acutely hazardous. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.[1]

  • The preferred method of disposal is to use the product for its intended purpose according to the label.[8]

  • Alternatively, waste can be taken to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[3]

  • Do not contaminate water, food, or feed by storage or disposal.[1]

Disposal of Empty Containers:

  • Triple Rinse: Containers must be triple-rinsed (or equivalent) immediately after emptying.[1][8] To do this, fill the container to about 25% capacity with water, shake vigorously for 30 seconds, and pour the rinsate into the application equipment or a mix tank.[8] Repeat this process two more times.[8]

  • Render Unusable: After rinsing, puncture or shred the container to prevent reuse.[1][8]

  • Final Disposal: Offer the decontaminated container for recycling if available.[1][8] Otherwise, dispose of it in a sanitary landfill or by incineration, as permitted by state and local authorities.[1][8] If burning, stay out of the smoke.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.